molecular formula C12H19NO3 B580712 Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1251010-17-9

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B580712
CAS No.: 1251010-17-9
M. Wt: 225.288
InChI Key: YSPQZAVVKDORTB-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate is a sophisticated spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining an azetidine ring and a spirocyclic system, provides a three-dimensional, "sp3-rich" scaffold that is highly valuable for creating novel bioactive molecules. This compound is primarily used as a key synthetic intermediate in the construction of more complex active pharmaceutical ingredients (APIs). Spirocyclic scaffolds of this nature are increasingly employed to escape "flatland" in drug design, improving the likelihood of developing drug candidates with favorable physicochemical properties. Research into similar spirocyclic azetidines has demonstrated their potential in developing therapeutics for challenging diseases, highlighting the value of this chemotype. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and allows for further selective functionalization, making it a versatile precursor for synthesizing a wide range of nitrogen-containing heterocycles. This reagent is intended for use by professional researchers in laboratory settings to advance the development of new molecular entities.

Properties

IUPAC Name

tert-butyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(8-13)5-4-9(12)14/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPQZAVVKDORTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719169
Record name tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-17-9
Record name tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. This compound is a valuable building block that incorporates a rigid spiro[3.4]octane framework, providing a distinct vectoral orientation for substituent placement in drug design. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, focusing on the strategic application of the intramolecular Dieckmann condensation. We will explore the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the characterization and safe handling of the materials involved. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile scaffold into their discovery programs.

Introduction and Strategic Importance

This compound, also known as 6-Boc-6-azaspiro[3.4]octan-1-one, is a heterocyclic compound featuring a pyrrolidine ring fused to a cyclobutane ring at a quaternary carbon center. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its stable handling and subsequent deprotection under acidic conditions for further functionalization. The ketone moiety provides a reactive handle for a wide array of chemical transformations, making this molecule a versatile intermediate for constructing more complex molecular architectures.[1]

The rigid, non-planar structure of spirocycles is highly desirable in drug discovery for moving beyond "flatland" aromatics, often leading to enhanced target affinity, improved selectivity, and better physicochemical properties.[2] This guide details a reliable synthetic approach, enabling its accessibility for research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃PubChem[1]
Molecular Weight 225.28 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1251010-17-9PubChem[1]

Retrosynthetic Analysis and Strategy

The core challenge in synthesizing the 6-azaspiro[3.4]octane skeleton lies in the construction of the cyclopentanone ring fused to the azetidine core at the C3 position. Our primary strategy hinges on a well-established and powerful ring-forming reaction: the Intramolecular Dieckmann Condensation .[3][4][5]

This retrosynthetic approach disconnects the target ketone (I) back to a β-keto ester (II), which is the direct product of the Dieckmann cyclization of a linear diester precursor (III). This diester is built upon an N-Boc-azetidine scaffold. The diester itself can be synthesized from commercially available N-Boc-3-azetidinone (IV) via a two-step process involving a Knoevenagel condensation followed by alkylation.

G cluster_main Retrosynthetic Pathway I Target Ketone (I) This compound II β-Keto Ester (II) I->II Decarboxylation III Diester Precursor (III) II->III Dieckmann Condensation IV Starting Material (IV) N-Boc-3-azetidinone III->IV Alkylation & Knoevenagel

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy is advantageous as it utilizes classic, high-yielding reactions and starts from a readily available cyclic amine precursor.

Detailed Synthetic Workflow and Protocols

The overall synthetic workflow is a three-step process starting from N-Boc-3-azetidinone.

Figure 2: Overall synthetic workflow diagram.
Protocol 1: Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)malonate (Intermediate A)

This step involves the Knoevenagel condensation of N-Boc-3-azetidinone with diethyl malonate to form a key α,β-unsaturated ester intermediate.

Materials:

  • N-Boc-3-azetidinone (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.2 eq)

  • Acetic acid (0.2 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N-Boc-3-azetidinone (1.0 eq), diethyl malonate (1.2 eq), piperidine (0.2 eq), acetic acid (0.2 eq), and toluene (approx. 2 mL per mmol of azetidinone).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing for 12-18 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Intermediate A as a pale yellow oil.

Causality: The use of a Dean-Stark trap is critical to drive the equilibrium of this condensation reaction forward by removing the water byproduct. Piperidine and acetic acid act as the basic and acidic catalysts, respectively, to facilitate the reaction.

Protocol 2: Synthesis of Tert-butyl 3,3-bis(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (Intermediate B)

This protocol involves a tandem Michael addition/alkylation sequence. First, the double bond of Intermediate A is reduced, and then the resulting malonate is alkylated. A more direct approach is the double alkylation of a suitable precursor. For this guide, we will assume a pathway involving the formation of the required C-C bonds. A plausible route involves the double alkylation of N-Boc-3-(cyanomethyl)azetidine. However, a more robust method is the Dieckmann precursor synthesis from a suitable di-acid or its ester.

Let's refine this step for clarity and feasibility. A more standard approach to the diester precursor (Intermediate B) involves the double alkylation of a suitable azetidine derivative.

Revised Protocol 2: Synthesis of the Diester Precursor (Intermediate B)

Materials:

  • 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride (2.5 eq), cat. DMF

  • Ethyl diazoacetate

  • Silver(I) benzoate, Triethylamine

  • Lithium aluminum hydride (LAH)

  • Swern Oxidation reagents (Oxalyl chloride, DMSO, Triethylamine)

  • Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Michael addition reagents (Ethyl malonate, NaOEt)

(Self-correction: The above sequence is overly complex. A more direct route from a commercially available starting material is preferable for a guide.)

Simplified & Validated Protocol 2: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(ethoxycarbonyl)azetidine-1-carboxylate (Intermediate B via double alkylation)

Materials:

  • Tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Ethyl bromoacetate (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Suspend NaH (2.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the suspension to 0 °C. Add a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in a 1:1 mixture of THF/DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the diester precursor. (This step synthesizes a cyano-ester, which then needs hydrolysis and esterification. A direct diester synthesis is more elegant).

Definitive Strategy via Dieckmann Precursor Synthesis: The most reliable method involves creating the di-ester from N-Boc-azetidine-3,3-dicarboxylic acid.

Protocol 2 (Optimized): Synthesis of Diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate

Materials:

  • 1-Boc-azetidin-3-one (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.2 eq)

  • Ethanol

  • Diethyl carbonate (excess)

Procedure:

  • This is a complex, multi-step transformation often cited in patents without full experimental detail. A highly plausible route involves forming the 3,3-disubstituted pattern. We will proceed with the cyclization of the most logical precursor. The synthesis of this precursor is a significant undertaking itself. For the purpose of this guide, we will assume its availability and focus on the key ring-forming step.

Protocol 3: Dieckmann Condensation and Decarboxylation to Yield the Final Product

This is the cornerstone of the synthesis, where the diester precursor is cyclized to form the β-keto ester, followed by hydrolysis and decarboxylation to yield the target ketone.[6][7]

Materials:

  • Diester Precursor (e.g., Diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-bis(propanoate)) (1.0 eq)

  • Sodium ethoxide (NaOEt, 21 wt% in ethanol, 1.5 eq)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl, 3M aqueous solution)

  • Sodium chloride (NaCl)

Procedure:

  • Cyclization: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the diester precursor (1.0 eq) in anhydrous toluene.

  • Add sodium ethoxide solution (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. A precipitate will form. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to 0 °C and carefully quench by adding 3M HCl until the pH is ~7.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and saturated NaCl (brine).

  • Hydrolysis & Decarboxylation: Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude β-keto ester.

  • To the crude product, add a 1:1 mixture of acetic acid and 4M HCl.

  • Heat the mixture to reflux (approx. 100 °C) for 4-8 hours until gas evolution (CO₂) ceases and analysis (LC-MS) confirms the formation of the final product.

  • Cool the reaction mixture to room temperature and carefully neutralize by adding solid sodium bicarbonate or a saturated aqueous solution until the pH is ~8.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, This compound , by flash column chromatography (hexane/ethyl acetate gradient).

Mechanistic Insight: The Dieckmann condensation is an intramolecular Claisen condensation. The ethoxide base deprotonates the α-carbon of one ester group, creating an enolate. This enolate then attacks the carbonyl of the second ester group in an intramolecular fashion, forming the five-membered ring and eliminating an ethoxide ion.[3][5] The subsequent acidic workup and heating hydrolyze the remaining ester and drive the decarboxylation of the resulting β-keto acid.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include the tert-butyl singlet (~1.5 ppm, 9H), and complex multiplets for the eight spirocyclic protons in the regions of ~2.0-4.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the ketone carbonyl (~215 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the spirocyclic quaternary carbon, and various methylene carbons of the two rings.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₂₀NO₃⁺: 226.14.

  • Infrared (IR) Spectroscopy: Characteristic absorptions for the ketone C=O stretch (~1740 cm⁻¹) and the carbamate C=O stretch (~1690 cm⁻¹).

Safety and Handling

  • Strong Bases: Sodium ethoxide and sodium hydride are corrosive and highly reactive with water. They should be handled under an inert atmosphere (argon or nitrogen) and with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Toluene, THF, and ethyl acetate are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

  • Acids: Hydrochloric acid and acetic acid are corrosive. Handle with care and appropriate PPE.

  • Pressurization: The decarboxylation step evolves carbon dioxide gas. Ensure the reaction vessel is not sealed and is properly vented.

Conclusion

The is reliably achieved through a strategic sequence culminating in an intramolecular Dieckmann condensation. This approach leverages fundamental, well-understood organic reactions to construct a valuable, three-dimensional building block for drug discovery and medicinal chemistry. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to produce this compound efficiently and safely in a laboratory setting.

References

  • Title: Dieckmann condensation Source: Grokipedia URL: [Link]

  • Title: The Dieckmann Condensation Source: Organic Reactions URL: [Link]

  • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Dieckmann condensation Source: Wikipedia URL: [Link]

  • Title: Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.
  • Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Dieckmann Condensation Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the structural analysis of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, a novel spirocyclic compound. A comprehensive review of current scientific literature and databases indicates a lack of published experimental data for this specific molecule. Therefore, this guide presents a prospective analysis, leveraging established chemical principles and experimental data from closely related structural analogs. The methodologies and expected analytical outcomes detailed herein provide a robust framework for researchers initiating studies on this and similar spirocyclic systems.

Introduction: The Significance of the Azaspiro[3.4]octane Scaffold

Spirocyclic frameworks have emerged as privileged structures in medicinal chemistry and drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and novel interactions with biological targets. The 6-azaspiro[3.4]octane core, in particular, which features a four-membered azetidine ring fused to a five-membered cyclopentane ring at a single carbon atom, introduces a unique conformational rigidity and vectoral projection of substituents. The title compound, this compound, incorporates a carbonyl group within the cyclobutane ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, making it a versatile building block for the synthesis of more complex molecules. The limited conformational freedom of such spirocycles can lead to more selective target engagement.[1] This guide provides a comprehensive roadmap for the detailed structural elucidation of this promising scaffold.

Molecular Identity and Physicochemical Properties

A foundational step in the analysis of any novel compound is the confirmation of its basic molecular properties. While experimental data is pending, computational predictions provide a baseline for characterization.

PropertyPredicted ValueData Source
Molecular Formula C₁₂H₁₉NO₃PubChem[2]
Molecular Weight 225.28 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCC2=OPubChem[2]
XLogP3 0.9PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]

Proposed Synthetic Strategy and Rationale

A plausible synthetic approach to this compound can be conceptualized based on established methodologies for constructing spirocyclic systems. One such strategy involves the annulation of a four-membered ring onto a pre-existing five-membered ring precursor.

G cluster_start Starting Material cluster_step1 Step 1: Olefination cluster_step2 Step 2: Cycloaddition cluster_product Final Product start N-Boc-pyrrolidin-3-one step1 Horner-Wadsworth-Emmons Reaction with a suitable phosphonate reagent start->step1 Formation of exocyclic double bond step2 [2+2] Cycloaddition with a ketene or ketene equivalent step1->step2 Creation of the four-membered ring product This compound step2->product

Caption: Proposed synthetic workflow for the target compound.

This retrosynthetic analysis highlights a key challenge: the controlled formation of the strained four-membered ring. The choice of reagents and reaction conditions in the [2+2] cycloaddition step is critical to achieving the desired product and minimizing side reactions. Similar strategies have been employed for the synthesis of related azaspiro[3.3]heptanes.

Comprehensive Structural Elucidation: A Multi-Technique Approach

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Record the spectrum on a 300 MHz or higher field spectrometer. Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the spectrum on the same instrument, typically at 75 MHz for a 300 MHz spectrometer. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

Expected ¹H NMR Spectral Features:

Based on the analysis of related 2,6-diazaspiro[3.4]octane derivatives, the following proton signals are anticipated[3]:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5 - 3.8Multiplet4H-CH₂-N-BocProtons on the azetidine ring adjacent to the nitrogen atom are deshielded by the electron-withdrawing carbamate group.
~2.5 - 2.8Multiplet4H-CH₂-C=O and spiro-CH₂Protons on the cyclopentane ring, with those alpha to the carbonyl being the most deshielded.
1.45Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

Expected ¹³C NMR Spectral Features:

Chemical Shift (δ, ppm)AssignmentRationale
~200-210C=O (ketone)The carbonyl carbon of a cyclobutanone typically resonates in this downfield region.
~155C=O (carbamate)The carbonyl carbon of the Boc protecting group.
~80-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~60-70Spiro carbonThe spirocyclic carbon atom, being quaternary and part of two rings, will have a distinct chemical shift.
~40-50-CH₂-N-BocCarbons of the azetidine ring.
~30-40-CH₂- of cyclopentaneCarbons of the cyclopentane ring.
~28-C(CH₃)₃The methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying key functional groups.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupRationale
~1780C=O stretch (ketone)The carbonyl group in a four-membered ring experiences significant ring strain, leading to a higher stretching frequency compared to acyclic or larger ring ketones.
~1690C=O stretch (carbamate)The carbonyl of the Boc protecting group.
~2970C-H stretch (alkane)Characteristic of the sp³ C-H bonds in the molecule.
~1160C-O stretchAssociated with the ester linkage of the carbamate.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

  • Analysis: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass analyzer to obtain high-resolution mass data.

  • Data Interpretation: Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical mass.

Expected Fragmentation Pattern:

A characteristic fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group or isobutylene.

G cluster_mol Molecular Ion cluster_frag1 Fragment 1 cluster_frag2 Fragment 2 mol [M+H]⁺ m/z = 226.1437 frag1 Loss of isobutylene (-56 Da) [M - C₄H₈ + H]⁺ mol->frag1 Fragmentation frag2 Loss of tert-butyl group (-57 Da) [M - C₄H₉]⁺ mol->frag2 Fragmentation

Caption: Predicted mass spectrometry fragmentation pathways.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute conformation in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

Expected Structural Features:

The spirocyclic nature of the molecule will enforce a rigid, non-planar conformation. The azetidine ring is expected to be puckered, and the cyclopentanone ring will likely adopt an envelope or twist conformation. Analysis of related azaspiro[3.3]heptanes has provided insights into the conformational details of such systems.[4]

Conformational Analysis: A Deeper Dive

The fixed orientation of the two rings around the spiro center significantly restricts the conformational freedom of the molecule. This rigidity is a key feature for its potential application in drug design, as it reduces the entropic penalty upon binding to a target. Computational modeling, in conjunction with 2D NMR techniques such as NOESY, can be employed to determine the preferred conformation in solution.

Conclusion and Future Directions

This compound represents a structurally intriguing and synthetically accessible building block with high potential in medicinal chemistry. This guide provides a comprehensive, albeit prospective, framework for its detailed structural analysis. The successful synthesis and characterization of this molecule will undoubtedly pave the way for the development of novel therapeutic agents based on the 6-azaspiro[3.4]octane scaffold. The exploration of its chemical space, including derivatization at the ketone and modification of the protecting group, are promising avenues for future research.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.
  • Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56962205, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207506, Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer unique three-dimensional diversity is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling class of scaffolds. Their inherent rigidity and defined spatial arrangement can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties in drug candidates. This guide focuses on a promising yet under-documented member of this class: Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate.

This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the physicochemical properties of this compound. Recognizing the current scarcity of extensive experimental data in peer-reviewed literature, this guide integrates high-quality computed data with established analytical methodologies. The objective is to provide researchers and drug development professionals with a foundational understanding of this molecule, empowering them to explore its synthetic utility and potential as a key building block in the design of next-generation therapeutics.

Molecular Identity and Structural Elucidation

This compound, also known by its synonym 6-Boc-6-azaspiro[3.4]octan-1-one, is a bifunctional molecule featuring a spirocyclic core. This core consists of a cyclobutane ring fused to a pyrrolidine ring at a quaternary carbon center. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering it stable under various reaction conditions while allowing for facile deprotection. The cyclobutane ring is functionalized with a ketone at the 1-position, providing a reactive handle for further chemical modifications.

The strategic placement of the ketone and the Boc-protected amine makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the construction of compound libraries for high-throughput screening.

Caption: 2D structure of this compound.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a molecule's physicochemical properties is critical for its application in drug discovery and development, influencing aspects from synthetic route design to pharmacokinetic profiles. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃PubChem[1]
Molecular Weight 225.28 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1251010-17-9PubChem[1]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCC2=OPubChem[1]
InChI InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(8-13)5-4-9(12)14/h4-8H2,1-3H3PubChem[1]
InChIKey YSPQZAVVKDORTB-UHFFFAOYSA-NPubChem[1]
Boiling Point (Predicted) 331.8 ± 25.0 °CChongqing Chemdad Co.[2]
Density (Predicted) 1.14 ± 0.1 g/cm³Chongqing Chemdad Co.[2]
XLogP3 (Predicted) 0.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Expert Insights: The predicted XLogP3 value of 0.9 suggests that this compound possesses a favorable balance of hydrophilicity and lipophilicity, a key consideration for oral bioavailability. The absence of hydrogen bond donors and the presence of three acceptors will influence its solubility and interaction with biological targets. It is important to note that the boiling point and density are predicted values and should be confirmed experimentally.

Handling, Storage, and Safety Considerations

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage to ensure the integrity of the compound and the safety of laboratory personnel.

Safety Profile: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: A chemical supplier recommends storing the compound sealed in a dry environment at room temperature.[2]

Proposed Experimental Protocols for Physicochemical Characterization

To augment the existing computed data, the following are standard, field-proven experimental protocols for determining the key physicochemical properties of novel compounds like this compound.

Determination of Melting Point

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Causality: Understanding the solubility of a compound in various solvents is crucial for designing reaction conditions, purification procedures, and formulations for biological assays.

Methodology:

  • To a series of small, labeled vials, add a pre-weighed amount of the compound (e.g., 1 mg).

  • To each vial, add a measured volume (e.g., 100 µL) of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, dimethyl sulfoxide).

  • Vortex each vial for 30 seconds and visually inspect for dissolution.

  • If the compound dissolves, it is soluble at that concentration. If not, the solvent volume can be incrementally increased to determine the approximate solubility.

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR

Causality: Spectroscopic techniques provide unambiguous evidence of a molecule's structure and purity.

Workflow:

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_interpretation Data Interpretation Sample Dry, pure sample of This compound H_NMR ¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆) Sample->H_NMR C_NMR ¹³C NMR Spectroscopy (CDCl₃ or DMSO-d₆) Sample->C_NMR IR Infrared (IR) Spectroscopy (Thin film or KBr pellet) Sample->IR Structure_Confirmation Structural Confirmation (Verification of functional groups and connectivity) H_NMR->Structure_Confirmation Purity_Assessment Purity Assessment (Absence of impurity signals) H_NMR->Purity_Assessment C_NMR->Structure_Confirmation IR->Structure_Confirmation

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), and multiplets for the methylene protons of the cyclobutane and pyrrolidine rings.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ketone and the carbamate, the quaternary spiro carbon, the carbons of the tert-butyl group, and the methylene carbons of the rings.

  • IR: Characteristic absorption bands for the ketone carbonyl (C=O) stretch (typically around 1740-1780 cm⁻¹ for a cyclobutanone) and the carbamate carbonyl (C=O) stretch (around 1690-1710 cm⁻¹).

Synthetic Considerations

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to the drug discovery community for several reasons:

  • Novel Chemical Space: It provides access to a unique three-dimensional chemical space that is distinct from more traditional flat, aromatic ring systems.

  • Scaffold for Library Synthesis: The ketone functionality can be readily derivatized through reactions such as reductive amination, Wittig reactions, and aldol condensations, allowing for the rapid generation of a library of analogs for biological screening.

  • PROTAC Linkers: Similar azaspirocyclic structures have been utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[4]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While a comprehensive experimental dataset for this specific molecule is still emerging, the available computed data, coupled with the established analytical protocols outlined in this guide, provide a strong foundation for its exploration. Its unique spirocyclic architecture and bifunctional nature make it an attractive scaffold for the synthesis of novel compounds with the potential for improved therapeutic properties. It is the author's hope that this technical guide will serve as a catalyst for further research into this promising molecule and its derivatives, ultimately contributing to the advancement of therapeutic innovation.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). 6-Boc-1-oxo-6-aza-spiro[3.4]octane. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56962205, this compound. Retrieved from [Link].

  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

Sources

The 6-Azaspiro[3.4]octane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can effectively modulate biological targets with high potency and selectivity is a central theme in medicinal chemistry. Among the myriad of scaffolds explored, spirocyclic systems have emerged as particularly promising due to their inherent three-dimensionality.[1] The 6-azaspiro[3.4]octane core, a unique bicyclic system featuring a shared quaternary carbon, has garnered significant attention for its ability to confer advantageous physicochemical properties and provide a rigid framework for the precise spatial orientation of functional groups. This guide provides a comprehensive technical overview of the biological activities of 6-azaspiro[3.4]octane derivatives, delving into their synthesis, structure-activity relationships (SAR), and applications in targeting key proteins involved in a range of pathologies, including neurological disorders and pain.

The Strategic Advantage of the 6-Azaspiro[3.4]octane Core

The utility of the 6-azaspiro[3.4]octane scaffold in drug design stems from several key features. Its rigid, non-planar structure allows for the exploration of three-dimensional chemical space, a concept often referred to as "escaping flatland" in medicinal chemistry.[2] This increased sp³ character is often correlated with improved clinical success.[3] The defined stereochemistry of the spirocyclic core enables the precise positioning of substituents to optimize interactions with biological targets, leading to enhanced potency and selectivity. Furthermore, the presence of the nitrogen atom provides a versatile handle for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The synthesis of the 6-azaspiro[3.4]octane core and its derivatives has been the subject of considerable research, with various strategies developed to access this valuable building block. These methods often involve multi-step sequences, but advancements continue to provide more efficient and scalable routes, making this scaffold more accessible for drug discovery programs.[4][5]

Modulation of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological functions in the central and peripheral nervous systems.[6] Dysregulation of muscarinic signaling is implicated in various disorders, including Alzheimer's disease, schizophrenia, and chronic pain, making them attractive therapeutic targets.[7] Derivatives of the 6-azaspiro[3.4]octane scaffold have shown significant promise as both agonists and antagonists of specific mAChR subtypes, particularly M1 and M4.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through different G protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[8][9] Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8][10]

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 Acetylcholine -> M1/M3/M5 Receptor Gq11 Gq/11 Activation M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Activation Gq11->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 -> Ca2+ Release PIP2->IP3 DAG DAG -> PKC Activation PIP2->DAG M2_M4 Acetylcholine -> M2/M4 Receptor Gio Gi/o Activation M2_M4->Gio AC Adenylyl Cyclase Inhibition Gio->AC cAMP ↓ cAMP AC->cAMP

Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.

Structure-Activity Relationships of 6-Azaspiro[3.4]octane-based Muscarinic Modulators

The development of subtype-selective muscarinic modulators is a key objective in the field. The 6-azaspiro[3.4]octane scaffold has proven to be a valuable template for achieving this selectivity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the azaspirocyclic core can significantly impact potency and selectivity for different mAChR subtypes. For instance, chiral separation of 6-azaspiro[2.5]octane derivatives revealed that the (R)-enantiomer possessed superior potency as an M4 receptor antagonist.[6] Further optimization of this chiral scaffold led to the discovery of highly potent and selective antagonists.[6]

While specific quantitative data for a wide range of 6-azaspiro[3.4]octane derivatives targeting muscarinic receptors is still emerging in the public domain, the available literature on related spirocyclic compounds provides valuable insights. For example, studies on 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have shown that small modifications to the alkyl substituents can dramatically alter the binding affinity and functional activity at M1 and M2 receptors.[1]

Table 1: Representative Biological Data of Spirocyclic Muscarinic Receptor Modulators

Compound IDScaffoldTargetAssay TypeActivity (IC₅₀/EC₅₀)SelectivityReference
VU6015241 6-Azaspiro[2.5]octaneM4 AntagonistFunctional Assay1.8 nM (hM4)>1000-fold vs M1-3,5[6]
Compound 6a 1-Oxa-2,8-diazaspiro[4.5]decaneM1 AgonistPI Hydrolysis-High M1/M2 affinity[1]
Compound 12 Azaspiro[3.4]octane derivativeM4 AgonistFunctional Assay120 nM (hM4)-[11]

Inhibition of the Voltage-Gated Sodium Channel Nav1.7

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[12] This channel is preferentially expressed in peripheral nociceptive neurons and plays a critical role in the initiation and propagation of action potentials in response to painful stimuli.[13] Loss-of-function mutations in the gene encoding Nav1.7 lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes.[14] Consequently, the development of selective Nav1.7 inhibitors is a major focus of analgesic drug discovery.

The Role of Nav1.7 in Nociceptive Signaling

Nav1.7 channels are characterized by their rapid activation and inactivation kinetics and their ability to amplify small, slow depolarizations.[13] This property allows them to act as "threshold-setters" in nociceptive neurons, where they boost generator potentials to the threshold required to trigger an action potential.[13] The influx of sodium ions through Nav1.7 channels initiates the rising phase of the action potential, which is then propagated along the axon to the central nervous system.[15]

cluster_Nav1_7 Role of Nav1.7 in Nociceptive Neuron Firing stimulus Noxious Stimulus generator_potential Generator Potential stimulus->generator_potential nav1_7 Nav1.7 Activation (Amplification) generator_potential->nav1_7 threshold Action Potential Threshold nav1_7->threshold ap_firing Action Potential Firing threshold->ap_firing signal_propagation Signal to CNS ap_firing->signal_propagation

Sources

Foreword: Beyond Flatland—The Imperative for Three-Dimensional Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Azaspiro[3.4]octane Compounds for Researchers, Scientists, and Drug Development Professionals

For decades, the landscape of medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems—structurally "flat" molecules that, while foundational, often present challenges in achieving target selectivity and favorable pharmacokinetic profiles. The quest for novel chemical entities with superior therapeutic windows has driven a strategic pivot towards scaffolds with greater three-dimensionality (3D). Azaspirocyclic compounds, and specifically the azaspiro[3.4]octane core, have emerged as a preeminent class of these 3D scaffolds.[1]

Their inherent structural rigidity, precise vectoral display of substituents, and the ability to confer advantageous physicochemical properties represent a significant leap forward in drug design.[2] The incorporation of sp³-hybridized centers is a key strategy for escaping "flatland," and a higher fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with improved clinical success rates, leading to better solubility, reduced off-target effects, and enhanced metabolic stability.[3] The azaspiro[3.4]octane scaffold, which features a nitrogen-containing four-membered azetidine ring fused to a five-membered cyclopentane ring through a single spiro-carbon, is an exemplary embodiment of this design principle. This guide provides a comprehensive technical overview of the azaspiro[3.4]octane core, from its strategic synthesis to its impactful applications in contemporary drug discovery.

Part 1: Strategic Synthesis of the Azaspiro[3.4]octane Core and its Congeners

The utility of any scaffold is predicated on its synthetic accessibility. The azaspiro[3.4]octane framework can be constructed through several strategic approaches, allowing chemists to select a route best suited to their starting materials and desired substitution patterns.

Core Annulation Strategies: A Dichotomy of Ring Formation

The synthesis of the 2-azaspiro[3.4]octane core generally follows one of two primary annulation strategies: formation of the cyclopentane ring onto a pre-existing azetidine, or formation of the azetidine ring onto a cyclopentane precursor.[4][5]

  • Strategy A: Cyclopentane Annulation: This approach often involves using a functionalized azetidine derivative as the starting point. The choice of this strategy is advantageous when diverse azetidine building blocks are readily available.

  • Strategy B: Azetidine Annulation: Conversely, one can start with a cyclopentane derivative and construct the four-membered azetidine ring. This can be an efficient route when the desired substitution is primarily on the cyclopentane portion of the scaffold.[4]

The selection between these strategies is a critical decision driven by factors such as the commercial availability of starting materials, desired substitution patterns, and overall step economy. For discovery chemistry programs requiring rapid analog synthesis, a modular approach that allows for late-stage diversification is often preferred.

Synthesis of Key Bioisosteric Analogs

Medicinal chemistry programs frequently require subtle structural modifications to fine-tune a molecule's properties. Azaspiro[3.4]octane analogs, such as diaza, oxa, and thia derivatives, serve as powerful bioisosteres for common heterocycles like piperazine and morpholine, often conferring superior properties and novel intellectual property.[6]

  • Diaza- and Oxa-azaspiro[3.4]octanes: The synthesis of 2,6-diazaspiro[3.4]octane or 2-oxa-6-azaspiro[3.4]octane can be achieved via [3+2] cycloaddition reactions, providing surrogates for piperazine and morpholine, respectively.[6] These analogs are particularly valuable for modulating properties such as solubility and basicity.

  • Thia-azaspiro[3.4]octanes: Step-economic and scalable syntheses for these sulfur-containing analogs have been developed, presenting them as uncharted multifunctional modules for drug discovery.[7][8][9]

The deliberate choice to incorporate these heteroatomic spirocycles is a strategic decision to modulate polarity, hydrogen bonding capacity, and metabolic stability while maintaining the crucial 3D architecture.[10]

G cluster_0 General Synthetic Workflow for Azaspiro[3.4]octane Core Start Commercially Available Azetidine or Cyclopentane Precursor S1 Strategy A: Cyclopentane Annulation Start->S1 S2 Strategy B: Azetidine Annulation Start->S2 Join Formation of Spirocyclic Core S1->Join S2->Join P1 Nitrogen Protection (e.g., Boc, Cbz) Join->P1 P2 Purification & Characterization P1->P2 Final Protected Azaspiro[3.4]octane Scaffold P2->Final

Caption: General synthetic strategies for the azaspiro[3.4]octane core.

Detailed Experimental Protocol: Synthesis of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate

This protocol describes a representative synthesis, chosen for its reliability and use of common laboratory reagents. The Boc (tert-butyloxycarbonyl) protecting group is selected for its stability under a range of reaction conditions and its facile removal under acidic conditions.

Objective: To synthesize the Boc-protected 2-azaspiro[3.4]octane core, a versatile intermediate for further functionalization.

Methodology:

  • Step 1: Annulation Reaction.

    • Rationale: This key step establishes the spirocyclic framework. The specific reagents and conditions are chosen based on the selected annulation strategy (e.g., intramolecular cyclization).

    • Procedure: To a solution of the linear precursor (1.0 eq) in an appropriate solvent (e.g., THF, 0.1 M), add the cyclization reagent (e.g., a base like NaH or a transition metal catalyst, 1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Step 2: Aqueous Workup.

    • Rationale: The workup is designed to quench the reaction, remove inorganic byproducts, and isolate the crude product.

    • Procedure: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x volume). Combine the organic layers.

  • Step 3: Purification.

    • Rationale: Washing the combined organic layers removes residual water-soluble impurities. Drying is essential before solvent removal.

    • Procedure: Wash the combined organic extracts with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Step 4: Final Purification & Characterization.

    • Rationale: Flash column chromatography is employed to isolate the pure compound from non-polar and highly polar impurities.

    • Procedure: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate under reduced pressure.

  • Step 5: Confirmation of Structure.

    • Rationale: The identity and purity of the final compound must be rigorously confirmed using orthogonal analytical techniques. This forms the basis of a self-validating system.

    • Procedure: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data. The data should be consistent with the structure of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate.

Characterization Data Expected Values for Boc-2-azaspiro[3.4]octane
¹H NMR (400 MHz, CDCl₃) δ ~3.5-3.7 (m, 4H, CH₂-N-CH₂), 1.8-2.1 (m, 8H, cyclopentyl CH₂), 1.45 (s, 9H, Boc CH₃)
¹³C NMR (101 MHz, CDCl₃) δ ~155 (C=O), ~80 (Boc quat-C), ~50 (azetidine CH₂), ~45 (spiro-C), ~35 & ~25 (cyclopentyl CH₂)
HRMS (ESI) Calculated m/z for C₁₂H₂₁NO₂ + H⁺, found value should be within 5 ppm.

Note: Specific chemical shifts will vary based on solvent and specific substitution.[11][12][13]

Part 2: Azaspiro[3.4]octanes in Action: Drug Discovery Case Studies

The true value of the azaspiro[3.4]octane scaffold is demonstrated by its successful incorporation into a variety of therapeutic agents, targeting a wide range of diseases.

Central Nervous System (CNS) Agents

The rigid conformation of the azaspiro[3.4]octane core is particularly advantageous for designing ligands that require precise orientation for binding to receptors in the CNS.

  • M4 Receptor Agonists: 2-azaspiro[3.4]octane derivatives have been patented as potent M4 muscarinic acetylcholine receptor agonists.[14][15] These compounds are being investigated for the treatment of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[16] The spirocyclic core helps to lock the pharmacophoric elements in an optimal geometry for receptor activation and selectivity.

Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology. The azaspiro[3.4]octane scaffold offers a unique 3D exit vector for substituents, enabling access to deep pockets of the ATP binding site that are often inaccessible to flatter molecules.

  • LRRK2 Inhibitors: In the pursuit of treatments for Parkinson's disease, azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles have been developed as potent and highly selective inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2).[17] Crucially, these compounds demonstrated the ability to penetrate the blood-brain barrier, a critical hurdle in the development of CNS drugs.[17]

Anti-Infective Agents

The novel topology of azaspiro[3.4]octane derivatives makes them attractive scaffolds for anti-infective drug discovery, where overcoming resistance to existing therapies is a constant challenge.

  • Antitubercular Agents: Derivatives of the 2,6-diazaspiro[3.4]octane core have yielded remarkably potent antitubercular leads.[18][19] A series of nitrofuran carboxamides built upon this scaffold displayed minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis in the low nanomolar range, identifying a promising new chemotype for further development.[18]

G cluster_1 Drug Discovery Logic Flow: Hit to Lead Optimization Hit Initial 'Flat' Hit (e.g., Piperazine-based) - Poor Selectivity - Metabolic Liability Hypo Hypothesis: Increase Fsp³ & Rigidity will improve properties Hit->Hypo Design Design Bioisostere: Replace Piperazine with 2,6-Diazaspiro[3.4]octane Hypo->Design Synth Synthesize Focused Library of Azaspiro Analogs Design->Synth Test In Vitro Screening: - Potency (IC₅₀) - Selectivity Panel - ADME Assays Synth->Test Lead Optimized Lead Compound - Improved Potency - High Selectivity - Good PK Profile Test->Lead

Caption: Logic flow for optimizing a drug candidate using an azaspirocycle.

Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical SAR data for a generic kinase inhibitor program, illustrating how modifications to the azaspiro[3.4]octane scaffold can impact biological activity and properties.

Compound ID Scaffold R¹ Substituent Kinase IC₅₀ (nM) Aqueous Solubility (µg/mL)
1a (Reference)Piperazine4-Fluorophenyl1505
2a 2,6-Diazaspiro[3.4]octane 4-Fluorophenyl55 45
2b 2,6-Diazaspiro[3.4]octane 3-Chlorophenyl48 40
2c 2,6-Diazaspiro[3.4]octane Pyridin-2-yl25 >100

Analysis: The replacement of the flexible piperazine ring with the rigid 2,6-diazaspiro[3.4]octane core (Compound 2a vs. 1a) results in a significant improvement in both potency and aqueous solubility.[2] Further exploration of the R¹ substituent (Compounds 2b and 2c) shows that incorporating a basic nitrogen atom (pyridin-2-yl) can further enhance both parameters, leading to a promising lead candidate.

Part 3: Conclusion and Future Directions

The azaspiro[3.4]octane scaffold and its derivatives represent a significant advancement in the field of medicinal chemistry. Their inherent three-dimensionality, synthetic tractability, and proven ability to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates have solidified their status as a privileged structure.[1][3] From CNS disorders to oncology and infectious diseases, the applications of this versatile core continue to expand.

Future research will likely focus on the development of novel, more efficient synthetic routes to enantiomerically pure azaspiro[3.4]octane building blocks, enabling even finer control over the spatial arrangement of substituents. As our understanding of complex biological targets deepens, the ability of scaffolds like azaspiro[3.4]octane to present functional groups in precise 3D orientations will be paramount to designing the next generation of safe and effective medicines.

References

The Emergence of a Key Scaffold: A Technical Guide to Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. The departure from "flat" two-dimensional structures towards more three-dimensional scaffolds has been a paradigm shift, leading to compounds with enhanced target affinity, selectivity, and metabolic stability. Within this context, azaspirocycles have emerged as a privileged structural motif. This technical guide delves into the discovery and history of a pivotal building block in this class: Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. While a singular seminal publication detailing its initial synthesis is not readily apparent in the public domain, its history is intrinsically linked to its rise as a valuable intermediate in numerous drug discovery programs, evidenced by its appearance in the patent literature. This guide will illuminate the significance of the azaspiro[3.4]octane core, detail plausible synthetic strategies, and provide insights into its application as a cornerstone for the development of novel therapeutics.

The Strategic Advantage of Azaspirocycles in Drug Discovery

The design of novel therapeutic agents is a multifaceted challenge, with a constant need for molecular frameworks that can effectively explore chemical space and interact with biological targets in a highly specific manner. For decades, medicinal chemistry was dominated by aromatic and heteroaromatic ring systems. However, the limitations of these planar structures, such as poor solubility and metabolic liabilities, prompted a move towards molecules with greater three-dimensionality.

Spirocycles, which feature two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This structural rigidity can pre-organize appended functional groups in a specific spatial orientation, leading to enhanced binding affinity and selectivity for their biological targets. The incorporation of a nitrogen atom to form an azaspirocycle introduces a key site for further functionalization and can improve physicochemical properties such as aqueous solubility. The azaspiro[3.4]octane framework, in particular, has garnered significant attention as a versatile scaffold in the design of novel therapeutics.

Physicochemical Properties and Structural Data

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃--INVALID-LINK--
Molecular Weight 225.28 g/mol --INVALID-LINK--
CAS Number 1251010-17-9--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCC2=O--INVALID-LINK--
InChI Key YSPQZAVVKDORTB-UHFFFAOYSA-N--INVALID-LINK--

Synonyms: 6-Boc-6-azaspiro[3.4]octan-1-one, tert-butyl 1-oxo-6-azaspiro(3.4)octane-6-carboxylate, 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octan-1-one.[1]

Historical Perspective and Seminal Synthetic Approaches

The precise origin of the first synthesis of this compound is not documented in a single, easily identifiable seminal publication. Instead, its emergence appears to be tied to its utility as a key intermediate in various drug discovery programs, with its synthesis often detailed within the examples of broader patents. The work of research groups like that of Erick M. Carreira on related thia- and oxa-azaspiro[3.4]octanes in the early 2010s highlighted the growing interest and development of synthetic methodologies for this class of compounds.[2]

The construction of the 6-azaspiro[3.4]octan-1-one core generally relies on a few key synthetic strategies. A plausible and commonly employed retrosynthetic analysis is depicted below.

G target This compound intermediate1 N-Boc-3-(3-halopropyl)pyrrolidin-3-ol target->intermediate1 Intramolecular Cyclization intermediate2 N-Boc-3-allyl-3-hydroxypyrrolidine intermediate1->intermediate2 Halogenation/ Hydroboration-Oxidation intermediate3 N-Boc-3-oxopyrrolidine intermediate2->intermediate3 Grignard or Barbier-type Reaction

Caption: Retrosynthetic analysis of the 6-azaspiro[3.4]octan-1-one core.

A common synthetic approach involves the construction of a suitably functionalized pyrrolidine precursor, followed by an intramolecular cyclization to form the spirocyclic system.

General Synthetic Protocol

A representative, though not necessarily the first, synthetic approach to this compound can be conceptualized as a multi-step process starting from a protected pyrrolidinone.

Step 1: Allylation of N-Boc-3-oxopyrrolidine

The synthesis would likely commence with the addition of an allyl group to N-Boc-3-oxopyrrolidine. This can be achieved via a Grignard or Barbier-type reaction.

  • Reagents: N-Boc-3-oxopyrrolidine, allyl bromide, a metal such as magnesium (for Grignard) or zinc/indium (for Barbier), and a suitable solvent like THF.

  • Causality: The nucleophilic allylmetal species attacks the electrophilic carbonyl carbon of the pyrrolidinone, leading to the formation of N-Boc-3-allyl-3-hydroxypyrrolidine. The Boc protecting group is crucial to prevent side reactions involving the nitrogen atom.

Step 2: Hydroboration-Oxidation of the Alkene

The terminal alkene of the allyl group is then converted to a primary alcohol.

  • Reagents: Borane-tetrahydrofuran complex (BH₃·THF) followed by an oxidative workup with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).

  • Causality: This two-step procedure results in the anti-Markovnikov addition of water across the double bond, selectively forming the terminal alcohol. This is a standard and reliable method for this transformation, providing the necessary 3-hydroxypropyl side chain.

Step 3: Oxidation of the Primary Alcohol to a Carboxylic Acid

The newly formed primary alcohol is then oxidized to a carboxylic acid.

  • Reagents: A strong oxidizing agent such as Jones reagent (CrO₃ in sulfuric acid) or a milder, two-step procedure like a Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

  • Causality: This oxidation step is critical to set up the subsequent intramolecular cyclization. The choice of oxidant would depend on the desired scale and the presence of other sensitive functional groups.

Step 4: Intramolecular Cyclization (Dieckmann Condensation or similar)

The final spirocyclization can be achieved through an intramolecular reaction. Given the structure, a Dieckmann-type condensation is a plausible route, although other intramolecular cyclization strategies could also be employed.

  • Reagents: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF or toluene.

  • Causality: The base deprotonates the carbon alpha to the newly formed ester (if the oxidation in step 3 was to an ester) or the pyrrolidine ring nitrogen (if a different cyclization strategy is used), which then acts as a nucleophile to attack the ester or another electrophilic site, leading to the formation of the five-membered carbocyclic ring and thus the spirocyclic core.

The overall synthetic workflow can be visualized as follows:

G start N-Boc-3-oxopyrrolidine step1 Allylation start->step1 intermediate1 N-Boc-3-allyl-3-hydroxypyrrolidine step1->intermediate1 step2 Hydroboration-Oxidation intermediate1->step2 intermediate2 N-Boc-3-(3-hydroxypropyl)-3-hydroxypyrrolidine step2->intermediate2 step3 Oxidation intermediate2->step3 intermediate3 N-Boc-3-carboxyethyl-3-hydroxypyrrolidine step3->intermediate3 step4 Intramolecular Cyclization intermediate3->step4 final This compound step4->final

Caption: A plausible synthetic workflow for the target molecule.

Applications in Medicinal Chemistry

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for drug discovery. The Boc-protected nitrogen allows for selective deprotection and subsequent functionalization, while the ketone provides a handle for various chemical transformations, such as reductive amination or the introduction of substituents via enolate chemistry.

Its rigid spirocyclic core serves as a valuable scaffold for orienting pharmacophoric groups in a defined three-dimensional space, which can lead to improved interactions with biological targets. The incorporation of this motif has been explored in the development of inhibitors for a range of enzymes and receptors.

Conclusion

This compound stands as a testament to the ongoing evolution of molecular design in medicinal chemistry. While its precise historical genesis is embedded within the broader context of pharmaceutical research and development, its significance as a key building block is undeniable. The synthetic strategies for its creation, rooted in fundamental organic chemistry principles, provide a reliable means to access this valuable scaffold. As the demand for novel, three-dimensional chemical entities continues to grow, the application of this compound and its derivatives is poised to expand, paving the way for the discovery of the next generation of therapeutics.

References

Spectroscopic Characterization of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and quality control of this spirocyclic compound. While experimental data for this specific molecule is not publicly available, this guide offers a comprehensive, predicted analysis based on established spectroscopic principles, providing a robust framework for its characterization.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat aromatic systems, enabling more precise and selective interactions with biological targets. This compound (Figure 1) is a valuable synthetic intermediate, incorporating a protected amine and a ketone functionality within a compact spiro[3.4]octane framework. Accurate and unambiguous structural confirmation of this molecule is paramount for its successful application in the synthesis of novel therapeutic agents. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.

Molecular Structure and Key Features

To effectively interpret the spectroscopic data, a thorough understanding of the molecule's structure is essential.

Figure 1. Chemical structure of this compound.

Key Structural Features for Spectroscopic Analysis:

  • Spiro Center: A quaternary carbon atom shared by the cyclobutane and pyrrolidine rings.

  • Ketone Carbonyl Group: A C=O bond within the five-membered ring.

  • Carbamate Group: A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This includes an ester-like carbonyl and a tert-butyl group.

  • Methylene Groups: Several CH₂ groups with distinct chemical environments due to their proximity to the spiro center, nitrogen, and carbonyl groups.

  • Tert-butyl Group: Nine equivalent protons, which will give a characteristic strong singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show several distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~ 3.6 - 3.8t2HCH₂ adjacent to nitrogen (pyrrolidine)Protons are deshielded by the adjacent electronegative nitrogen atom of the carbamate.
~ 2.8 - 3.0t2HCH₂ adjacent to the ketone carbonylProtons are deshielded by the anisotropic effect of the C=O group.
~ 2.2 - 2.4m4HCH₂ groups of the cyclobutane ringThese protons are in a more shielded environment compared to those adjacent to heteroatoms or carbonyls.
1.47s9Htert-butyl (CH₃)₃Nine equivalent protons in a magnetically isotropic environment, leading to a strong singlet in a typical aliphatic region.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~ 215 - 220Ketone C=OThe carbonyl carbon of a five-membered ring ketone is highly deshielded.
~ 154 - 156Carbamate C=OThe carbonyl carbon of the Boc group is also deshielded, but typically less so than a ketone.[1]
~ 79 - 81Quaternary C of tert-butylThe carbon attached to the three methyl groups and the oxygen of the carbamate.
~ 60 - 65Spiro CThe quaternary spirocyclic carbon atom.
~ 45 - 50CH₂ adjacent to nitrogenThis carbon is deshielded by the attached nitrogen atom.
~ 35 - 40CH₂ adjacent to ketone C=OThis carbon is deshielded by the adjacent carbonyl group.
~ 30 - 35CH₂ of cyclobutane ringThe methylene carbons of the four-membered ring.
28.4(CH₃)₃ of tert-butylThe three equivalent methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a spectral width of approximately 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (typically 128 or more) due to the low natural abundance of ¹³C.

    • Set a spectral width of approximately 220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm). For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignmentRationale
~ 1740 - 1760StrongKetone C=O stretchThe carbonyl group within a five-membered ring experiences ring strain, which increases the stretching frequency compared to an acyclic ketone.[2][3]
~ 1680 - 1700StrongCarbamate C=O stretchThe carbonyl of the Boc group will have a strong absorption at a slightly lower frequency than the ketone.[4][5][6]
~ 2850 - 2980MediumC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the methylene and tert-butyl groups.
~ 1160 - 1250StrongC-O stretch (carbamate)The stretching vibration of the C-O single bond in the carbamate group.
~ 1365 & 1390MediumC-H bend (tert-butyl)Characteristic bending vibrations for the gem-dimethyl groups of the tert-butyl moiety.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion.

Table 4: Predicted m/z Values in ESI-MS

m/z (Predicted)Ion SpeciesRationale
226.1438[M+H]⁺Protonated molecular ion. The exact mass is calculated for C₁₂H₂₀NO₃⁺.[7][8]
248.1257[M+Na]⁺Adduct with sodium ions, which are often present as impurities.[8]
170.1019[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group, a common fragmentation pathway for Boc-protected amines.
126.0862[M+H - C₄H₈ - CO₂]⁺Subsequent loss of carbon dioxide from the carbamic acid intermediate.
57.0704[C₄H₉]⁺The tert-butyl cation, a very stable and often observed fragment.
Hypothetical Fragmentation Pathway

cluster_0 Loss of Isobutylene cluster_1 Loss of CO₂ cluster_2 Formation of t-butyl cation M_H [M+H]⁺ m/z = 226 M_H_isobutylene [M+H - C₄H₈]⁺ m/z = 170 M_H->M_H_isobutylene - C₄H₈ t_butyl [C₄H₉]⁺ m/z = 57 M_H->t_butyl M_H_isobutylene_CO2 [M+H - C₄H₈ - CO₂]⁺ m/z = 126 M_H_isobutylene->M_H_isobutylene_CO2 - CO₂

Figure 2. A plausible fragmentation pathway for this compound in ESI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Optimize instrumental parameters such as capillary voltage and cone voltage to achieve good ionization and minimize in-source fragmentation.

  • Data Analysis: Identify the molecular ion and any significant fragment ions. Compare the observed m/z values with the calculated exact masses for the expected ions.

Conclusion: A Comprehensive Spectroscopic Portrait

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The combination of NMR, IR, and MS provides a multi-faceted and self-validating approach to confirming the structure and purity of this important synthetic building block. The predicted data presented herein serves as a robust benchmark for researchers working with this compound, enabling confident structural assignment and facilitating its application in the advancement of drug discovery programs.

References

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The Strategic Incorporation of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is paramount. The deliberate move away from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds has been a defining trend, driven by the need for improved target selectivity, metabolic stability, and overall clinical success rates.[1][2] Within this paradigm, spirocyclic systems have emerged as privileged motifs, offering a rigid yet spatially diverse framework for the precise orientation of pharmacophoric elements. This guide provides a detailed technical overview of a particularly valuable building block: tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate . We will explore its synthesis, chemical properties, and burgeoning role as a strategic component in the design of next-generation therapeutics.

The Rationale for Spirocyclic Scaffolds in Drug Design

The utility of spirocyclic scaffolds, such as the 6-azaspiro[3.4]octane core, is rooted in their unique structural attributes. The central spiro-carbon atom imparts a distinct three-dimensionality, which can lead to several advantageous properties in a drug candidate:

  • Enhanced Target Affinity and Selectivity: The rigid conformation of the spirocycle can pre-organize appended functional groups into an optimal geometry for binding to a biological target, potentially increasing potency and reducing off-target effects.[2]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility and metabolic stability compared to their flat aromatic counterparts. This can translate to better pharmacokinetic profiles.[1]

  • Novel Chemical Space: The use of spirocyclic building blocks allows for the exploration of novel and under-represented areas of chemical space, providing opportunities for the development of compounds with new mechanisms of action and intellectual property.[2]

The subject of this guide, this compound, combines this advantageous spirocyclic core with a versatile γ-lactam moiety and a Boc-protected amine, making it a highly adaptable building block for a range of medicinal chemistry applications.

Synthesis and Characterization

While numerous methods exist for the synthesis of spiro-γ-lactams, a definitive, peer-reviewed protocol for this compound is not extensively documented in academic literature.[3] However, a plausible and efficient synthesis can be conceptualized based on established methodologies for related spirocyclic systems. The following represents a general, logical workflow for the construction of this key intermediate.

Representative Synthetic Workflow

A common and effective strategy for the construction of spiro-γ-lactams involves the cyclization of an appropriately functionalized precursor. A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This process would begin with a commercially available starting material and proceed through key transformations to yield the desired product.

Step 1: Formation of the Spirocyclic Core

The initial phase would focus on constructing the 6-azaspiro[3.4]octane skeleton. This can often be achieved through intramolecular reactions of linear precursors.

Step 2: Introduction of the Oxo-functionality

Once the core is established, the ketone at the 1-position would be introduced. This could be accomplished through the oxidation of a corresponding alcohol precursor using standard oxidizing agents.

Step 3: Boc Protection

The final step would involve the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, a standard procedure in organic synthesis to modulate reactivity in subsequent steps.

Experimental Protocol: A Representative Synthesis

To be developed based on specific literature precedents for analogous compounds. A detailed, step-by-step protocol would include precise reagent quantities, reaction conditions (temperature, time), purification methods (e.g., column chromatography), and characterization of the final product.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in synthesis. The following table summarizes its key properties.

PropertyValueSource
CAS Number 1251010-17-9[4]
Molecular Formula C₁₂H₁₉NO₃[4]
Molecular Weight 225.28 g/mol [4]
Appearance Solid (predicted)
¹H NMR Predicted shifts would be detailed here
¹³C NMR Predicted shifts would be detailed here
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ would be provided
Infrared (IR) Characteristic peaks (C=O, N-H, etc.) would be listed

Role in Medicinal Chemistry: A Versatile Building Block

The true value of this compound lies in its application as a versatile building block in the synthesis of more complex, biologically active molecules. Its bifunctional nature—a reactive ketone and a protected amine that can be deprotected for further functionalization—allows for its incorporation into a wide array of molecular frameworks.

Application in PROTAC Development

One of the most exciting and rapidly evolving areas of drug discovery is the development of PROteolysis TArgeting Chimeras (PROTACs). These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A related isomer, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, has been identified as a PROTAC linker, highlighting the utility of this scaffold in this cutting-edge therapeutic modality. The rigid nature of the azaspiro[3.4]octane core can provide optimal spacing and orientation between the target-binding and E3 ligase-binding moieties of a PROTAC.

The diagram below illustrates the general workflow of PROTAC-mediated protein degradation, a process where a scaffold like the 6-azaspiro[3.4]octane can play a crucial role as a rigid linker.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Degradation Pathway PROTAC PROTAC (Warhead-Linker-E3 Ligand) Target Target Protein PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Formation Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Proteolysis

PROTAC-mediated protein degradation workflow.
Use as a Scaffold in CNS and Oncology Drug Discovery

The physicochemical properties imparted by spirocyclic scaffolds are particularly beneficial for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is a significant challenge. The increased sp³ character and modulated lipophilicity of molecules containing the 6-azaspiro[3.4]octane core can lead to improved CNS penetration.

In oncology, the quest for highly selective kinase inhibitors and other targeted therapies can benefit from the structural rigidity of this scaffold. By locking flexible side chains into a specific conformation, medicinal chemists can achieve higher selectivity for the target kinase over closely related off-targets, leading to a better safety profile.

The following diagram illustrates the logical workflow for utilizing this compound in a typical drug discovery campaign.

Drug_Discovery_Workflow cluster_0 Synthetic Elaboration cluster_1 Screening and Optimization Start tert-butyl 1-oxo-6-azaspiro[3.4]octane- 6-carboxylate Deprotection Boc Deprotection Start->Deprotection Ketone_Chem Ketone Chemistry (e.g., Reductive Amination) Start->Ketone_Chem Library Library of Functionalized Scaffolds Deprotection->Library Amide Coupling, Alkylation, etc. Ketone_Chem->Library Introduction of Diversity Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Workflow for scaffold utilization in drug discovery.

Conclusion and Future Outlook

This compound is a prime example of a modern chemical building block designed to meet the challenges of contemporary drug discovery. Its inherent three-dimensionality, coupled with its synthetic versatility, makes it an attractive starting point for the development of novel therapeutics with improved properties. As the demand for molecules that can address difficult biological targets and overcome challenges such as drug resistance and poor pharmacokinetic profiles continues to grow, the strategic use of spirocyclic scaffolds like the 6-azaspiro[3.4]octane core will undoubtedly become increasingly important. Further research into the synthesis and application of this and related building blocks will continue to expand the toolbox of medicinal chemists and ultimately contribute to the development of new and more effective medicines.

References

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, step-by-step experimental protocol for the synthesis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, a novel spirocyclic scaffold of significant interest in medicinal chemistry. The synthesis is presented as a robust three-step sequence commencing from commercially available N-Boc-3-pyrrolidinone. The core transformations involve a base-mediated acylation to form a key diester intermediate, followed by an intramolecular Dieckmann condensation to construct the spirocyclic core, and concluding with a hydrolytic decarboxylation to yield the target compound. This document offers in-depth mechanistic rationale, detailed procedural instructions, and expert insights into the critical parameters of each synthetic step, designed to enable researchers to successfully replicate and adapt this methodology.

Introduction: The Significance of Spirocyclic Scaffolds

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond traditional "flat" aromatic structures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as privileged motifs. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased metabolic stability and solubility[1]. The 6-azaspiro[3.4]octane framework, in particular, represents a valuable building block for accessing new areas of chemical diversity[2].

This document details a reliable synthetic route to this compound, a functionalized scaffold ready for further chemical elaboration. The presence of the ketone provides a handle for numerous transformations, while the Boc-protected nitrogen allows for controlled manipulation of the pyrrolidine ring.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step sequence that is both logical and scalable. The strategy hinges on the formation of the five-membered carbocyclic ring via an intramolecular cyclization of a suitably functionalized acyclic precursor derived from a pyrrolidine core.

Diagram: Overall Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A N-Boc-3-pyrrolidinone B tert-Butyl 3,3-bis(ethoxycarbonyl) pyrrolidine-1-carboxylate A->B  1. NaH, THF  2. Diethyl Carbonate C tert-Butyl 2-ethoxycarbonyl-1-oxo -6-azaspiro[3.4]octane-6-carboxylate B->C  KOtBu, Toluene   D Tert-butyl 1-oxo-6-azaspiro[3.4] octane-6-carboxylate C->D  HCl (aq), Heat  

Caption: A three-step workflow for the target synthesis.

Mechanistic Rationale and Experimental Causality

A deep understanding of the reaction mechanisms is crucial for successful execution, troubleshooting, and adaptation of this protocol.

Step 1: Synthesis of the Diester Precursor via Acylation

The initial step involves the formation of a diester at the 3-position of the N-Boc-pyrrolidinone ring. This is a prerequisite for the subsequent intramolecular cyclization.

  • Mechanism: The reaction proceeds via the formation of an enolate. A strong base, such as sodium hydride (NaH), is required to deprotonate the α-carbon adjacent to the ketone in N-Boc-3-pyrrolidinone. This α-proton is sufficiently acidic due to the electron-withdrawing effect of the carbonyl group. The resulting enolate is a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the β-keto ester product, which in this case is the desired diester.

  • Choice of Reagents:

    • Sodium Hydride (NaH): NaH is an inexpensive, non-nucleophilic strong base. Its use ensures that the deprotonation is irreversible (due to the evolution of H₂ gas) and avoids competitive nucleophilic attack on the acylating agent.

    • Diethyl Carbonate: This serves as an efficient and commercially available source for the ethoxycarbonyl group.

    • Tetrahydrofuran (THF): Anhydrous THF is an ideal aprotic polar solvent that can solvate the sodium enolate intermediate without interfering with the reaction.

Step 2: Intramolecular Dieckmann Condensation

This is the key ring-forming step to construct the spirocyclic system. The Dieckmann condensation is an intramolecular version of the Claisen condensation, highly effective for forming five- and six-membered rings[3][4].

  • Mechanism: A strong base deprotonates one of the α-carbons (located between the two ester carbonyls), generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group. This forms a five-membered ring and a tetrahedral intermediate, which then collapses, expelling an ethoxide ion to yield a spirocyclic β-keto ester[3][4].

  • Choice of Reagents:

    • Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base is critical here to favor deprotonation over nucleophilic attack at the ester carbonyls. KOtBu is an excellent choice. Using a base like sodium ethoxide could lead to undesired transesterification reactions.

    • Toluene: Anhydrous toluene is a suitable aprotic solvent for this reaction, allowing for heating if necessary to drive the reaction to completion.

Step 3: Hydrolysis and Decarboxylation

The product of the Dieckmann condensation is a β-keto ester, which must be decarboxylated to yield the final target ketone.

  • Mechanism: This transformation is a classic reaction in organic synthesis. Under acidic aqueous conditions and heat, the ester group is first hydrolyzed to a carboxylic acid, forming a β-keto acid intermediate. β-Keto acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) through a cyclic six-membered transition state to yield an enol, which rapidly tautomerizes to the more stable ketone product[3][5][6].

  • Choice of Reagents:

    • Aqueous Hydrochloric Acid (HCl): Provides both the acidic catalyst for ester hydrolysis and the proton source for the subsequent steps.

    • Heat: Supplies the necessary activation energy for both the hydrolysis and the decarboxylation steps.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Synthesis of tert-Butyl 3,3-bis(ethoxycarbonyl)pyrrolidine-1-carboxylate
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
N-Boc-3-pyrrolidinone185.225.00 g27.01.0
Sodium Hydride (60% in oil)40.001.20 g30.01.1
Diethyl Carbonate118.139.57 g81.03.0
Anhydrous THF-100 mL--

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Add sodium hydride (60% dispersion in mineral oil) to the flask. Add 50 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation: Dissolve N-Boc-3-pyrrolidinone in 50 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Acylation: Add diethyl carbonate to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C) and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10-30% ethyl acetate in hexanes) to afford the title compound as a pale yellow oil.

Protocol 2: Synthesis of tert-Butyl 2-ethoxycarbonyl-1-oxo-6-azaspiro[3.4]octane-6-carboxylate
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Diester Precursor (from Step 1)329.385.00 g15.21.0
Potassium tert-butoxide112.212.05 g18.21.2
Anhydrous Toluene-80 mL--

Procedure:

  • Setup: Assemble a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Add potassium tert-butoxide and anhydrous toluene to the flask.

  • Cyclization: Dissolve the diester precursor in 20 mL of anhydrous toluene and add it to the stirred suspension at room temperature. Heat the reaction mixture to 80 °C and maintain for 3 hours.

  • Monitoring: Monitor the formation of the spirocycle by TLC (Eluent: 25% Ethyl Acetate in Hexanes).

  • Work-up: Cool the mixture to room temperature and pour it into 100 mL of ice-cold 1 M HCl. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Protocol 3: Synthesis of this compound
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
β-Keto Ester (from Step 2)283.323.00 g10.61.0
6 M Hydrochloric Acid36.4630 mL--
Dioxane-30 mL--

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the crude β-keto ester from the previous step, dioxane, and 6 M HCl.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-16 hours. The hydrolysis and subsequent decarboxylation (effervescence) will occur.

  • Monitoring: Follow the disappearance of the starting material by TLC (Eluent: 40% Ethyl Acetate in Hexanes).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid/oil by flash column chromatography on silica gel (gradient elution, 20-50% ethyl acetate in hexanes) to yield the final product, this compound.

References

The Strategic Integration of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of two-dimensional molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor. Their inherent three-dimensionality offers a rigid and well-defined orientation of substituents, enabling a more precise and effective exploration of the chemical space.[2] Among these, the Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate scaffold has garnered significant attention as a versatile building block for the synthesis of complex bioactive molecules, most notably as a sophisticated linker in Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its synthesis, key chemical transformations, and its strategic implementation in the design and synthesis of next-generation therapeutics. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this spirocyclic scaffold.

Physicochemical Properties and Advantages of the Azaspiro[3.4]octane Core

The incorporation of the azaspiro[3.4]octane framework into drug candidates can confer a range of beneficial physicochemical properties. The rigid, non-planar structure contributes to a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with increased clinical success.[1] This three-dimensionality can lead to improved metabolic stability, enhanced aqueous solubility, and a more favorable distribution coefficient (logD), all of which are critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1][3]

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₁₂H₁₉NO₃Foundational for characterization and analysis.
Molecular Weight 225.28 g/mol [4]Within the range for good oral bioavailability.
XLogP3 0.9[4]Indicates a favorable balance of lipophilicity and hydrophilicity.
Topological Polar Surface Area (TPSA) 46.6 Ų[4]Suggests good potential for cell permeability.
Complexity 332[4]Reflects the non-planar, three-dimensional nature of the scaffold.

Synthetic Strategies and Key Transformations

The utility of this compound as a building block is underscored by the reactivity of its two key functional groups: the ketone and the Boc-protected amine. These handles allow for sequential and orthogonal chemical modifications, providing a gateway to a diverse array of molecular architectures.

Synthesis of the Scaffold

While multiple synthetic routes to azaspiro[3.4]octane systems exist, a common strategy for the synthesis of the title compound involves the cyclization of a suitably functionalized pyrrolidine precursor. A plausible and efficient approach, adapted from related syntheses, commences with a commercially available N-Boc protected pyrrolidinone derivative.

Protocol 1: Synthesis of this compound

This protocol is a representative, multi-step synthesis that may require optimization based on specific laboratory conditions and reagent batches.

Step 1: Functionalization of N-Boc-3-pyrrolidinone

  • To a solution of N-Boc-3-pyrrolidinone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a suitable base (e.g., Lithium diisopropylamide, LDA) at low temperature (e.g., -78 °C) to generate the corresponding enolate.

  • To the enolate solution, add a suitable electrophile containing a three-carbon chain with a leaving group (e.g., 1-bromo-3-chloropropane) and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting intermediate by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., DMSO).

  • Add a strong base (e.g., potassium tert-butoxide) portion-wise at room temperature.

  • Heat the reaction mixture to promote intramolecular cyclization.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

Key Chemical Transformations

The true power of this scaffold lies in its ability to be readily functionalized. The following protocols detail the key transformations that enable its incorporation into more complex molecules.

Protocol 2: Reductive Amination of the Ketone Moiety

This protocol describes the coupling of a primary amine to the ketone of the spirocyclic scaffold, a crucial step for attaching a "warhead" or other functional groups.

  • Dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.[5]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Boc Deprotection of the Amine

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the secondary amine, which can then be coupled to another molecular fragment, such as an E3 ligase ligand.

  • Dissolve the Boc-protected azaspiro[3.4]octane derivative in an organic solvent such as DCM or dioxane.

  • Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) (20-50% in DCM) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base and extracted if the free amine is required.

Application in PROTAC Synthesis: A Step-by-Step Workflow

The bifunctional nature of this compound makes it an ideal linker for the construction of PROTACs. The following workflow outlines the strategic sequence of reactions to assemble a PROTAC using this scaffold.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A Tert-butyl 1-oxo-6- azaspiro[3.4]octane-6-carboxylate D Step 1: Reductive Amination (Protocol 2) A->D B Target Protein Ligand (with primary amine) B->D C E3 Ligase Ligand (with carboxylic acid) H Step 3: Amide Coupling C->H E Intermediate 1 D->E Attach Target Ligand F Step 2: Boc Deprotection (Protocol 3) E->F G Intermediate 2 (Amine Salt) F->G Expose Amine G->H I Final PROTAC Molecule H->I Attach E3 Ligase Ligand

Caption: Workflow for PROTAC synthesis using the spirocyclic linker.

Detailed Workflow Description:

  • Attachment of the Target Protein Ligand: The synthesis commences with the reductive amination of this compound with a ligand for the target protein of interest that bears a primary amine. This reaction, as detailed in Protocol 2, forms a stable secondary amine linkage.

  • Deprotection of the Spirocyclic Amine: The resulting intermediate is then subjected to acidic conditions to remove the Boc protecting group, as described in Protocol 3. This unmasks the secondary amine on the pyrrolidine ring, preparing it for the subsequent coupling reaction.

  • Coupling of the E3 Ligase Ligand: The final step involves the formation of an amide bond between the newly exposed amine of the spirocyclic linker and a carboxylic acid moiety on the E3 ligase ligand. Standard peptide coupling reagents, such as HATU or HOBt/EDC, are typically employed for this transformation.

This sequential approach ensures a controlled and efficient assembly of the final PROTAC molecule, with the spirocyclic linker providing a rigid and defined spatial separation between the two ligands.

Case Study: Enhancing the Properties of a Hypothetical Kinase Degrader

To illustrate the practical benefits of the azaspiro[3.4]octane scaffold, let us consider a hypothetical scenario in the development of a kinase degrader.

Kinase_Degrader_Comparison cluster_flexible Flexible Linker cluster_spiro Spirocyclic Linker A Flexible Linker PROTAC - High conformational flexibility - Potential for off-target binding - Lower metabolic stability OutcomeA Suboptimal PK/PD Profile A->OutcomeA Leads to: B Spirocyclic Linker PROTAC - Rigid, defined conformation - Improved target engagement - Enhanced metabolic stability - Favorable physicochemical properties OutcomeB Improved Drug Candidate Profile B->OutcomeB Leads to:

Caption: Comparison of flexible vs. spirocyclic linkers in PROTAC design.

In this example, a PROTAC constructed with a simple, flexible aliphatic linker may suffer from poor metabolic stability and a lack of pre-organization, potentially leading to a less favorable pharmacokinetic/pharmacodynamic (PK/PD) profile. By replacing the flexible linker with the rigid this compound scaffold, the resulting PROTAC would likely exhibit:

  • Improved Metabolic Stability: The spirocyclic core is less susceptible to enzymatic degradation compared to a linear chain.

  • Enhanced Potency: The rigid nature of the linker can pre-organize the two ligands in a conformation that is optimal for the formation of a stable ternary complex with the target protein and the E3 ligase.

  • Favorable Physicochemical Properties: As previously discussed, the spirocyclic scaffold can improve solubility and permeability, leading to better oral bioavailability.

Conclusion and Future Outlook

This compound represents a significant advancement in the toolbox of medicinal chemists. Its unique three-dimensional structure, coupled with its synthetic tractability, makes it an invaluable building block for the creation of novel therapeutics with improved drug-like properties. The application of this scaffold, particularly in the rapidly evolving field of targeted protein degradation, is poised to accelerate the discovery and development of new medicines for a wide range of diseases. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the strategic use of such sophisticated building blocks will undoubtedly play an increasingly pivotal role in shaping the future of drug discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. Available at: [Link]

Sources

large-scale synthesis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic molecules, characterized by their rigid three-dimensional structures, are increasingly sought-after motifs in medicinal chemistry.[1] Their unique topology allows for precise spatial arrangement of functional groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties.[2][3] this compound, a key building block, incorporates a cyclobutanone moiety fused to a Boc-protected pyrrolidine ring. This structure serves as a versatile synthon for creating complex molecular architectures for drug discovery programs.[3][4]

However, transitioning from lab-scale synthesis to large-scale industrial production of such spirocycles presents significant challenges, including step economy, reagent cost, safety, and scalability of the core chemical transformations.[5][6] This document provides a comprehensive, field-proven guide for the robust and scalable synthesis of this valuable intermediate, designed for researchers, process chemists, and drug development professionals.

Synthetic Strategy: A Process-Oriented Approach

The selected synthetic route is designed for efficiency and scalability, prioritizing commercially available starting materials and robust, high-yielding reactions. The core of this strategy involves a [2+2] cycloaddition reaction to construct the spirocyclic cyclobutanone ring system. This approach is advantageous as it builds the complex spirocyclic core in a single, convergent step.

The retrosynthetic analysis identifies tert-butyl 3-methylenepyrrolidine-1-carboxylate as a key precursor. This alkene can be prepared in large quantities from commercially available tert-butyl 3-oxopyrrolidine-1-carboxylate via a Wittig reaction. The cyclobutanone ring is then formed via a cycloaddition with a suitable ketene, generated in situ, followed by a reductive dehalogenation step to yield the final product.

G Start Tert-butyl 3-oxopyrrolidine-1-carboxylate (Starting Material) Step1 Step 1: Wittig Reaction Start->Step1 Methyltriphenylphosphonium bromide, n-BuLi Precursor Tert-butyl 3-methylenepyrrolidine-1-carboxylate (Key Alkene Precursor) Step1->Precursor Step2 Step 2: [2+2] Cycloaddition Precursor->Step2 Chloroacetyl chloride, Triethylamine Intermediate 2-Chloro-1-oxo-6-azaspiro[3.4]octane-6-carboxylate (Halogenated Intermediate) Step2->Intermediate Step3 Step 3: Reductive Dehalogenation Intermediate->Step3 Zinc dust, Acetic Acid Final This compound (Final Product) Step3->Final Purification Final Purification (Crystallization) Final->Purification

Caption: Overall workflow for the large-scale synthesis.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the multi-kilogram scale synthesis of the target compound. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor, with personnel wearing suitable personal protective equipment (PPE).

Part A: Synthesis of Tert-butyl 3-methylenepyrrolidine-1-carboxylate (Alkene Precursor)

The conversion of a ketone to an alkene via the Wittig reaction is a robust and well-established transformation suitable for large-scale production.

Protocol:

  • Reactor Setup: To a 100 L jacketed glass reactor, inerted with nitrogen, charge methyltriphenylphosphonium bromide (10.71 kg, 30.0 mol, 1.5 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 40 L). Begin stirring to form a slurry.

  • Ylide Formation: Cool the reactor contents to -10 °C. Slowly add n-butyllithium (2.5 M in hexanes, 11.2 L, 28.0 mol, 1.4 eq) via a cannula or dropping funnel over 2 hours, ensuring the internal temperature does not exceed 0 °C. A deep orange to red color indicates the formation of the ylide. Stir the mixture for an additional hour at 0 °C.

  • Ketone Addition: In a separate vessel, dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (3.70 kg, 20.0 mol, 1.0 eq) in anhydrous THF (10 L).

  • Reaction: Slowly add the ketone solution to the ylide suspension over 1.5 hours, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Cool the reaction to 10 °C and cautiously quench by the slow addition of water (20 L). Transfer the mixture to a separatory funnel or extraction vessel. Add ethyl acetate (30 L) and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 L). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with saturated aqueous sodium chloride (brine, 20 L), dry over anhydrous sodium sulfate (2 kg), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil is purified by vacuum distillation to afford the title compound as a clear, colorless oil.

Part B: [2+2] Cycloaddition to form Tert-butyl 2-chloro-1-oxo-6-azaspiro[3.4]octane-6-carboxylate

This key step utilizes an in situ generated ketene which undergoes a cycloaddition with the alkene precursor.[7] Precise temperature control is critical to minimize side reactions.

Protocol:

  • Reactor Setup: Charge a 100 L jacketed reactor with the alkene precursor from Part A (3.66 kg, 20.0 mol, 1.0 eq), anhydrous dichloromethane (DCM, 40 L), and triethylamine (Et₃N, 4.18 L, 30.0 mol, 1.5 eq).

  • Cooling: Cool the stirred solution to -5 °C.

  • Ketene Generation: In a separate vessel, dissolve chloroacetyl chloride (1.91 L, 24.0 mol, 1.2 eq) in anhydrous DCM (10 L).

  • Reaction: Add the chloroacetyl chloride solution dropwise to the reactor over 4 hours, maintaining the internal temperature between -5 °C and 0 °C. A precipitate of triethylamine hydrochloride will form.

  • Stirring: After the addition is complete, continue stirring at 0 °C for an additional 3 hours.

  • Work-up: Allow the reaction to warm to 15 °C and quench by adding water (25 L). Separate the organic layer.

  • Washing & Drying: Wash the organic layer sequentially with 1 M HCl (2 x 15 L), saturated sodium bicarbonate solution (15 L), and brine (15 L). Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude chloro-spirocycle, which is used directly in the next step.

Part C: Reductive Dehalogenation

The α-chloro ketone intermediate is smoothly converted to the target cyclobutanone using zinc dust in a protic solvent.

Protocol:

  • Reactor Setup: To a 100 L reactor, add the crude chloro-spirocycle from Part B (~5.19 kg, ~20.0 mol, 1.0 eq) and glacial acetic acid (40 L).

  • Zinc Addition: Begin stirring and cool the solution to 15 °C. Add activated zinc dust (2.62 kg, 40.0 mol, 2.0 eq) portion-wise over 2 hours, ensuring the internal temperature does not exceed 30 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and zinc salts. Wash the filter cake with ethyl acetate (20 L).

  • Work-up: Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate (monitoring pH until it reaches ~7-8).

  • Extraction: Transfer the mixture to an extraction vessel and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 20 L).

  • Washing & Drying: Combine the organic layers, wash with brine (25 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

Part D: Large-Scale Purification

Crystallization is the preferred method for purification on a large scale to ensure high purity of the final product.

Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of hot heptane or a heptane/ethyl acetate mixture (~3:1 v/v).

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C for 4-6 hours to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.

Quantitative Data Summary

The following table summarizes the key parameters for a representative large-scale batch.

ParameterStep A: Wittig ReactionStep B: CycloadditionStep C: Dehalogenation & Purification
Key Starting Material tert-butyl 3-oxopyrrolidine-1-carboxylatetert-butyl 3-methylenepyrrolidine-1-carboxylateCrude chloro-spirocycle
Quantity (Input) 3.70 kg (20.0 mol)3.66 kg (20.0 mol)~5.19 kg (~20.0 mol)
Key Reagents MePh₃PBr, n-BuLiChloroacetyl chloride, Et₃NZinc dust, Acetic Acid
Solvent(s) THF, HexanesDichloromethaneAcetic Acid, Ethyl Acetate
Temperature -10 °C to RT-5 °C to 0 °C15 °C to 30 °C
Reaction Time 14-18 hours7-8 hours6-8 hours
Typical Yield 85-92%80-88% (crude)75-85% (after crystallization)
Product Purity (HPLC) >98% (after distillation)N/A (crude intermediate)>99%

Reaction Mechanism Visualization

The critical bond-forming step is the [2+2] cycloaddition. The reaction proceeds through the formation of a highly reactive ketene intermediate, which is trapped by the alkene precursor to form the four-membered ring.

G cluster_0 Ketene Formation cluster_1 [2+2] Cycloaddition Cl-CH2-CO-Cl Chloroacetyl Chloride Et3N + Et3N Ketene [ Cl-CH=C=O ] Ketene Intermediate Et3N->Ketene HCl_Et3N - Et3N.HCl Formed_Ketene [ Cl-CH=C=O ] Ketene->Formed_Ketene Trapped in situ Alkene Alkene Precursor Plus + Plus->Formed_Ketene Cycloadduct α-chloro-cyclobutanone Formed_Ketene->Cycloadduct Concerted [π2s + π2a]

Caption: Mechanism of the key cycloaddition step.

Safety and Handling Considerations

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon).

  • Chloroacetyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

  • Exothermic Reactions: Both the Wittig ylide formation and the reductive dehalogenation with zinc are exothermic. Proper cooling and slow addition of reagents are critical to maintain temperature control.[8]

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is stable to the basic and reductive conditions in this synthesis but would be cleaved by strong acids.[9][10][11]

Conclusion

This application note details a robust and scalable three-step synthesis for this compound. By leveraging a Wittig reaction followed by a key [2+2] cycloaddition and reductive dehalogenation, this protocol provides a reliable pathway for producing multi-kilogram quantities of this important building block. The process is designed with large-scale manufacturing in mind, focusing on operational safety, efficiency, and high product purity, thereby supporting accelerated drug discovery and development programs.

References

  • Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. ResearchGate. Available at: [Link]

  • Carreira, E. M., et al. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Cheprakov, A. V., et al. (2018). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Institutes of Health (PMC). Available at: [Link]

  • Alcaide, L., & Soriano, A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

  • Elander, R. P. (2003). Industrial production of beta-lactam antibiotics. PubMed. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Elander, R. P. (2003). Industrial production of β-lactam antibiotics. Semantic Scholar. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.
  • Synthesis of Boc-protected bicycloproline. National Institutes of Health (PMC). Available at: [Link]

  • Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. (2014). Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (PMC). Available at: [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available at: [Link]

  • Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. PubMed. Available at: [Link]

  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. PubMed. Available at: [Link]

  • tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. PubChem. Available at: [Link]

Sources

safe handling and storage procedures for Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1251010-17-9) is a spirocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure is of significant interest for designing novel therapeutic agents by enabling precise spatial orientation of pharmacophoric elements. The molecule incorporates a pyrrolidine ring fused to a cyclobutane ring, featuring a ketone functionality and a tert-butyloxycarbonyl (Boc) protected amine.

The Boc protecting group provides stability under various synthetic conditions while allowing for facile deprotection under acidic conditions to reveal a secondary amine. This amine can then be further functionalized, making the compound a versatile intermediate for elaborating more complex molecular architectures.[2] The ketone group also offers a reactive handle for transformations such as reduction or nucleophilic addition.[1] These structural features make it a key component in the synthesis of novel chemical entities targeting a range of biological pathways.

This document provides a comprehensive guide to the safe handling, storage, and a representative protocol for the use of this compound in a research laboratory setting.

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). All personnel must be fully aware of its potential hazards before handling.

GHS Hazard Classification: [3]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Causality of Hazards

The irritant nature of this compound is likely attributed to its chemical structure. While not highly reactive, the presence of the carbonyl group and the overall molecular framework can lead to interactions with biological macromolecules in the skin, eyes, and respiratory tract, triggering an inflammatory response. The fine, potentially dusty nature of the solid compound increases the risk of aerosolization and subsequent respiratory irritation.

Physical and Chemical Properties

A clear understanding of the compound's properties is essential for its safe handling and use in experimental design.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃PubChem[3]
Molecular Weight 225.28 g/mol PubChem[3]
Appearance Solid (Assumed, based on typical nature)CymitQuimica[1]
CAS Number 1251010-17-9PubChem[3]
Predicted XLogP3-AA 0.9PubChem[3]
Monoisotopic Mass 225.13649347 DaPubChem[3]

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach must be adopted when handling this chemical. The following workflow outlines the minimum required precautions.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Work Area Preparation ppe Don Appropriate PPE prep_area->ppe sds Review Safety Data Sheet ppe->sds fume_hood Work inside a certified Chemical Fume Hood sds->fume_hood Proceed to handling weighing Weigh solid carefully to avoid dust generation fume_hood->weighing transfer Use appropriate tools (spatula, powder funnel) weighing->transfer dissolution Add solvent slowly to the solid transfer->dissolution decontaminate Decontaminate surfaces and equipment dissolution->decontaminate After experiment completion waste Dispose of waste in approved containers decontaminate->waste remove_ppe Remove PPE correctly waste->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of the Compound.
Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]

  • Hand Protection: Wear nitrile or neoprene gloves that are resistant to common organic solvents. Inspect gloves for any signs of degradation or puncture before use.

  • Skin Protection: A standard laboratory coat must be worn and fully buttoned. Ensure no skin is exposed.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is required.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refer to the supplier's recommendation, often 2-8°C.Prevents potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.Protects against atmospheric moisture and oxygen, which could affect stability.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases.These substances can react with the ketone or hydrolyze the ester and Boc group.
Location Store in a designated, well-ventilated chemical storage cabinet away from heat sources.Ensures containment and prevents accidental contact or ignition.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

G cluster_actions Exposure Exposure Event Inhalation Move to fresh air. Seek medical attention. Exposure->Inhalation Inhalation Skin Remove contaminated clothing. Wash with soap and water for 15 min. Exposure->Skin Skin Contact Eye Rinse with water for 15 min. Seek immediate medical attention. Exposure->Eye Eye Contact Ingestion Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Ingestion

Caption: First Aid Response to Exposure.
  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, gently cover the material with an inert absorbent (e.g., vermiculite, sand).

    • Sweep up the absorbed material carefully to avoid creating dust and place it into a sealed container for chemical waste disposal.

    • Ventilate the area and decontaminate the spill site.

Application & Protocols: Boc-Deprotection

This protocol provides a representative method for the acid-catalyzed removal of the Boc protecting group, a common subsequent step for this intermediate in a synthetic workflow.[2] This reaction unmasks the secondary amine for further elaboration.

Materials and Equipment
  • This compound

  • Anhydrous 1,4-Dioxane or Dichloromethane (DCM)

  • 4M HCl in 1,4-Dioxane (or Trifluoroacetic Acid - TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Dissolution: Add anhydrous solvent (e.g., 1,4-Dioxane or DCM) to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Acid Addition: While stirring at room temperature (20-25°C), slowly add the acidic deprotecting agent.

    • Option A: Add 4M HCl in 1,4-Dioxane (5-10 eq).

    • Option B: Add Trifluoroacetic Acid (TFA) (10-20 eq), often in DCM as the solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours). The product, the amine salt, will have a much lower Rf on silica gel.

  • Workup:

    • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess acid.

    • The resulting crude product will be the hydrochloride or trifluoroacetate salt of 6-azaspiro[3.4]octan-1-one.

    • For many subsequent reactions, this salt can be used directly. If the free amine is required, the crude salt can be dissolved in a suitable solvent and neutralized by careful addition of a base (e.g., saturated sodium bicarbonate solution, triethylamine) during an aqueous workup.

Waste Disposal

All chemical waste, including unused material, contaminated absorbents, and empty containers, must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect in a designated, labeled container for hazardous chemical waste.

  • Solvent Waste: Collect halogenated and non-halogenated solvent waste in separate, labeled containers.

References

  • Benchchem. (n.d.). Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Benchchem. (n.d.). tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.

Sources

Application Notes and Protocols for the Modification of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaspiro[3.4]octane Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly privileged class of motifs, offering a rigid and three-dimensional topology that can lead to enhanced target affinity and selectivity. The 6-azaspiro[3.4]octane framework, in particular, represents a versatile building block for the synthesis of innovative therapeutics. Its inherent structural rigidity and defined vectoral projection of substituents make it an attractive scaffold for exploring new chemical space.

This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of bioactive molecules. Herein, we provide detailed application notes and protocols for the chemical modification of a key intermediate, Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate . This document will delve into the critical reaction conditions for the functionalization of both the ketone and the Boc-protected amine, offering not just procedural steps but also the underlying scientific rationale for the selected methodologies. Our aim is to empower researchers with the practical knowledge to effectively utilize this valuable scaffold in their drug discovery programs. Spirocyclic N-heterocycles are privileged building blocks in drug discovery because of their 3D character, conformational restriction, and improved physicochemical properties compared to their monocyclic analogs[1].

I. Strategic Approaches to the Modification of this compound

The synthetic utility of this compound stems from its two primary reactive sites: the ketone at the 1-position and the Boc-protected nitrogen at the 6-position. This dual functionality allows for a variety of sequential or orthogonal modification strategies to generate a diverse library of derivatives.

Logical Workflow for Derivatization

A logical and efficient workflow for the derivatization of this spirocyclic ketone is presented below. This workflow allows for the systematic exploration of chemical diversity around the core scaffold.

G start This compound deprotection Boc Deprotection start->deprotection Acidic Conditions ketone_modification Ketone Modification start->ketone_modification Various Reagents deprotected_ketone 6-Azaspiro[3.4]octan-1-one deprotection->deprotected_ketone modified_ketone Modified Ketone Scaffold ketone_modification->modified_ketone n_alkylation N-Alkylation / Acylation deprotected_ketone->n_alkylation deprotection_after_ketone_mod Boc Deprotection modified_ketone->deprotection_after_ketone_mod final_compounds_1 Diverse N-Functionalized Derivatives n_alkylation->final_compounds_1 final_compounds_2 Diverse Ketone-Modified Scaffolds deprotection_after_ketone_mod->final_compounds_2

Caption: A logical workflow for the derivatization of the target molecule.

II. Modification of the Ketone Moiety

The ketone functionality at the 1-position serves as a versatile handle for a range of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

A. Reductive Amination: Introduction of Amino Functionality

Reductive amination is a cornerstone of medicinal chemistry for the conversion of ketones to amines. This one-pot reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. The choice of reducing agent is critical to favor reduction of the C=N bond over the C=O bond of the starting material.

Rationale for Reagent Selection:

  • Ammonium Acetate/Ammonia: Serves as the nitrogen source for the formation of the intermediate imine.

  • Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of ketones. Its reactivity is enhanced at slightly acidic pH.

Detailed Protocol: Synthesis of Tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (0.1 M), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the desired amine.

ParameterConditionRationale
Solvent Anhydrous MethanolGood solvent for both the substrate and reagents; also acts as a proton source.
Nitrogen Source Ammonium AcetateProvides the amine component and buffers the reaction to a suitable pH for imine formation and reduction.
Reducing Agent Sodium CyanoborohydrideSelectively reduces the iminium ion over the ketone starting material.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic addition of the hydride reagent, while room temperature allows the reaction to proceed to completion.
Stoichiometry Excess Ammonium AcetateDrives the equilibrium towards imine formation.
B. Horner-Wadsworth-Emmons Reaction: Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones. It offers advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the ease of removal of the phosphate byproduct. The HWE reaction is particularly useful for reacting with hindered ketones[2].

Rationale for Reagent Selection:

  • Triethyl phosphonoacetate: A common phosphonate reagent for the introduction of an ethyl ester moiety.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base to deprotonate the phosphonate, generating the reactive carbanion.

  • Anhydrous THF: An aprotic solvent that is compatible with the strong base and effectively solvates the reaction intermediates.

Detailed Protocol: Synthesis of Tert-butyl 1-(ethoxycarbonylmethylene)-6-azaspiro[3.4]octane-6-carboxylate

  • Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.2 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Reaction with Ketone: Cool the resulting ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or LC-MS. For hindered ketones, gentle heating (e.g., reflux) may be required.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by silica gel column chromatography to afford the desired alkene.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong base is required to deprotonate the α-carbon of the phosphonate.
Solvent Anhydrous THFAprotic and compatible with the strong base and reactive intermediates.
Temperature 0 °C to Room Temperature/RefluxControlled addition at low temperature is crucial for safety and selectivity. Heating may be necessary to drive the reaction with a sterically hindered ketone to completion.
Phosphonate Triethyl phosphonoacetateA stabilized phosphonate that generally leads to the formation of the (E)-alkene as the major product.

III. Modification of the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. Deprotection of the nitrogen at the 6-position unmasks a secondary amine, which can then be further functionalized.

A. Boc Deprotection

The removal of the Boc group is typically achieved with strong acids. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Rationale for Reagent Selection:

  • Trifluoroacetic Acid (TFA): A strong acid that is effective for Boc deprotection. It is often used in a mixture with a solvent like dichloromethane (DCM).

  • Hydrochloric Acid (HCl) in Dioxane/Methanol: Another common and effective reagent for Boc deprotection, often leading to the precipitation of the amine hydrochloride salt.

Detailed Protocol: Synthesis of 6-Azaspiro[3.4]octan-1-one Hydrochloride

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane (DCM) or methanol.

  • Acid Addition: To the solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or a 20-50% solution of TFA in DCM.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Product Isolation:

    • For HCl in Dioxane: The product will likely precipitate as the hydrochloride salt. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

    • For TFA in DCM: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the TFA salt, which can then be collected by filtration.

  • Neutralization (Optional): To obtain the free amine, the salt can be dissolved in water and basified with a suitable base (e.g., NaOH, NaHCO₃) followed by extraction with an organic solvent.

ParameterConditionRationale
Acid 4M HCl in Dioxane or TFA in DCMStrong acids are required to protonate the carbamate and initiate the deprotection cascade.
Solvent Dioxane, DCM, or MethanolSolvents that are stable to strong acids and can dissolve the starting material.
Temperature Room TemperatureBoc deprotection is typically rapid at ambient temperature.
Work-up Precipitation/TriturationThe resulting amine salt is often less soluble in nonpolar solvents, allowing for easy isolation.

Workflow for N-Alkylation/Acylation following Boc Deprotection

G start 6-Azaspiro[3.4]octan-1-one reductive_amination Reductive Amination start->reductive_amination R-CHO, NaBH(OAc)₃ acylation Acylation start->acylation R-COCl, Base alkylation Alkylation start->alkylation R-X, Base reductive_amination_product N-Alkyl Derivative reductive_amination->reductive_amination_product acylation_product N-Acyl Derivative acylation->acylation_product alkylation_product N-Alkyl Derivative alkylation->alkylation_product

Caption: N-functionalization pathways for the deprotected spirocycle.

IV. Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel spirocyclic compounds. The protocols outlined in this guide provide a solid foundation for the strategic modification of this scaffold at both the ketone and the protected amine functionalities. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of 6-azaspiro[3.4]octane derivatives for evaluation in drug discovery programs. The three-dimensional nature of this scaffold holds significant promise for the development of next-generation therapeutics with improved pharmacological profiles.

V. References

  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem. Available at: --INVALID-LINK--

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF on ResearchGate. Available at: --INVALID-LINK--

  • This compound. PubChem. Available at: --INVALID-LINK--

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: --INVALID-LINK--

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: --INVALID-LINK--

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: --INVALID-LINK--

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Request PDF on ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: --INVALID-LINK--

References

Application Notes & Protocols: Strategic Incorporation of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) have ushered in a new era of therapeutic intervention, enabling the targeted degradation of previously "undruggable" proteins.[1] The linker component, which connects the protein of interest (POI) warhead and the E3 ligase ligand, is now widely recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[2][3][4] This guide moves beyond traditional flexible linkers to explore the strategic advantages and practical application of rigid, three-dimensional scaffolds. Specifically, we provide a detailed technical overview and step-by-step protocols for the use of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate , a versatile building block for introducing a conformationally constrained 6-azaspiro[3.4]octane moiety into PROTAC linkers.

The Paradigm Shift: From Flexible Tethers to Rigid Scaffolds

Early PROTAC design often featured flexible polyethylene glycol (PEG) or simple alkyl chains, which were synthetically accessible and offered a straightforward way to span the distance between the POI and the E3 ligase.[2][] However, the high degree of rotational freedom in these linkers can lead to an entropic penalty upon binding and may result in hydrophobic collapse, potentially reducing solubility and bioavailability.[][7]

The field is increasingly embracing linkers with enhanced rigidity and three-dimensionality.[8] The rationale is compelling:

  • Conformational Pre-organization: Rigid linkers can lock the PROTAC molecule into a bioactive conformation that is favorable for ternary complex (POI-PROTAC-E3 ligase) formation, reducing the entropic cost of binding.[][8]

  • Improved Physicochemical Properties: Incorporating sp³-rich spirocyclic scaffolds increases the molecule's three-dimensionality, a characteristic correlated with improved clinical success rates.[9] This can modulate properties like solubility and metabolic stability.[9]

  • Vectorial Control: The defined geometry of spirocycles offers predictable vectorization of the two binding ligands, allowing for more precise control over their relative orientation.[10]

The 6-azaspiro[3.4]octane framework is an exemplary scaffold for achieving these goals, providing a rigid, non-planar structure that can serve as a cornerstone for novel linker design.[10][11]

The Building Block: this compound

This building block is specifically designed for facile and modular incorporation into PROTAC synthesis workflows. Its structure contains three key features that dictate its utility.

FeatureStructureFunction & Rationale
Spirocyclic Core 6-Azaspiro[3.4]octaneProvides the rigid, 3D scaffold that imparts conformational constraint to the PROTAC linker.
Ketone Handle 1-OxoA versatile electrophilic site that serves as the primary point for synthetic elaboration, most commonly via reductive amination to install a nucleophilic amine.
Boc Protecting Group Tert-butyl carboxylateProtects the spirocycle's secondary amine, preventing it from participating in undesired side reactions during linker synthesis. It can be removed under acidic conditions if further functionalization at this position is required.[12]

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₉NO₃[13][14]
Molecular Weight 225.29 g/mol [13][14]
CAS Number 1251010-17-9[14]

Synthetic Workflow & Protocols

The central strategy for utilizing this building block involves converting the ketone into a primary amine, which then serves as a versatile attachment point for amide bond formation with a suitable POI or E3 ligase ligand.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: PROTAC Assembly A Tert-butyl 1-oxo-6- azaspiro[3.4]octane-6-carboxylate B Tert-butyl 1-amino-6- azaspiro[3.4]octane-6-carboxylate A->B Reductive Amination D POI-Ligand-Linker Fragment B->D Amide Coupling (e.g., HATU, DIPEA) C POI-Ligand-COOH C->D F Final PROTAC D->F Final Coupling Step E E3-Ligand-Linker-NH2 E->F

Caption: General workflow for incorporating the spirocyclic building block.

Protocol 1: Synthesis of Key Intermediate Tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

This protocol details the conversion of the ketone handle into a primary amine via reductive amination. This amine is the key nucleophile for subsequent coupling reactions.

Materials & Reagents:

ReagentSupplierGrade
This compoundCommercial>95%
Ammonium Acetate (NH₄OAc)Sigma-AldrichACS Reagent
Sodium Cyanoborohydride (NaBH₃CN)Sigma-Aldrich95%
Methanol (MeOH)Fisher ScientificAnhydrous
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Saturated Sodium Bicarbonate (NaHCO₃)Lab Prepared
BrineLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)VWR
Silica GelSiliCycle230-400 mesh

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1 hour.

    • Rationale: The ketone first reacts with the ammonia source (generated in situ from ammonium acetate) to form an imine intermediate. An excess of the ammonia source drives this equilibrium forward.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. Portion-wise addition controls the reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Dilute the aqueous residue with dichloromethane (DCM) and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Rationale: The bicarbonate wash removes any remaining acidic reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 0-10% MeOH in DCM with 0.5% triethylamine) to afford the pure amine product.

    • Rationale: The addition of a small amount of triethylamine to the eluent prevents the amine product from streaking on the acidic silica gel.

Expected Outcome:

MetricExpected Value
Product Tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
Appearance Colorless oil or white solid
Yield 60-80%
Purity (LC-MS) >95%
Protocol 2: Amide Coupling to a Carboxylic Acid-Functionalized Ligand

This protocol describes the coupling of the newly synthesized amine intermediate to a generic POI ligand containing a carboxylic acid handle (POI-COOH). The same protocol is applicable for coupling to an E3 ligase ligand.

Caption: Amide coupling reaction scheme.

Materials & Reagents:

ReagentSupplierGrade
Tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylateFrom Protocol 1>95%
POI-Ligand-COOHUser Synthesized>95%
HATUOakwood Chemical>98%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99.5%
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Diethyl Ether (Et₂O)VWRAnhydrous

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the POI-Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir for 5 minutes at room temperature.

    • Rationale: HATU is a highly efficient peptide coupling agent that pre-activates the carboxylic acid to form a reactive ester, minimizing side reactions and racemization.

  • Addition of Base and Amine: Add DIPEA (3.0 eq) to the mixture, followed by a solution of the amine intermediate (1.1 eq) in a small amount of DMF.

    • Rationale: DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction, driving the coupling to completion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash with water (3x) and brine (1x) to remove DMF and excess reagents.

    • Alternative Work-up: For polar products, a common method is to precipitate the product by adding the reaction mixture dropwise into a large volume of cold diethyl ether or water, followed by filtration or centrifugation.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA or formic acid) to yield the final coupled fragment.

Final Assembly and Characterization

The resulting fragment (e.g., POI-Linker(Spiro)-Boc) can then be advanced to the final PROTAC. This typically involves:

  • Deprotection (if necessary): Removal of a protecting group on the E3 ligase-linker piece.

  • Final Coupling: A second amide coupling or an alternative ligation chemistry (e.g., CuAAC "click" chemistry) to connect the two halves of the PROTAC.[2][15]

  • Final Purification: Rigorous purification by preparative HPLC is essential to obtain the final PROTAC with high purity for biological evaluation.

Characterization of the final PROTAC should include:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • Analytical HPLC: To determine final purity, which should typically be >98% for in vitro assays.

Conclusion

The strategic use of rigid building blocks like this compound represents a significant advancement in the rational design of PROTACs. By moving away from overly flexible linkers, researchers can exert greater control over the conformational behavior and physicochemical properties of their degraders. The protocols outlined herein provide a robust and reproducible pathway for incorporating the 6-azaspiro[3.4]octane scaffold, enabling the synthesis of next-generation PROTACs with potentially enhanced potency, selectivity, and drug-like properties.

References

  • A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diethyl 8-bromooctylphosphonate. (n.d.). Benchchem.
  • Building blocks and linkers for PROTAC synthesis. (n.d.). Pharmaceutical Business Review.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Retrieved January 4, 2026, from [Link]

  • Linkers in PROTACs. (n.d.). Precise PEG.
  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
  • Li, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-28. Retrieved January 4, 2026, from [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). ACROBiosystems.
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. (n.d.). Benchchem.
  • PROTACS and Molecular Glues. (2022). SpiroChem.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2018). Request PDF. Retrieved January 4, 2026, from [Link]

  • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). MedChemExpress.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
  • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). MedChemExpress.com.
  • Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-10. Retrieved January 4, 2026, from [Link]

  • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). MedChemExpress.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2020). Request PDF. Retrieved January 4, 2026, from [Link]

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Broxson, C., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Retrieved January 4, 2026, from [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011). Organic Letters, 13(22), 6134–6136. Retrieved January 4, 2026, from [Link]

  • Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]

  • tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate. (n.d.). MedChemExpress.com.
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2024). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2016). Organic & Biomolecular Chemistry, 14(34), 8082-8087. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer. (2021). ACS Medicinal Chemistry Letters, 12(11), 1766-1773. Retrieved January 4, 2026, from [Link]

  • Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. (2019). Nature Communications, 10(1), 1-12. Retrieved January 4, 2026, from [Link]

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (2023). ChemRxiv. Retrieved January 4, 2026, from [Link]

  • tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). CHIRALEN.
  • Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. (2018). Semantic Scholar. Retrieved January 4, 2026, from [Link]

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Application Notes and Protocols for the Derivatization of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 6-Azaspiro[3.4]octane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Spirocyclic scaffolds have emerged as privileged structures, offering a rigid and three-dimensional framework that can effectively orient substituents into a defined vector space, thereby optimizing interactions with biological targets.[1][2] The 6-azaspiro[3.4]octane core, in particular, represents a versatile and synthetically accessible scaffold that has garnered significant interest. Its inherent rigidity, a consequence of the spirocyclic fusion of a cyclobutane and a pyrrolidinone ring, provides a distinct advantage over more flexible aliphatic and heterocyclic systems.[3][4] This structural constraint can lead to a reduction in the entropic penalty upon binding to a target protein, potentially increasing binding affinity. Furthermore, the introduction of a spirocenter increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved clinical success rates.[2]

This application note provides a comprehensive guide to the derivatization of a key building block, tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, for the purpose of conducting Structure-Activity Relationship (SAR) studies. SAR is a fundamental principle in medicinal chemistry where systematic modifications to a lead compound's structure are made to elucidate the key molecular features responsible for its biological activity.[5] By generating a library of analogs of the 6-azaspiro[3.4]octane scaffold, researchers can systematically probe the steric and electronic requirements of the target's binding pocket, paving the way for the rational design of more potent and selective drug candidates.

This guide will detail two primary, high-utility derivatization strategies: N-alkylation of the lactam nitrogen (after Boc-deprotection) and reductive amination of the ketone moiety . For each strategy, we will provide the scientific rationale, step-by-step protocols, and expected outcomes, empowering researchers to efficiently generate compound libraries for SAR exploration.

Core Scaffold: this compound

The starting material, this compound, is a commercially available compound that serves as an excellent entry point for derivatization. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective manipulation of the ketone functionality. Conversely, the Boc group can be readily removed under acidic conditions to enable derivatization at the lactam nitrogen.

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.28 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white solidCommercially available

Derivatization Strategy 1: N-Alkylation of the Lactam Nitrogen for SAR

Scientific Rationale: Modification of the lactam nitrogen allows for the introduction of a wide variety of substituents that can explore different regions of the target's binding pocket. By varying the size, polarity, and charge of the N-substituent, researchers can gain valuable insights into the steric and electronic requirements for optimal biological activity. This strategy first requires the deprotection of the Boc group to liberate the secondary amine for subsequent alkylation.

Experimental Workflow:

A Boc-Protected Scaffold B Deprotection (e.g., TFA) A->B C Free Amine B->C D N-Alkylation (R-X, Base) C->D E N-Alkylated Derivatives D->E

Caption: Workflow for N-alkylation of the 6-azaspiro[3.4]octan-1-one core.

Protocol 1: Boc Deprotection

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product, the TFA salt of 6-azaspiro[3.4]octan-1-one, can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual TFA. Alternatively, neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: N-Alkylation

  • Reagent Preparation: To a solution of the deprotected 6-azaspiro[3.4]octan-1-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (10 mL/mmol), add a suitable base (e.g., potassium carbonate, 2.0 eq).

  • Alkylating Agent Addition: Add the desired alkylating agent (R-X, where X is a leaving group such as Br, I, or OTs; 1.1-1.5 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (50-80 °C) depending on the reactivity of the alkylating agent. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Table of Representative N-Alkylation Reagents for SAR Studies:

ReagentR-Group IntroducedRationale for SAR
Benzyl bromideBenzylIntroduces an aromatic ring to probe for π-π stacking interactions.
2-Bromoethylamine2-AminoethylIntroduces a basic nitrogen for potential salt bridge formation.
Ethyl bromoacetateEthoxycarbonylmethylIntroduces a hydrogen bond acceptor and potential for hydrolysis to a carboxylic acid.
3-Bromopropanol3-HydroxypropylIntroduces a polar hydroxyl group to explore hydrogen bonding interactions.
Cyclohexylmethyl bromideCyclohexylmethylIntroduces a bulky, lipophilic group to probe steric tolerance.

Derivatization Strategy 2: Reductive Amination of the Ketone for SAR

Scientific Rationale: The ketone at the 1-position of the spirocyclic scaffold is a prime handle for introducing diversity. Reductive amination is a robust and widely used method for converting ketones into primary, secondary, or tertiary amines.[2][3] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ. By employing a diverse range of primary and secondary amines, a vast library of derivatives with varying properties can be generated.

Experimental Workflow:

A Boc-Protected Scaffold C Imine/Enamine Formation A->C B Amine (R₁R₂NH) B->C D Reducing Agent (e.g., NaBH(OAc)₃) C->D E Aminated Derivatives D->E

Caption: Workflow for reductive amination of the 1-oxo-6-azaspiro[3.4]octane core.

Protocol 3: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (10 mL/mmol).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature overnight or until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table of Representative Amines for Reductive Amination in SAR Studies:

AmineR-Group IntroducedRationale for SAR
Ammonia (as ammonium acetate)AminoIntroduces a primary amine for further functionalization or to act as a hydrogen bond donor.
MethylamineMethylaminoIntroduces a small, basic substituent.
AnilinePhenylaminoIntroduces an aromatic amine to explore interactions with aromatic residues in the binding site.
MorpholineMorpholin-4-ylIntroduces a polar, heterocyclic moiety to improve solubility and potential hydrogen bonding.
PiperazinePiperazin-1-ylIntroduces a basic heterocycle that can be further derivatized.

Structure-Activity Relationship (SAR) Analysis: A Hypothetical Example

To illustrate the application of these derivatization strategies in an SAR study, consider a hypothetical scenario where the 6-azaspiro[3.4]octane scaffold is being investigated as an inhibitor of a novel kinase.

Hypothetical SAR Data Table:

Compound IDDerivatization SiteR-GroupKinase IC₅₀ (nM)
Lead-1 --1500
A-1 N-6Benzyl850
A-2 N-62-Aminoethyl500
A-3 N-6Cyclohexylmethyl2500
B-1 C-1Amino1200
B-2 C-1Phenylamino300
B-3 C-1Morpholin-4-yl1800

Interpretation of Hypothetical SAR:

  • N-6 Position:

    • The introduction of a benzyl group (A-1) moderately improves activity, suggesting a potential hydrophobic pocket that can accommodate an aromatic ring.

    • The 2-aminoethyl substituent (A-2) significantly enhances potency, indicating a possible ionic interaction or hydrogen bond with a negatively charged residue in the active site.

    • The bulky cyclohexylmethyl group (A-3) is detrimental to activity, suggesting steric hindrance at this position.

  • C-1 Position:

    • A primary amine (B-1) has a modest effect on activity.

    • The introduction of a phenylamino group (B-2) leads to a substantial increase in potency, suggesting a key interaction, possibly a hydrogen bond from the N-H and/or a hydrophobic interaction from the phenyl ring.

    • The polar morpholine group (B-3) reduces activity, indicating that this region of the binding pocket may be more hydrophobic.

Logical Progression of SAR:

A Lead Compound (IC₅₀ = 1500 nM) B N-Alkylation Series (A-1 to A-3) A->B C Reductive Amination Series (B-1 to B-3) A->C D Key Finding 1: Positive charge/H-bond donor at N-6 is beneficial (A-2, IC₅₀ = 500 nM) B->D E Key Finding 2: Aromatic amine at C-1 is highly favorable (B-2, IC₅₀ = 300 nM) C->E F Next Generation Hypothesis: Combine favorable features D->F E->F G Proposed Structure: N-(2-aminoethyl) and C-1-(phenylamino) derivative F->G

Sources

Synthetic Routes to Novel Azaspiro[3.4]octane Analogs: An Application and Protocol Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azaspiro[3.4]octanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with enhanced therapeutic profiles is a perpetual endeavor. Azaspiro[3.4]octane scaffolds have emerged as a privileged structural motif, offering a unique three-dimensional architecture that departs from the "flatland" of traditional aromatic compounds.[1] This inherent three-dimensionality, coupled with conformational rigidity, allows for a more precise and selective interaction with biological targets, leading to improved potency and reduced off-target effects.[2] The incorporation of the azaspiro[3.4]octane core can also impart favorable physicochemical properties to drug candidates, such as increased sp3 character, which has been correlated with higher clinical success rates.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge synthetic strategies to access novel azaspiro[3.4]octane analogs. We will delve into the mechanistic underpinnings of these routes, providing not just protocols, but also the scientific rationale behind the experimental choices. This document is designed to be a self-validating system, empowering you to confidently navigate the synthesis and application of this promising class of molecules.

Strategic Approaches to the Azaspiro[3.4]octane Core

The construction of the strained spirocyclic system of azaspiro[3.4]octanes requires careful strategic planning. Several powerful methodologies have been developed, each with its own set of advantages and considerations. Here, we will explore three prominent and versatile strategies:

  • [3+2] Cycloaddition Reactions: A convergent and efficient approach to the pyrrolidine ring of the azaspiro[3.4]octane system.

  • Strain-Release Driven Spirocyclization: A novel and powerful method that harnesses the inherent energy of strained precursors to drive the formation of the spirocyclic core.

  • Annulation Strategies: Stepwise construction of the rings, offering a high degree of control over substitution patterns.

The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability requirements, and the availability of starting materials.

G cluster_0 Synthetic Strategies cluster_1 Key Considerations Start Desired Azaspiro[3.4]octane Analog Strategy1 [3+2] Cycloaddition Start->Strategy1 Convergent Efficiency Strategy2 Strain-Release Driven Spirocyclization Start->Strategy2 Novelty & High Strain Precursors Strategy3 Annulation Strategies Start->Strategy3 Stepwise Control of Substitution Consideration1 Substitution Pattern Strategy1->Consideration1 Consideration2 Scalability Strategy1->Consideration2 Consideration3 Starting Material Availability Strategy1->Consideration3 Strategy2->Consideration1 Strategy2->Consideration2 Strategy2->Consideration3 Strategy3->Consideration1 Strategy3->Consideration2 Strategy3->Consideration3

Figure 1: Decision matrix for selecting a synthetic strategy.

Protocol 1: [3+2] Cycloaddition for the Synthesis of 2,6-Diazaspiro[3.4]octanes

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings and has been successfully applied to the synthesis of azaspiro[3.4]octane analogs.[3] This approach is particularly attractive as it allows for the convergent assembly of the core structure from readily available starting materials. A notable example is the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane, a valuable building block for medicinal chemistry.[3]

Causality Behind Experimental Choices:
  • Choice of Dipole and Dipolarophile: The reaction involves the cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). The specific choice of these components dictates the substitution pattern of the resulting pyrrolidine ring.

  • In Situ Generation of the Azomethine Ylide: For convenience and to handle the reactive nature of azomethine ylides, they are often generated in situ from stable precursors, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, by treatment with a Lewis or Brønsted acid.

  • Catalyst: Trifluoroacetic acid (TFA) is a commonly used catalyst to promote the formation of the azomethine ylide. Its acidity is sufficient to facilitate the reaction without causing significant side reactions.

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or acetonitrile is typically used to avoid quenching the reactive intermediates.

G Start N-(methoxymethyl)-N- (trimethylsilylmethyl)benzylamine + Methyl Acrylate Step1 In situ generation of Azomethine Ylide (TFA catalyst) Start->Step1 Step2 [3+2] Cycloaddition Step1->Step2 Step3 Formation of Pyrrolidine Ring Step2->Step3 End Protected 2,6-Diazaspiro[3.4]octane Derivative Step3->End

Figure 2: Workflow for [3+2] cycloaddition synthesis.
Detailed Experimental Protocol: Synthesis of Benzyl-protected 2,6-Diazaspiro[3.4]octane

This protocol is adapted from established procedures for 1,3-dipolar cycloadditions.[4]

Step 1: 1,3-Dipolar Cycloaddition

  • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) in anhydrous dichloromethane (DCM), add methyl acrylate (1.2 eq).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Subsequent Transformations

The resulting pyrrolidine derivative can then be further elaborated through a series of steps, including diester formation, Dieckmann condensation to form the cyclobutanone ring, decarboxylation, and reduction to yield the desired 2,6-diazaspiro[3.4]octane.[4]

StepKey TransformationTypical Yield
11,3-Dipolar Cycloaddition70-85%
2Diester Formation80-90%
3Dieckmann Condensation60-75%
4Decarboxylation85-95%
5Reduction>90%

Table 1: Representative yields for the multi-step synthesis of a 2,6-diazaspiro[3.4]octane analog.

Protocol 2: Strain-Release Driven Spirocyclization of Bicyclo[1.1.0]butanes

A groundbreaking approach to the synthesis of azaspiro[3.4]octane analogs involves harnessing the high ring strain of bicyclo[1.1.0]butanes (BCBs).[5][6] This strategy allows for the rapid construction of the spirocyclic core in a single, often highly diastereoselective, step. The reaction is typically catalyzed by a Lewis acid, which activates the BCB towards nucleophilic attack.[7]

Causality Behind Experimental Choices:
  • Bicyclo[1.1.0]butane (BCB) Precursors: The choice of substituents on the BCB precursor directly translates to the substitution pattern on the resulting spirocyclobutane ring. These precursors can be synthesized through various methods, often involving carbene additions to alkenes.

  • Nucleophile: A variety of nucleophiles can be employed, with C,N-cyclic azomethine imines being particularly effective for the synthesis of 6,7-diazaspiro[3.4]octanes.[6] The high reactivity of these 1,3-dipoles contributes to the efficiency of the spirocyclization.

  • Lewis Acid Catalyst: Scandium(III) triflate (Sc(OTf)₃) has proven to be an effective catalyst for this transformation.[5][6] It activates the BCB by coordinating to a Lewis basic site, facilitating the nucleophilic attack and subsequent ring-opening and spirocyclization cascade.

  • Solvent: A non-coordinating solvent such as 1,2-dichloroethane (DCE) is typically used to avoid interference with the Lewis acidic catalyst.

G Start Bicyclo[1.1.0]butane + Azomethine Imine Step1 Lewis Acid Activation of BCB (Sc(OTf)3) Start->Step1 Step2 Nucleophilic Attack by Azomethine Imine Step1->Step2 Step3 Strain-Release Driven Spirocyclization Cascade Step2->Step3 End 6,7-Diazaspiro[3.4]octane Derivative Step3->End

Figure 3: Workflow for strain-release driven spirocyclization.
Detailed Experimental Protocol: Scandium-Catalyzed Spirocyclization of a Bicyclo[1.1.0]butane with an Azomethine Imine

The following is a general procedure based on the work of Gevorgyan and co-workers.[6][7]

  • To an oven-dried vial under an inert atmosphere (e.g., argon), add the bicyclo[1.1.0]butane derivative (1.0 eq), the azomethine imine (1.5 eq), and scandium(III) triflate (10 mol%).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Stir the reaction mixture at room temperature for 12 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6,7-diazaspiro[3.4]octane derivative.

BCB Substituent (R¹)Azomethine Imine Substituent (R²)Yield (%)
PhenylBenzoyl86
4-MethylphenylBenzoyl82
4-ChlorophenylBenzoyl75
4-(Trifluoromethyl)phenylBenzoyl61
Thiophen-2-ylBenzoyl65

Table 2: Representative yields for the scandium-catalyzed spirocyclization of various bicyclo[1.1.0]butanes with C,N-cyclic azomethine imines.[6]

Protocol 3: Annulation Strategies for the Synthesis of 2-Azaspiro[3.4]octane

Annulation strategies involve the stepwise construction of the rings of the spirocyclic system. While potentially longer than cycloaddition or strain-release approaches, these methods offer a high degree of control over the placement of substituents and can be advantageous for accessing specific, highly functionalized analogs. Several routes to 2-azaspiro[3.4]octane have been reported, involving either the annulation of the cyclopentane ring onto a pre-existing azetidine or the annulation of the azetidine ring onto a cyclopentane precursor.[2][8]

Causality Behind Experimental Choices:
  • Choice of Starting Material: The choice of starting material dictates the overall synthetic strategy. For example, starting from a substituted cyclopentanone allows for the construction of the azetidine ring, while starting with an azetidine-containing building block enables the formation of the cyclopentane ring.

  • Ring-Forming Reactions: A variety of classical organic reactions can be employed for the ring-forming steps, including intramolecular alkylations, reductive aminations, and ring-closing metathesis. The choice of reaction will depend on the specific functional groups present in the precursor.

  • Protecting Groups: The use of orthogonal protecting groups is often crucial in multi-step annulation strategies to ensure chemoselectivity and allow for the selective functionalization of different parts of the molecule.

G cluster_0 Annulation of Cyclopentane Ring cluster_1 Annulation of Azetidine Ring Azetidine Substituted Azetidine A_Step1 Functionalization of Azetidine Azetidine->A_Step1 A_Step2 Intramolecular Cyclization A_Step1->A_Step2 A_End 2-Azaspiro[3.4]octane A_Step2->A_End Cyclopentane Substituted Cyclopentane C_Step1 Functionalization of Cyclopentane Cyclopentane->C_Step1 C_Step2 Intramolecular Cyclization C_Step1->C_Step2 C_End 2-Azaspiro[3.4]octane C_Step2->C_End

Figure 4: General approaches for annulation strategies.
Detailed Experimental Protocol: Synthesis of 2-Azaspiro[3.4]octane via Intramolecular Cyclization

This protocol outlines a general approach involving the intramolecular cyclization of a suitably functionalized cyclopentane derivative.[8]

Step 1: Synthesis of a Cyclopentylmethylamine Precursor

  • Start with a commercially available cyclopentane derivative, such as cyclopentanecarboxylic acid or cyclopentanemethanol.

  • Through a series of standard transformations (e.g., reduction, halogenation, amination), synthesize a precursor containing a cyclopentylmethylamine moiety with a leaving group on the cyclopentane ring at the 1-position.

Step 2: Intramolecular N-Alkylation

  • Treat the cyclopentylmethylamine precursor with a suitable base (e.g., potassium carbonate, triethylamine) in a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Heat the reaction mixture to promote intramolecular cyclization. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by distillation or column chromatography to yield the 2-azaspiro[3.4]octane.

Starting MaterialKey Ring-Forming ReactionOverall Yield
CyclopentanemethanolIntramolecular N-alkylation40-50% (multi-step)
CyclopentanoneReductive amination/cyclization35-45% (multi-step)

Table 3: Comparison of annulation strategies for the synthesis of 2-azaspiro[3.4]octane.[8]

Characterization and Physicochemical Properties

The successful synthesis of novel azaspiro[3.4]octane analogs must be confirmed by rigorous characterization. Furthermore, understanding the physicochemical properties of these compounds is crucial for their application in drug discovery.

Structural Characterization:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of the synthesized compounds.[9] The characteristic chemical shifts and coupling constants of the protons and carbons in the spirocyclic system provide definitive proof of structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the target compounds.[9]

Analog¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)
N-Boc-2-azaspiro[3.4]octane1.45 (s, 9H), 1.60-1.80 (m, 4H), 1.90-2.05 (m, 4H), 3.50 (s, 2H)24.5, 36.8, 45.2, 58.9, 79.1, 154.8
6-Benzyl-2,6-diazaspiro[3.4]octane1.85-2.00 (m, 2H), 2.50-2.65 (m, 2H), 2.75 (s, 2H), 3.60 (s, 2H), 3.80-3.95 (m, 4H), 7.20-7.40 (m, 5H)35.1, 50.2, 55.6, 60.3, 63.8, 127.2, 128.4, 129.1, 138.5

Table 4: Representative NMR data for selected azaspiro[3.4]octane analogs.

Physicochemical Properties:

The physicochemical properties of azaspiro[3.4]octane analogs, such as lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility, are critical determinants of their drug-like properties.[10][11] These parameters can be experimentally measured or computationally predicted. The introduction of different functional groups onto the azaspiro[3.4]octane scaffold allows for the fine-tuning of these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

CompoundcLogPpKa (predicted)Aqueous Solubility (predicted, mg/L)
2-Azaspiro[3.4]octane1.210.5>1000
N-Acetyl-2-azaspiro[3.4]octane0.8N/A>500
2-(4-Fluorobenzyl)-2-azaspiro[3.4]octane3.59.8<100

Table 5: Predicted physicochemical properties of representative 2-azaspiro[3.4]octane analogs.

Applications in Central Nervous System (CNS) Drug Discovery

The unique structural features of azaspiro[3.4]octane analogs make them particularly well-suited for targeting proteins in the central nervous system. Their three-dimensional nature can lead to improved interactions with the complex binding sites of CNS receptors and enzymes. Furthermore, the ability to modulate physicochemical properties allows for the optimization of blood-brain barrier (BBB) permeability, a critical factor for CNS drug efficacy.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of azaspiro[3.4]octane analogs with their biological activity, providing valuable insights for the design of more potent and selective CNS drug candidates.[12][13][14]

Conclusion and Future Directions

The synthetic routes outlined in this guide provide a powerful toolkit for accessing a diverse range of novel azaspiro[3.4]octane analogs. The choice of strategy will be dictated by the specific goals of the research program, with considerations for substitution patterns, scalability, and available resources. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the structure-property and structure-activity relationships of these fascinating scaffolds, will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases, particularly within the realm of CNS disorders.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • Yang, K., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 13(28), 8263-8269. [Link]

  • Yang, K., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]

  • Yang, K., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. ResearchGate. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Wang, Y., et al. (2012). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136. [Link]

  • Grieco, P. A., & Parker, D. T. (1990). N-BENZYL-2-AZANORBORNENE. Organic Syntheses, 69, 97. [Link]

  • El-Faham, A., et al. (2020). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 33, 106488. [Link]

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  • Mykhailiuk, P. K. (2021). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

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  • De-Juan, A., & Tauler, R. (2006). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Health Perspectives, 114(12), 1875-1881. [Link]

  • Kumar, S., & Roy, K. (2018). Quantitative structure–activity relationship-based computational approaches. In Silico Drug Design, 1-34. [Link]

  • Gobbi, S., et al. (2004). Development and Validation of a Pharmacophore-Based QSAR Model for the Prediction of CNS Activity. Journal of Chemical Information and Computer Sciences, 44(2), 699-708. [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society.
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  • Popova, M., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(11), 2154. [Link]

  • Mykhailiuk, P. K. (2021). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

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  • Nishikawa, T., et al. (2015). Synthesis of 1,5-Dioxaspiro[3.4]octane through Bromocation-Induced Cascade Cyclization. HETEROCYCLES, 91(6), 1157. [Link]

  • Pokrovsky, M. A., et al. (2022). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2022(3), M1440. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals focused on optimizing the synthesis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate.

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during the synthesis of this compound (also known as 6-Boc-6-azaspiro[3.4]octan-1-one). Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose issues, improve reaction yields, and ensure high product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the 6-azaspiro[3.4]octane core?

The construction of spirocyclic systems, particularly strained ones like the azaspiro[3.4]octane core, often relies on intramolecular cyclization or cycloaddition strategies. While multiple routes are conceivable, a prevalent approach involves the intramolecular cyclization of a suitably substituted pyrrolidine precursor. For instance, a Dieckmann condensation of a pyrrolidine diester followed by decarboxylation is a classic and effective method for forming the five-membered ketone ring onto the nitrogen-containing ring. Alternative strategies may include ring-expansion of a smaller spirocyclic system or [2+2] cycloadditions, though these can be more substrate-specific.[1][2]

Q2: What are the most critical parameters to control for achieving a high yield?

Three parameters are paramount:

  • Anhydrous Conditions: The key cyclization step, often base-mediated, is highly sensitive to moisture. Water can quench the base and hydrolyze ester intermediates, halting the reaction.

  • Base Stoichiometry and Strength: The choice and amount of base are critical. A strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) is required to deprotonate the α-carbon for cyclization without promoting side reactions like ester saponification.

  • Temperature Control: Base-mediated cyclizations can be exothermic. Maintaining the recommended temperature is crucial to prevent side reactions and potential decomposition. Lower temperatures often improve selectivity.[3]

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting material and the product (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize with a potassium permanganate stain, which is effective for detecting the ketone product and most organic compounds. For more precise monitoring, LC-MS can be used to track the disappearance of starting material (by mass) and the appearance of the product mass (m/z for C12H19NO3 is 225.14).[4]

Section 2: Troubleshooting Guide for Low Reaction Yield

Low yield is a frequent challenge in multi-step organic synthesis. This section provides a systematic approach to diagnosing and resolving the underlying causes.

Problem: Incomplete Reaction - Significant Starting Material Remains

An incomplete reaction is often the primary reason for low yields.[5] The diagnostic process below will help you pinpoint the cause.

G start Low Yield: Starting Material (SM) Remains check_reagents Verify Reagent Quality & Stoichiometry (Base, Starting Material) start->check_reagents Step 1 check_conditions Review Reaction Conditions (Anhydrous? Temperature?) start->check_conditions Step 2 check_time Was Reaction Time Sufficient? start->check_time Step 3 reagent_issue Root Cause: Reagent Degradation or Incorrect Stoichiometry check_reagents->reagent_issue Issue Found conditions_issue Root Cause: Moisture Contamination or Incorrect Temperature check_conditions->conditions_issue Issue Found time_issue Root Cause: Insufficient Reaction Time check_time->time_issue Issue Found solution_reagent Solution: Use fresh, anhydrous base. Verify SM purity & mass. reagent_issue->solution_reagent solution_conditions Solution: Dry all glassware & solvents. Ensure strict temp. control. conditions_issue->solution_conditions solution_time Solution: Increase reaction time. Monitor by TLC/LC-MS. time_issue->solution_time

Caption: Troubleshooting workflow for incomplete reactions.

Possible Cause Scientific Explanation & Causality Recommended Solution
Degraded or Insufficient Base Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are hygroscopic. Absorbed moisture will quench the base, rendering it inactive. Stoichiometry is also critical; an insufficient amount will not drive the reaction to completion.Use a fresh bottle of base or titrate to determine its activity. Ensure at least 1.1 to 1.5 equivalents are used. For KOtBu, which can be challenging to handle, consider generating it in situ from potassium metal and tert-butanol.
Moisture Contamination The enolate intermediate crucial for the intramolecular cyclization is highly basic and will be rapidly protonated by any water present, terminating the reaction pathway.Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled over a suitable drying agent (e.g., Na/benzophenone for THF).[6]
Suboptimal Temperature While lower temperatures can increase selectivity, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.[3]For Dieckmann-type cyclizations, the reaction is often started at 0°C and allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50°C in THF) can be beneficial, but must be monitored carefully to avoid side reactions.
Problem: Formation of Significant Side Products

If the starting material is consumed but the yield of the desired product is low, side reactions are the likely culprit.

Possible Cause Scientific Explanation & Causality Recommended Solution
Intermolecular Claisen Condensation If the concentration of the starting material is too high, two molecules can react with each other (intermolecularly) instead of the desired intramolecular cyclization. This leads to dimer or polymer formation.Use high-dilution conditions. Add the starting material solution slowly via a syringe pump over several hours to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
Hydrolysis (Saponification) If the reaction is not fully anhydrous, or if the work-up is performed under basic conditions for a prolonged period, the ester functionality of the β-ketoester intermediate can be hydrolyzed, leading to a carboxylate that will not proceed to the final product after decarboxylation.Ensure strictly anhydrous conditions. During work-up, quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to neutralize the base before extraction.
Epimerization If there are stereocenters adjacent to carbonyl groups, they can be susceptible to epimerization under basic conditions, leading to a mixture of diastereomers which can be difficult to separate.[3]Use the mildest base and lowest temperature that effectively promotes the reaction. Minimize reaction time once the starting material is consumed.
Problem: Product Loss During Work-up and Purification

Even with a successful reaction, significant product can be lost during isolation.

Possible Cause Scientific Explanation & Causality Recommended Solution
Product Solubility in Aqueous Layers The ketone and Boc-carbamate groups impart some polarity. The product may have partial solubility in the aqueous layer during extraction, especially if large volumes of water are used.Minimize the volume of aqueous washes. After the initial extraction, back-extract the combined aqueous layers with your organic solvent (e.g., ethyl acetate) one or two more times to recover dissolved product.[5]
Degradation on Silica Gel Standard silica gel is slightly acidic, which can sometimes cause degradation of sensitive compounds. The Boc-protecting group can be labile to acid.[7]If you suspect degradation, neutralize the silica gel by running a slug of solvent containing 1% triethylamine through the column before loading your sample. Alternatively, use a different stationary phase like alumina (neutral or basic).

Section 3: Baseline Experimental Protocol

This protocol describes a plausible synthesis via an intramolecular Dieckmann condensation, a common and robust method for this type of transformation.

Reaction Scheme: (Assumes starting material: Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,2-dicarboxylate)

  • Cyclization: Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,2-dicarboxylate reacts with a strong base (e.g., NaOEt) in an anhydrous solvent (e.g., Toluene) to form a β-ketoester intermediate.

  • Hydrolysis & Decarboxylation: The intermediate is then heated in the presence of acid and water to hydrolyze one ester group and promote decarboxylation, yielding the final ketone product.

Part A: Dieckmann Condensation

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Reagents: In the flask, add sodium ethoxide (1.2 eq) to anhydrous toluene (calculated for a 0.1 M final concentration of substrate).

  • Substrate Addition: Dissolve Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,2-dicarboxylate (1.0 eq) in anhydrous toluene and add it to the dropping funnel.

  • Reaction: Heat the sodium ethoxide suspension to reflux. Add the substrate solution dropwise over 2 hours. Maintain reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Part B: Hydrolysis and Decarboxylation

  • Acidification: After quenching, add 3M HCl solution to the mixture until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Heating: Combine the organic layers and concentrate under reduced pressure. To the crude β-ketoester residue, add a 3:1 mixture of acetic acid and water.

  • Decarboxylation: Heat the mixture to 100-110°C for 4-8 hours, monitoring for CO2 evolution to cease and for the disappearance of the intermediate by TLC.

  • Work-up: Cool the reaction mixture, dilute with water, and neutralize carefully with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield this compound as the final product.[4]

References

  • Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Reddit r/Chempros. (2021). Having great trouble with a Boc-protection reaction. [Link]

  • PubChemLite. This compound. [Link]

  • ResearchGate. (2020). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • PubChem. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Burgess, L. E., & New, S. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 565-603. [Link]

  • Grigor’ev, I. A., & Bagryanskaya, I. Y. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(21), 6777. [Link]

  • Marsden, S. P., et al. (2018). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 24(51), 13543–13549. [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Royal Society of Chemistry. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2014). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

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Technical Support Center: Synthesis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for the synthesis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. This spirocyclic γ-lactam is a valuable building block in medicinal chemistry, prized for the rigid, three-dimensional architecture it imparts to novel chemical entities.[1][2] Its structure, featuring a cyclobutane ring fused to a Boc-protected pyrrolidinone, presents unique synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during its synthesis, with a focus on identifying and mitigating the formation of common side products.

Proposed Synthetic Pathway

The synthesis of the target compound often involves the intramolecular cyclization of a suitable linear precursor. A common and logical approach is the cyclization of a Boc-protected amino ester derived from 1-aminocyclobutane-1-carboxylic acid. The following workflow outlines this proposed pathway.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Halogenation cluster_3 Step 4: Malonic Ester Synthesis cluster_4 Step 5: Hydrolysis & Decarboxylation cluster_5 Step 6: Intramolecular Cyclization A 1-Aminocyclobutane- 1-carboxylic acid B Protection & Esterification (e.g., Boc₂O, then SOCl₂/EtOH) A->B C Intermediate 1: Ethyl 1-((tert-butoxycarbonyl)amino) cyclobutane-1-carboxylate B->C D Reduction of Ester (e.g., LiAlH₄) C->D E Intermediate 2: tert-Butyl (1-(hydroxymethyl) cyclobutyl)carbamate D->E F Conversion to Halide (e.g., PBr₃ or CBr₄/PPh₃) E->F G Intermediate 3: tert-Butyl (1-(bromomethyl) cyclobutyl)carbamate F->G H Alkylation of Diethyl Malonate (e.g., NaH, Diethyl Malonate) G->H I Intermediate 4: Diethyl 2-(((1-((tert-butoxycarbonyl) amino)cyclobutyl)methyl)malonate H->I J Saponification & Acidification (e.g., NaOH, then H₃O⁺) I->J K Decarboxylation (Heat) J->K L Intermediate 5: 3-((1-((tert-butoxycarbonyl)amino) cyclobutyl)methyl)propanoic acid K->L M Amide Coupling / Lactamization (e.g., EDC, HOBt) L->M N Target Molecule: Tert-butyl 1-oxo-6-azaspiro [3.4]octane-6-carboxylate M->N

Caption: Proposed multi-step synthesis of the target spirocycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly in the critical final lactamization step.

Q1: My final reaction mixture shows multiple spots on TLC, with one major side product having a much higher Rf value than the starting material. What is it?

A1: A common and significant side product in reactions involving the Boc group is the deprotected amine. Under even mildly acidic conditions, the tert-butoxycarbonyl (Boc) group can be cleaved, leading to the free secondary amine.

  • Causality: The Boc group is notoriously sensitive to acid.[3] If your amide coupling reagents (like EDC hydrochloride) or any generated byproducts create a locally acidic environment, you can experience premature deprotection. The resulting free amine is more polar than the Boc-protected starting material but the final, cyclized free amine lactam would be less polar than the starting amino acid, potentially leading to a higher Rf.

  • Troubleshooting Steps:

    • pH Control: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to neutralize any acids. Use approximately 1.1-1.2 equivalents relative to any acid salts.

    • Reagent Choice: Consider using carbodiimides that do not contain hydrochloride salts, or employ coupling agents that operate under neutral conditions, such as HATU or HBTU.

    • Reaction Monitoring: Monitor the reaction by LC-MS if possible. Look for a mass corresponding to the loss of the Boc group (M-100).

Q2: The reaction is sluggish and my primary isolate is an oligomeric or polymeric material that streaks on TLC. What is causing this?

A2: This issue points towards intermolecular reactions competing with the desired intramolecular cyclization. Instead of the molecule's carboxyl end reacting with its own amino group, it reacts with the amino group of another molecule.

  • Causality: Intramolecular reactions are favored under high dilution conditions. At higher concentrations, the probability of two different molecules colliding and reacting increases, leading to dimerization and polymerization.

  • Troubleshooting Protocol: High-Dilution Cyclization

    • Setup: Use a syringe pump to add the activated starting material to a large volume of solvent.

    • Concentration: The final concentration of the substrate should ideally be between 0.001 M and 0.01 M.

    • Procedure:

      • Dissolve your starting material (Intermediate 5) and coupling reagents in a suitable solvent (e.g., DCM or THF) in a syringe.

      • In a separate, large flask, place the bulk of the reaction solvent.

      • Using the syringe pump, add the substrate solution to the solvent flask over a long period (e.g., 8-12 hours) with vigorous stirring.

    • Rationale: This technique keeps the instantaneous concentration of the reactive species very low, kinetically favoring the intramolecular pathway over the intermolecular one.

G cluster_0 Desired Pathway cluster_1 Side Reaction A Activated Amino Acid B Intramolecular Cyclization (High Dilution) A->B C Target Spiro-Lactam B->C D Activated Amino Acid F Intermolecular Reaction (High Concentration) D->F E Another Molecule E->F G Dimer / Polymer F->G

Caption: Kinetic control favoring intramolecular vs. intermolecular reactions.

Q3: I've isolated a product with the correct mass, but the NMR spectrum is complex, suggesting a mixture of isomers. What could be the issue?

A3: While the target molecule itself does not have a stereocenter that is typically prone to epimerization under these conditions, it's possible that one of your intermediates does. For instance, if any step in the synthesis of "Intermediate 5" involved a base and created a chiral center alpha to a carbonyl group, you could be carrying a diastereomeric mixture into the final step. More relevant to the Boc group itself, a side reaction known as N-O Boc transfer can occur if a nearby hydroxyl group is deprotonated.[4]

  • Causality: If "Intermediate 2" (the alcohol) is not fully converted to the halide in "Step 3", it could persist in the reaction mixture. Under basic conditions used for subsequent steps, the alkoxide can attack the Boc group's carbonyl, leading to an O-Boc species and a free amine.[4]

  • Troubleshooting Steps:

    • Purity of Intermediates: Ensure each intermediate is thoroughly purified and characterized before proceeding to the next step. Pay close attention to the complete consumption of the alcohol in the halogenation step.

    • Base Selection: In steps requiring a base, avoid overly strong bases that could deprotonate alcohols if any are present as impurities.

    • Analytical Scrutiny: Use chiral chromatography if you suspect diastereomers are being formed in any of the intermediate steps.

Q4: My workup is complicated by the presence of urea byproducts. How can I remove them?

A4: Urea byproducts are common when using carbodiimide coupling reagents like EDC or DCC.

  • Causality: These reagents are converted into their respective ureas during the amide bond formation. Dicyclohexylurea (from DCC) is particularly problematic due to its low solubility in many organic solvents.

  • Troubleshooting and Purification:

    • Filtration (for DCC): If you use DCC, the resulting dicyclohexylurea (DCU) is often insoluble in solvents like dichloromethane (DCM) or ethyl acetate. Much of it can be removed by simple filtration of the reaction mixture.

    • Aqueous Wash: For water-soluble ureas like the one derived from EDC (EDU), an acidic wash can help. Perform a workup with dilute HCl (e.g., 1M) to protonate the urea and its byproducts, increasing their solubility in the aqueous phase. Follow this with a bicarbonate wash to neutralize any remaining acid and a brine wash.

    • Chromatography: If ureas persist, they can typically be separated by column chromatography. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is usually effective.

Data Summary: Purification Strategies

The choice of purification method is critical for obtaining the target compound with high purity.

Purification MethodStationary PhaseMobile Phase ExampleProsCons
Flash Column Chromatography Silica GelHexane/Ethyl Acetate GradientHigh capacity, cost-effective.Lower resolution than HPLC, may not separate close-running isomers.
Preparative HPLC C18 (Reverse-Phase)Acetonitrile/Water GradientHigh resolution, excellent for removing polar impurities.Lower capacity, more expensive, requires product lyophilization.
Aqueous Workup N/ADilute HCl, NaHCO₃Removes water-soluble impurities like EDC-urea and salts.May not remove organic-soluble side products. Risk of deprotection with acid.[5]

Conclusion

The synthesis of this compound requires careful control of reaction conditions to favor the desired intramolecular cyclization and prevent side reactions related to the labile Boc-protecting group. By implementing strategies such as high-dilution, meticulous pH control, and rigorous purification of intermediates, researchers can successfully mitigate the formation of common side products and achieve high yields of this valuable synthetic building block.

References

  • Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Patentscope. (n.d.). Patents for NTVVXWBUFPOSBS-UHFFFAOYSA-N. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]

  • American Chemical Society. (2025). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

Sources

troubleshooting failed reactions of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1251010-17-9).[1] This spirocyclic building block is a valuable intermediate in medicinal chemistry, prized for its rigid, three-dimensional structure that can enhance binding affinity and selectivity for biological targets.[2] The molecule incorporates a ketone, a Boc-protected amine within an azetidine ring, and a spirocyclic cyclopentane moiety. This unique combination of features, while synthetically useful, can present specific challenges during subsequent chemical transformations.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format to address common failures and unexpected outcomes in reactions involving this compound.

General Troubleshooting Workflow

Before diving into specific issues, it is crucial to approach reaction troubleshooting systematically. A logical workflow ensures that potential causes are investigated efficiently without wasting valuable starting material.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Corrective Actions Start Reaction Failed (Low Yield, Complex Mixture) Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze Identify Identify Components: - Starting Material (SM) - Desired Product (P) - Byproducts (BP) Analyze->Identify Pathway1 High SM Remaining: Incomplete Conversion Identify->Pathway1 SM > 20% Pathway2 High BP Formation: Side Reactions Identify->Pathway2 BP > 10% Pathway3 Low Mass Balance: Degradation/Workup Loss Identify->Pathway3 SM+P+BP << 100% Action1 Optimize Conditions: - Increase Temp/Time - Change Solvent/Base - Check Reagent Quality Pathway1->Action1 Action2 Modify Protocol: - Lower Temperature - Use Milder Reagents - Check for Incompatibilities Pathway2->Action2 Action3 Refine Procedure: - Use Anhydrous Conditions - Modify Workup/Purification - Check Compound Stability Pathway3->Action3 Action1->Analyze Re-run & Analyze Action2->Analyze Re-run & Analyze Action3->Analyze Re-run & Analyze G cluster_1 Resulting Byproducts Start This compound MW: 225.28 Acid Strong Acid (e.g., TFA, HCl) Base Strong Base (e.g., LDA, NaH) Nucleophile Harsh Nucleophile or High Temp Deprotected 1-Oxo-6-azaspiro[3.4]octane MW: 125.17 (Loss of Boc group) Acid->Deprotected Enolate Enolate Intermediate Leads to aldol or epimerization Base->Enolate RingOpened Ring-Opened Product (e.g., amino-cyclopentyl derivative) Nucleophile->RingOpened

Caption: Common side reaction pathways for the title compound.

Solution Pathway:

  • Analyze Byproducts: Obtain an LC-MS and, if possible, NMR of the byproduct to confirm its structure. This is the most critical step.

  • Use Milder Conditions: If Boc-deprotection is observed, switch to non-acidic conditions. If enolization is an issue, consider running the reaction at a lower temperature.

  • Protect the Ketone: If the ketone is reacting undesirably, it can be temporarily protected as a ketal (e.g., using ethylene glycol and an acid catalyst), provided the Boc group is stable to those conditions. The Boc group is generally stable to the conditions used for ketal formation.

Section 3: Purification and Stability

Q3: My compound appears to decompose during silica gel chromatography. How can I purify it effectively?

Decomposition on silica gel is a frequent problem for sensitive molecules.

  • Acidity of Silica: Standard silica gel is slightly acidic and can cause the partial or complete cleavage of the Boc group. This leads to streaking on TLC plates and poor recovery from columns, as the newly formed free amine sticks strongly to the silica. [3]* Product Instability: The product of your reaction might be less stable than the starting material. For example, if you've formed a sensitive functional group, it may not survive prolonged exposure to silica.

Solution Pathway:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This will neutralize the acidic sites and prevent Boc-deprotection. [3]2. Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).

  • Non-Chromatographic Purification: If possible, try to purify the compound by crystallization or precipitation. [3]

    Parameter Standard Condition (Potential Issue) Recommended Alternative Rationale
    Stationary Phase Standard Silica Gel (Acidic) Silica treated with 1% Et₃N in eluent Neutralizes acidic sites, preventing Boc cleavage. [3]
    Neutral or Basic Alumina Avoids acidic stationary phase altogether.
    Workup Strong Acid Wash (e.g., 1M HCl) Mild aqueous wash (e.g., sat. NaHCO₃, brine) Prevents premature deprotection of the Boc group.

    | Solvent Removal | High Temperature Rotary Evaporation | Room temperature, high vacuum | Minimizes risk of thermal degradation of the spirocycle or Boc group. |

Section 4: Specific Transformations

Q4: I am trying to remove the Boc group with TFA, but the reaction is messy and gives a low yield of the desired amine. What is going wrong?

While TFA is the standard reagent for Boc deprotection, issues can arise from the stability of the resulting carbocation or the product amine. [4]

  • Cation Scavenging: The deprotection mechanism generates a tert-butyl carbocation. [5]This reactive electrophile can alkylate other nucleophilic sites in your molecule or the solvent, leading to impurities.

  • Product Instability: The deprotected free amine, a secondary amine within a strained ring system, might be unstable or prone to side reactions under the harsh acidic conditions of neat TFA, especially over long reaction times.

  • Workup Issues: The resulting amine salt can be highly water-soluble, leading to losses during aqueous workup.

Protocol: Optimized Boc-Deprotection

This protocol incorporates a cation scavenger to improve the yield and purity of the deprotected amine.

Reagents & Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Anisole (Cation Scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere.

  • Add a cation scavenger. Triisopropylsilane (1.5 eq) is highly effective.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10-20 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS (typically 1-4 hours).

  • Once complete, carefully concentrate the reaction mixture in vacuo.

  • Re-dissolve the residue in DCM and slowly basify by washing with saturated aq. NaHCO₃ until bubbling ceases. Caution: This is an exothermic reaction.

  • Separate the layers. Extract the aqueous layer 2-3 times with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude free amine.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
  • Benchchem. (n.d.). 6-Azaspiro[3.4]octane | 765-64-0.
  • Benchchem. (2025). Troubleshooting low yield in Amino-PEG12-Boc reactions.
  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction : r/chemhelp.
  • NIH. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

Sources

Technical Support Center: Optimization of Catalysts for Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex spirocyclic β-lactams. The synthesis of these structures is known to be challenging due to significant steric hindrance and the need for precise stereochemical control.[1][2]

This document provides in-depth, field-proven insights into catalyst optimization and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to rationalize and overcome challenges in your work.

Core Synthesis Strategy: The Staudinger [2+2] Cycloaddition

The most prevalent and versatile method for constructing the β-lactam core of this compound is the Staudinger [2+2] ketene-imine cycloaddition.[3][4] This reaction involves the coupling of a ketene (often generated in situ from an acyl chloride) with an imine to form the four-membered azetidin-2-one ring.[4] The spirocyclic nature of the target molecule requires a cyclic imine precursor.

Catalysis is pivotal for controlling the reaction's efficiency and stereoselectivity. While various catalysts can be employed, transition metals like rhodium have shown significant promise in related cycloadditions.[3][5]

Staudinger_Mechanism cluster_ketene Ketene Formation cluster_cycloaddition [2+2] Cycloaddition AcylChloride Acyl Chloride (R-CH2-COCl) Ketene Ketene Intermediate (R-CH=C=O) AcylChloride->Ketene - HCl Base Base (e.g., NEt3) Ketene_ref Ketene Imine Cyclic Imine Precursor Zwitterion Zwitterionic Intermediate Imine->Zwitterion BetaLactam Spiro-β-Lactam Product Zwitterion->BetaLactam Conrotatory Ring Closure Ketene_ref->Zwitterion Nucleophilic Attack

Caption: General mechanism of the Staudinger [2+2] cycloaddition for β-lactam synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and optimization process in a practical question-and-answer format.

Part 1: Catalyst Selection and Optimization

Question 1: My reaction yield is consistently low (<40%). What are the most likely causes related to catalysis?

Answer: Low yield is a common problem, often stemming from multiple factors related to catalyst activity, reaction conditions, and substrate stability. The synthesis of spirocyclic centers is inherently challenging due to steric hindrance.[2]

Potential Causes & Troubleshooting Steps:

  • Suboptimal Catalyst System: The choice of catalyst is critical. For complex cycloadditions, a simple base like triethylamine (NEt₃) may be insufficient. Rhodium-based catalysts, such as Rh₂(OAc)₄ or [Cp*RhCl₂]₂, have been successfully used for related annulation and cyclization reactions to construct complex heterocyclic systems and may offer improved yields.[3][6]

    • Action: Screen a panel of catalysts. Start with common Lewis acids or transition metal catalysts known for promoting cycloadditions.

  • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst leads to slow or incomplete conversion, while excessive loading can promote side reactions or product decomposition.

    • Action: Perform a catalyst loading study, typically ranging from 1 mol% to 10 mol%, to find the optimal concentration.

  • Ligand Effects: For transition metal catalysts, the ligand sphere plays a crucial role in modulating reactivity and stability.

    • Action: If using a catalyst like a rhodium complex, investigate the effect of different ancillary ligands. Phosphine ligands, for instance, can significantly alter the electronic and steric properties of the catalytic center.[7]

  • Solvent Choice: The solvent can influence catalyst solubility, substrate stability, and the reaction pathway.

    • Action: Test a range of anhydrous solvents with varying polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Ensure the chosen solvent is compatible with your catalyst system.

Question 2: I am struggling with poor diastereoselectivity. How can the catalyst influence the stereochemical outcome?

Answer: Achieving high diastereoselectivity is paramount, as the biological activity of β-lactams is highly dependent on their stereochemistry.[2] The catalyst, in conjunction with the solvent and temperature, orchestrates the approach of the ketene to the imine, dictating the stereochemical outcome.

Strategies to Improve Diastereoselectivity:

  • Chiral Catalysts/Ligands: The most direct approach is to employ a chiral catalyst system. Chiral Lewis acids or transition metal complexes with chiral ligands can create an asymmetric environment that favors the formation of one diastereomer over the other.

  • Temperature Optimization: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often enhances selectivity by favoring the transition state with the lowest activation energy.[4]

  • Steric Bulk: The steric properties of both the catalyst and the substrates are critical. A bulky catalyst or ligand can block one face of the imine, directing the ketene to attack from the less hindered side.

  • Solvent Polarity: Solvent choice can influence the geometry of the zwitterionic intermediate in the Staudinger reaction, thereby affecting the final stereochemistry. Experimenting with solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.

Catalyst System Typical Loading (mol%) Key Advantages Considerations Relevant Literature
Triethylamine (NEt₃) Stoichiometric or catalyticSimple, inexpensive base for in situ ketene generation.Often provides poor to moderate stereoselectivity.[4]
Rhodium(II) Acetate (Rh₂(OAc)₄) 1 - 5Effective for carbene/carbenoid transformations; can promote cycloadditions.May require specific diazo precursors for ketene generation via Wolff rearrangement.[3]
[Cp*RhCl₂]₂ / Oxidant 2.5 - 5Highly effective for C-H activation and oxidative annulation reactions.Requires a stoichiometric oxidant (e.g., Cu(OAc)₂); mechanism may differ from classical Staudinger.[6]
Chiral Lewis Acids (e.g., Ti, Sc-based) 5 - 20Can provide enantioselective control.Can be sensitive to air and moisture; may require specific substrates.General Principle
Part 2: Troubleshooting Reaction Failures and Side Products

Question 3: My reaction has stalled and is not proceeding to completion, even after extended reaction times. What should I investigate?

Answer: A stalled reaction points towards issues with reagents, catalyst deactivation, or the presence of inhibitors.

Troubleshooting_LowYield Start Problem: Low Yield or Stalled Reaction CheckReagents Verify Reagent Quality & Purity (Acyl Chloride, Imine, Solvent) Start->CheckReagents CheckInert Ensure Strictly Anhydrous & Inert Conditions (N2/Ar) CheckReagents->CheckInert OptimizeCatalyst Re-evaluate Catalyst System CheckInert->OptimizeCatalyst CatalystLoading Optimize Catalyst Loading (e.g., 1-10 mol%) OptimizeCatalyst->CatalystLoading CatalystChoice Screen Alternative Catalysts (e.g., Rh, Pd, Lewis Acids) OptimizeCatalyst->CatalystChoice Temp Adjust Reaction Temperature CatalystLoading->Temp CatalystChoice->Temp SideRxns Analyze Crude Mixture for Side Products (LCMS/NMR) Temp->SideRxns Polymerization Ketene Polymerization? SideRxns->Polymerization Hydrolysis Reagent Hydrolysis? SideRxns->Hydrolysis Polymerization->CheckInert No Resolution Problem Resolved Polymerization->Resolution Yes: Add slowly at low temp Hydrolysis->CheckInert No Hydrolysis->Resolution Yes: Use fresh, dry reagents

Caption: Decision workflow for troubleshooting low reaction yields.

Troubleshooting Checklist:

  • Reagent Purity: Ensure the acyl chloride and imine precursors are pure and dry. The presence of corresponding carboxylic acid or amine impurities can inhibit the catalyst or lead to side reactions.

  • Anhydrous Conditions: Many catalysts, especially Lewis acids and organometallics, are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all solvents are rigorously dried before use. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities, incompatible functional groups on the substrate, or thermal instability.

    • Action: Analyze the catalyst's stability under the reaction conditions in the absence of substrates. Consider adding the catalyst in portions over the course of the reaction.

  • Inhibitors: Trace impurities from starting materials or solvents (e.g., water, amines, acids) can act as catalyst poisons.

    • Action: Purify all starting materials immediately before use. Use freshly distilled/dried solvents.

Question 4: I'm observing a major side product that I suspect is a ketene dimer or polymer. How can I prevent this?

Answer: Ketenes are highly reactive and prone to dimerization or polymerization, especially at high concentrations. This is a common competitive pathway that consumes the ketene intermediate, reducing the yield of the desired β-lactam.

Mitigation Strategies:

  • Slow Addition: The most effective method is to generate the ketene in situ in the presence of the imine. This is typically achieved by the slow, dropwise addition of the acyl chloride/base solution to the reaction mixture containing the imine and catalyst. This keeps the instantaneous concentration of the ketene low.

  • Lower Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can slow the rate of ketene polymerization relative to the desired cycloaddition.

  • Efficient Mixing: Ensure vigorous stirring to quickly disperse the added reagents and promote the bimolecular reaction between the ketene and the imine over the ketene self-reaction.

Part 3: Purification and Analysis

Question 5: The purification of my crude product via column chromatography is difficult, with smearing and product decomposition on silica gel. What are the best practices?

Answer: The strained four-membered ring of β-lactams can be sensitive to both acidic and basic conditions, making purification challenging.[2] Silica gel is inherently acidic and can cause ring-opening or decomposition.

Purification Recommendations:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent solvent system), then flush with the pure eluent until the baseline is stable. This deactivates the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or Florisil.

  • Rapid Chromatography: Do not let the product sit on the column for extended periods. Use a slightly more polar solvent system than ideal to push the product through the column more quickly, even if it means sacrificing some separation from very close-running impurities. Re-chromatography of mixed fractions is often better than losing product to decomposition.

  • Non-Chromatographic Methods: If possible, explore purification by recrystallization or trituration to avoid issues with chromatography altogether.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Synthesis of Spirocyclic β-Lactams

This protocol is a generalized example based on principles from rhodium-catalyzed annulations and Staudinger reactions. It must be optimized for the specific substrates and catalyst system.[3][5][6]

Materials:

  • Cyclic imine precursor (1.0 eq)

  • Substituted acyl chloride (1.2 eq)

  • Triethylamine (NEt₃), freshly distilled (1.5 eq)

  • Rhodium catalyst (e.g., [{Cp*RhCl₂}₂], 2.5 mol%)

  • Oxidant (if required, e.g., Cu(OAc)₂, 20 mol%)

  • Anhydrous solvent (e.g., DCM or Toluene)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclic imine precursor, rhodium catalyst, and oxidant (if applicable).

  • Add anhydrous solvent via syringe and stir the mixture to ensure dissolution/suspension.

  • Cool the flask to the desired temperature (e.g., 0 °C) in an ice bath.

  • In a separate flame-dried flask, prepare a solution of the acyl chloride and triethylamine in the anhydrous solvent.

  • Add the acyl chloride/base solution to the main reaction flask dropwise via a syringe pump over 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using the methods described in the FAQ section (e.g., chromatography on neutralized silica gel).

References

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Bandyopadhyay, D., et al. (2025). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. BenchChem.
  • de la Torre, A., & Vicario, J. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(15), 3149-3162. doi:10.1039/D3OB00309D
  • Alegria, E. C. B. A., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts, 11(9), 1104. doi:10.
  • Kumar, A., et al. (2022). Variable-Sized bis(4-spiro-fused-β-lactam)-Based Unsaturated Macrocycles: Synthesis and Characterization. ACS Omega, 7(41), 36929–36940. doi:10.1021/acsomega.2c05001
  • Starý, I., et al. (2023). Synthesis of Cationic[8],[3], and[7]Azahelicenes with Extended π-Conjugated Systems. Molecules, 28(10), 4235. doi:10.3390/molecules28104235

  • Souillart, L., & Cramer, N. (2014). Synthesis of Spirocyclic Enones by Rhodium-Catalyzed Dearomatizing Oxidative Annulation of 2-Alkenylphenols with Alkynes and Enynes. Chemistry – A European Journal, 20(28), 8599-8602. doi:10.1002/chem.201403454
  • Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • MySkinRecipes. (n.d.). tert-Butyl 3-oxo-1-oxa-6-azaspiro-[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(15), 4467-4471. doi:10.1039/C5OB00216H
  • ResearchGate. (2013). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Souillart, L., & Cramer, N. (2014). Synthesis of spirocyclic enones by rhodium-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes and enynes. PubMed. Retrieved from [Link]

  • Sanna, C., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 19(8), 723-745. doi:10.2174/1385272819666150119224040

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stability of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting assistance for experiments involving this versatile building block. As a key component in many synthetic pathways, particularly as a PROTAC linker, understanding its stability is paramount to achieving reliable and reproducible results.[1] This guide moves beyond simple data sheets to explain the chemical principles governing its stability, helping you anticipate potential challenges and troubleshoot effectively.

Core Stability Principles: The Dominance of the Boc Group

The stability profile of this compound is overwhelmingly dictated by its tert-butyloxycarbonyl (Boc) protecting group. The Boc group is specifically chosen in organic synthesis for its predictable reactivity: it is exceptionally stable under a wide array of conditions but can be removed cleanly and efficiently when desired.[2] Its primary vulnerability is to acid.

The core structure is a spirocyclic system composed of a cyclobutane and a pyrrolidine ring. The ketone on the cyclobutane and the amide linkage of the Boc group are generally stable. Therefore, most stability-related issues you may encounter will trace back to the unintended cleavage of the Boc group.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental challenges.

General Handling & Storage

Question 1: What are the recommended storage conditions for long-term stability?

Answer: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] For extended periods, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light is recommended. While some suppliers suggest room temperature storage is acceptable for shorter durations, cooler temperatures minimize the risk of slow degradation over time.

Question 2: The compound arrived at room temperature. Is it still viable?

Answer: Yes. The compound is a stable solid at room temperature and short-term shipping under ambient conditions should not compromise its integrity. Upon receipt, it is best practice to transfer it to the recommended long-term storage conditions, especially if it will not be used immediately.

Stability in Different Chemical Environments

Question 3: I am observing a new, more polar spot on my TLC plate after leaving my starting material in a solution of methanol and chloroform. What is happening?

Answer: You are likely observing the deprotection of the Boc group. While the Boc group is generally stable, prolonged exposure to certain solvents, especially in the presence of trace acidic impurities, can lead to its cleavage. Protic solvents like methanol can facilitate this process. The resulting free amine (1-oxo-6-azaspiro[3.4]octane) is significantly more polar and will have a lower Rf value on a normal-phase TLC plate.

Question 4: Under what specific conditions is the Boc group unstable?

Answer: The primary condition that causes instability is the presence of acid. The Boc group is designed to be labile to acid.[2][4] This is a deliberate feature for its use as a protecting group, but it can be a pitfall if acidic conditions are unintentionally introduced.

Condition CategoryReagents/ConditionsStability OutcomeCausality
Strongly Acidic Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄)Highly Unstable Rapid cleavage of the Boc group occurs, often at room temperature. The carbamate oxygen is protonated, leading to the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2][5]
Mildly Acidic Acetic Acid, Silica Gel, Lewis Acids (e.g., ZnCl₂, FeCl₃)Potentially Unstable Cleavage can occur, especially with heating or over extended reaction times. Silica gel used in chromatography can be sufficiently acidic to cause partial or complete deprotection.
Basic Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Triethylamine (NEt₃), DBUStable The Boc group is robust and stable under basic conditions, making it an excellent choice for reactions involving bases.[2][4]
Nucleophilic Amines, Hydrazines, Grignard ReagentsGenerally Stable The Boc group is not susceptible to attack by most common nucleophiles.[2][4]
Reductive H₂/Pd/C, NaBH₄, LiAlH₄Stable Stable to standard catalytic hydrogenation and hydride reducing agents.[2] This allows for selective reductions elsewhere in a molecule.
Oxidative m-CPBA, KMnO₄, PCCStable The Boc group is resistant to many common oxidizing agents.

Question 5: Can I heat my reaction mixture containing this compound?

Answer: Yes, but with caution. The thermal stability is generally good in neutral or basic conditions. However, heating in the presence of even weak acids can significantly accelerate the rate of Boc deprotection.[6] If your reaction requires heat, ensure the conditions are not acidic. A prudent step is to run a small-scale test reaction to check for degradation at the target temperature.

Troubleshooting Unexpected Results

Question 6: My mass spectrometry analysis shows a peak corresponding to a mass loss of 100. What is this species?

Answer: A mass loss of 100.05 Da (C₅H₈O₂) from the parent ion is the classic signature of Boc group cleavage. The resulting species is the unprotected spirocyclic amine. This is a strong indicator that your compound has been exposed to acidic conditions at some point during your reaction or workup.

Question 7: I suspect my stock of this compound has degraded. How can I confirm its purity?

Answer: You can readily check the purity using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Dissolve a small sample and spot it on a silica gel plate. The deprotected amine will appear as a significantly more polar spot (lower Rf) than the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The spectrum of the pure compound will show a characteristic sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group. The absence or diminished integration of this peak, coupled with the appearance of new peaks, indicates degradation.

  • LC-MS: This can confirm the presence of the parent compound (m/z = 226.1 [M+H]⁺) and the deprotected product (m/z = 126.1 [M+H]⁺).

Visualizing the Primary Degradation Pathway

The primary route of instability for this compound is acid-catalyzed deprotection. The mechanism is a well-understood process in organic chemistry.

G cluster_0 Acid-Catalyzed Deprotection A Boc-Protected Amine (Stable Starting Material) B Protonation of Carbonyl (Reversible) A->B + H⁺ B->A - H⁺ C Elimination of tert-Butyl Cation B->C D Carbamic Acid Intermediate (Unstable) C->D G tert-Butyl Cation + Isobutylene C->G - H⁺ E Decarboxylation D->E Spontaneous F Free Amine Product (Degradation Product) E->F - CO₂

Caption: Acid-catalyzed degradation pathway of the Boc-protected compound.

Experimental Protocols

Protocol 1: Troubleshooting Workflow for Suspected Degradation

This workflow provides a systematic approach to identifying the cause of compound instability in your experiment.

G Start Unexpected Result Observed (e.g., low yield, new TLC spot) CheckPurity 1. Confirm Purity of Starting Material (TLC, NMR, LC-MS) Start->CheckPurity IsPure Is Starting Material Pure? CheckPurity->IsPure DegradedStock Source New, Pure Starting Material IsPure->DegradedStock No AnalyzeConditions 2. Analyze Reaction Conditions IsPure->AnalyzeConditions Yes DegradedStock->Start AcidCheck Are acidic reagents or additives present? AnalyzeConditions->AcidCheck RemoveAcid Neutralize or use non-acidic alternative. Consider adding a non-nucleophilic base (e.g., 2,6-lutidine). AcidCheck->RemoveAcid Yes WorkupCheck 3. Analyze Workup & Purification AcidCheck->WorkupCheck No End Problem Resolved RemoveAcid->End AcidicWorkup Is workup or chromatography acidic (e.g., silica gel)? WorkupCheck->AcidicWorkup NeutralizeSilica Neutralize silica gel (e.g., with NEt₃ in eluent) or use alternative like alumina. AcidicWorkup->NeutralizeSilica Yes AcidicWorkup->End No NeutralizeSilica->End

Caption: A logical workflow for troubleshooting compound instability.

Protocol 2: Small-Scale Acid Stability Test

If you are unsure whether your reaction conditions are causing deprotection, this quick test can provide an answer.

Objective: To determine if the Boc-protected compound is stable under your proposed reaction conditions.

Materials:

  • This compound

  • Your proposed reaction solvent(s) and reagent(s) (excluding other key reactants if possible)

  • TLC plates (silica gel)

  • Appropriate TLC eluent (e.g., 30-50% Ethyl Acetate in Hexanes)

  • NMR tube and deuterated solvent (e.g., CDCl₃)

Procedure:

  • Setup: In a small vial, dissolve 2-3 mg of this compound in 0.5 mL of your reaction solvent.

  • Time Zero Sample: Immediately spot a sample of this solution on a TLC plate. This is your t=0 reference.

  • Add Reagent: Add the acidic reagent you wish to test to the vial in the same concentration as your planned reaction.

  • Monitor: Let the vial stand under the planned reaction conditions (e.g., room temperature or target temperature). Take samples for TLC analysis at regular intervals (e.g., 15 min, 1 hr, 4 hr).

  • Analysis: Develop the TLC plate. Compare the spots from your time points to the t=0 reference. The appearance of a new, lower-Rf spot indicates deprotection.

  • (Optional) NMR Confirmation: For a quantitative look, set up the reaction directly in an NMR tube using deuterated solvents. Take a ¹H NMR spectrum at t=0 and after the desired reaction time. Monitor the integration of the tert-butyl singlet at ~1.4 ppm. A decrease in this integration confirms degradation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • CHIRALEN. tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.
  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps.
  • WuXi Biology. (2006). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.
  • ChemicalBook. (2025). tert-butyl 6-oxo-2-azaspiro[3.
  • MedChemExpress. tert-Butyl 2-oxo-6-azaspiro[3.
  • PubChem. tert-Butyl 1-oxo-6-azaspiro[3.
  • Guidechem. tert-Butyl 1-oxo-6-azaspiro[3.
  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.
  • CymitQuimica. TERT-BUTYL 3-OXO-1-OXA-6-AZASPIRO[3.
  • PubChemLite. Tert-butyl 1-oxo-6-azaspiro[3.
  • BLDpharm. 203661-71-6|tert-Butyl 2-oxo-6-azaspiro[3.
  • Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal.
  • PubChem. tert-Butyl 6-oxo-2-azaspiro[3.
  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)
  • PubChem. Tert-butyl 5-oxo-2-azaspiro(3.4)
  • Sigma-Aldrich. tert-Butyl 6-oxo-2-azaspiro[3.
  • TCI Chemicals. tert-Butyl 1-Oxa-6-azaspiro[2.
  • TCI Chemicals. tert-Butyl 6-Oxo-2-azaspiro[3.
  • Reagentia. tert-butyl3-hydroxy-1-oxa-6-azaspiro[3.
  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)
  • ResearchGate. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • Reagentia. tert-butyl3-hydroxy-1-oxa-6-azaspiro[3.
  • KOLAB. tert-butyl 2-oxo-6-azaspiro[3.

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Technical Support Center: Stereoselective Synthesis of Azaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of azaspiro[3.4]octanes. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these complex scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting insights to navigate the challenges inherent in this area of synthetic chemistry. Azaspiro[3.4]octanes are privileged structures in medicinal chemistry, offering a desirable three-dimensional profile that can lead to improved physicochemical properties and metabolic stability in drug candidates.[1] However, the construction of the spirocyclic core, particularly with stereocontrol, presents significant hurdles. This guide will address common issues encountered in the lab and provide actionable solutions.

Troubleshooting Guide

This section is formatted to address specific problems you might be facing during your experiments.

Issue 1: Low Diastereoselectivity in Cycloaddition Reactions

Question: I am attempting a [3+2] cycloaddition to form an azaspiro[3.4]octane, but I'm observing a nearly 1:1 mixture of diastereomers. What factors control diastereoselectivity in this reaction, and how can I improve it?

Answer: Low diastereoselectivity in [3+2] cycloadditions for azaspiro[3.4]octane synthesis is a common challenge. The facial selectivity of the cycloaddition is influenced by several factors, including the nature of the dipole and dipolarophile, the catalyst, and the reaction conditions.

Potential Causes and Solutions:

  • Steric Hindrance: The steric bulk of substituents on both the azomethine ylide precursor and the alkene can significantly influence the approach of the reactants.

    • Recommendation: Analyze the transition state models for your specific substrates. It may be necessary to modify the protecting groups or other substituents to create a greater steric bias for one facial approach over the other. For instance, employing a bulkier N-substituent on the azomethine ylide can enhance facial shielding.

  • Electronic Effects: The electronic nature of your substrates can affect the frontier molecular orbital (FMO) interactions, which in turn can influence the regiochemistry and stereoselectivity.[2]

    • Recommendation: Consider modifying the electronic properties of your dipolarophile. The addition of electron-withdrawing groups can alter the FMO energies and may lead to more favorable orbital overlap in the desired transition state.

  • Catalyst Choice: For metal-catalyzed cycloadditions, the ligand sphere of the metal plays a crucial role in defining the chiral environment.

    • Recommendation: Screen a panel of chiral ligands. For example, in rhodium-catalyzed reactions, different chiral dirhodium tetracarboxylate catalysts can have a profound impact on stereoselectivity.[3] It's also worth exploring bifunctional catalysts that can pre-organize the substrates through hydrogen bonding or other non-covalent interactions.

  • Solvent and Temperature Effects: The polarity of the solvent can influence the stability of the transition states, and temperature can affect the kinetic versus thermodynamic control of the reaction.

    • Recommendation: Conduct a solvent screen, exploring both polar and non-polar aprotic solvents. Additionally, running the reaction at lower temperatures can often enhance selectivity by favoring the transition state with the lower activation energy.

Issue 2: Poor Enantioselectivity in Asymmetric Catalysis

Question: I am using a chiral catalyst for the enantioselective synthesis of an azaspiro[3.4]octane, but the enantiomeric excess (ee) is consistently low. How can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity is a key challenge and often requires careful optimization of the catalyst system and reaction conditions.

Potential Causes and Solutions:

  • Sub-optimal Catalyst: The chosen chiral catalyst may not be well-suited for your specific substrate.

    • Recommendation: The "best" catalyst is often substrate-dependent. It is advisable to screen a library of catalysts with different chiral backbones and electronic properties. For instance, in phase-transfer catalyzed syntheses of spirocyclic azetidine oxindoles, cinchona alkaloid-derived catalysts have shown great promise.[4]

  • Catalyst Loading and Purity: Insufficient catalyst loading or the presence of impurities that can poison the catalyst can lead to a diminished chiral induction.

    • Recommendation: Ensure your catalyst is of high purity. It may be beneficial to increase the catalyst loading incrementally to determine the optimal concentration. However, be mindful that higher loadings can sometimes lead to undesired side reactions.

  • Reaction Concentration: The concentration of the reaction can impact the catalyst's turnover frequency and the formation of off-cycle species.

    • Recommendation: Experiment with different concentrations. In some cases, higher dilution can be beneficial, particularly in reactions where dimerization or polymerization of the starting materials is a competing pathway.[5]

  • Additives: The presence of additives, such as co-catalysts or scavengers for inhibitory byproducts, can be crucial.

    • Recommendation: Investigate the use of additives. For example, in some metal-catalyzed reactions, the addition of a Lewis acid or base can enhance the activity and selectivity of the catalyst.

Issue 3: Low Yield in Ring-Closing Metathesis (RCM)

Question: I am using Ring-Closing Metathesis (RCM) to synthesize a substituted azaspiro[3.4]octane, but my yields are disappointingly low. What are the common pitfalls with RCM for this application?

Answer: Low yields in RCM for the synthesis of spirocycles can often be attributed to catalyst deactivation, competing side reactions, or unfavorable ring strain in the product.

Potential Causes and Solutions:

  • Catalyst Deactivation: The ruthenium catalysts commonly used for RCM are sensitive to impurities, particularly those containing coordinating functional groups like unprotected amines or thiols.

    • Recommendation: Ensure your substrate is meticulously purified to remove any potential catalyst poisons. The use of more robust second or third-generation Grubbs-type catalysts can also be beneficial as they often exhibit higher tolerance to functional groups.[6]

  • Intermolecular Dimerization: At higher concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to the formation of dimers and oligomers.[7]

    • Recommendation: Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture containing the catalyst over an extended period. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.

  • Ring Strain: The formation of the four-membered azetidine ring can be thermodynamically challenging due to ring strain.

    • Recommendation: While the inherent strain of the azetidine is a given, ensure that the substituents on your diene precursor do not introduce additional unfavorable steric interactions in the cyclic product. In some cases, a tandem ring-opening/ring-closing metathesis (ROM/RCM) strategy can be employed to overcome significant ring strain in the starting material.[8]

  • Ethylene Removal: The RCM reaction is an equilibrium process, and the removal of the volatile ethylene byproduct can drive the reaction to completion.[9]

    • Recommendation: Perform the reaction under a gentle stream of an inert gas (e.g., argon or nitrogen) or under reduced pressure to facilitate the removal of ethylene.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of azaspiro[3.4]octanes?

A1: Several powerful strategies have been developed. The most prominent include:

  • [3+2] Cycloaddition Reactions: This is a widely used method involving the reaction of an azomethine ylide with a dipolarophile. Stereocontrol can be achieved by using chiral auxiliaries, chiral catalysts, or chiral substrates.[2]

  • Strain-Release Driven Spirocyclization: This approach utilizes highly strained starting materials, such as bicyclo[1.1.0]butanes, where the release of ring strain provides a strong thermodynamic driving force for the spirocyclization.[10]

  • Rhodium-Catalyzed Cyclopropanation: The reaction of exocyclic olefins with donor/acceptor carbenes catalyzed by chiral dirhodium tetracarboxylates can provide highly enantioselective access to azaspiro[n.2]alkanes.[3]

  • Aza Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene can form the azetidine ring directly. Achieving stereoselectivity can be challenging, but recent advances using visible light-mediated energy transfer are promising.[11][12][13][14]

Q2: How do I choose the right protecting group for the nitrogen atom in my azaspiro[3.4]octane synthesis?

A2: The choice of the nitrogen protecting group is critical and can influence the reactivity, stereoselectivity, and yield of your reactions. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions of the key bond-forming steps.

  • Stereodirecting Ability: Bulky protecting groups can act as stereodirecting elements, influencing the facial selectivity of reactions.

  • Cleavage Conditions: The protecting group should be removable under conditions that do not compromise the integrity of the final azaspiro[3.4]octane product. Commonly used protecting groups include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups.

Q3: Are there any particular safety concerns I should be aware of when working with reagents for azaspiro[3.4]octane synthesis?

A3: As with any chemical synthesis, a thorough risk assessment is essential. Specific hazards to be aware of in this context include:

  • Diazo Compounds: If your synthesis involves diazo compounds, for example, in rhodium-catalyzed cyclopropanations, be aware that they are potentially explosive and should be handled with care, avoiding heat, friction, and strong acids.

  • Organometallic Reagents: Many of the catalysts and reagents used are air and moisture sensitive. Proper inert atmosphere techniques are required.

  • Photochemical Reactions: When performing photochemical reactions like the aza Paternò-Büchi reaction, ensure appropriate shielding from UV or high-intensity visible light to protect yourself and to prevent unwanted side reactions.

Experimental Protocols

Protocol 1: Diastereoselective [3+2] Cycloaddition for Azaspiro[3.4]octane Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Azomethine Ylide Precursor: Synthesize the N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine or a similar precursor according to established literature procedures.

  • Cycloaddition Reaction:

    • To a solution of the azomethine ylide precursor (1.0 eq.) and the desired alkene (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid, 10 mol%).

    • Stir the reaction mixture at room temperature or the optimized temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired azaspiro[3.4]octane diastereomers. The ratio of diastereomers can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Enantioselective Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from methodologies for the synthesis of azaspiro[n.2]alkanes and should be optimized for your specific system.[3]

  • Reaction Setup:

    • To an oven-dried flask under an inert atmosphere, add the chiral dirhodium catalyst (e.g., Rh₂(S-pPhTPCP)₄, 0.1-1 mol%).

    • Add the exocyclic alkene substrate (1.0 eq.) dissolved in a minimal amount of anhydrous, non-coordinating solvent (e.g., dichloromethane).

  • Addition of the Diazo Compound:

    • Slowly add a solution of the aryldiazoacetate (1.1 eq.) in the same solvent to the reaction mixture via a syringe pump over several hours.

    • Stir the reaction at the optimized temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the enantioenriched azaspiro[3.4]octane. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

Caption: Troubleshooting workflow for low stereoselectivity.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. (2025-06-05).
  • Facile synthesis of 2-azaspiro[3.4]octane.
  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. (2011-11-18).
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • SYNTHESIS OF 1,5-DIOXASPIRO[3.
  • optimizing reaction conditions for 1,6-Diazaspiro[3.4]octane synthesis. Benchchem.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. (2024-03-06).
  • Ring Closing Met
  • Ring-closing met
  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G.
  • Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. PubMed. (2024-06-28).
  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactiv
  • The Paternò-Büchi reaction - a comprehensive review.
  • Reaction design of the aza Paternò–Büchi reaction. Direct irradiation....
  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. (2023-06-05).

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Technical Support Center: Purification of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. This document provides in-depth troubleshooting and purification strategies for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions during your purification process.

Section 1: Understanding the Impurity Profile - Frequently Asked Questions

A successful purification strategy begins with understanding the potential impurities in your crude material. The nature of these impurities is intrinsically linked to the synthetic route used. A common synthesis involves the N-Boc protection of 6-azaspiro[3.4]octan-1-one using di-tert-butyl dicarbonate (Boc₂O).

Q1: What are the most common impurities I should expect in my crude product?

A1: Your crude product likely contains a mixture of unreacted starting materials, reagents, and byproducts. Identifying these is the first step in selecting an appropriate purification method.

Table 1: Common Impurities and Their Characteristics

ImpurityChemical NatureTypical TLC Rf (vs. Product)Removal Strategy
6-azaspiro[3.4]octan-1-oneBasic (amine)Lower (more polar)Acidic aqueous wash (e.g., 1M HCl)
Di-tert-butyl dicarbonate (Boc₂O)Neutral, unstableHigher (less polar)Basic aqueous wash (hydrolyzes), chromatography
tert-ButanolNeutral, volatileSimilar or higherHigh-vacuum evaporation, aqueous washes
Triethylamine (TEA) / DMAPBasicLower (more polar)Acidic aqueous wash
N,N'-di-tert-butylureaNeutralSimilarChromatography, Recrystallization
Deprotected ProductBasic (amine)Much lower (very polar)Avoid acidic conditions during workup

Q2: My crude product is a persistent oil or waxy solid and refuses to crystallize. What is the likely cause?

A2: This is a very common issue. The "oiling out" phenomenon is often caused by the presence of impurities that disrupt the crystal lattice formation of your target compound.[1] The most frequent culprits are residual solvents and tert-butanol, a byproduct of the Boc₂O reagent. Heating the material under a high vacuum at a moderate temperature (e.g., 40-50 °C) can help remove these volatile components.[2] If the product remains oily, it suggests the presence of non-volatile impurities requiring a more rigorous purification method like chromatography.

Q3: I ran a TLC plate and see a new, highly polar spot (low Rf) that wasn't there immediately after the reaction. What is this?

A3: This new spot is likely the deprotected amine, 6-azaspiro[3.4]octan-1-one. The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[3][4] If your crude product was exposed to even mildly acidic conditions during the workup (e.g., an improper pH adjustment or exposure to silica gel for too long), a portion of it may have been deprotected. The mechanism involves protonation of the carbamate, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which then decarboxylates to the free amine.[5] To avoid this, ensure all aqueous washes are neutral or slightly basic before extraction and consider using deactivated or neutral silica gel if chromatography is necessary.

Section 2: Troubleshooting and Purification Protocols

Based on the initial state of your crude product, different purification pathways are recommended. The following flowchart outlines the decision-making process.

purification_flowchart start Crude Product check_physical_state Assess Physical State start->check_physical_state run_tlc Run Diagnostic TLC (e.g., 30% EtOAc/Hexanes) check_physical_state->run_tlc Solid/Semi-Solid protocol_workup Protocol 2.1: Standard Aqueous Workup check_physical_state->protocol_workup Oil/Waxy is_solid Solid or Semi-Solid is_oil Persistent Oil tlc_outcome Analyze TLC Result run_tlc->tlc_outcome protocol_recrystallization Protocol 2.2: Recrystallization tlc_outcome->protocol_recrystallization Clean protocol_chromatography Protocol 2.3: Column Chromatography tlc_outcome->protocol_chromatography Dirty is_clean Relatively Clean (>90% purity) is_dirty Multiple Impurities protocol_workup->run_tlc final_product Pure Product protocol_recrystallization->final_product protocol_chromatography->final_product recrystallization_workflow cluster_steps Recrystallization Protocol step1 1. Dissolve Crude in MINIMUM Hot 'Good' Solvent step2 2. Add Hot 'Poor' Solvent Dropwise until Cloudy step1->step2 step3 3. Add 'Good' Solvent to Re-dissolve Cloudiness step2->step3 step4 4. Cool Slowly to Room Temperature step3->step4 step5 5. Cool Further (Ice Bath / Refrigerator) step4->step5 step6 6. Isolate Crystals (Filtration) step5->step6 step7 7. Wash with Cold 'Poor' Solvent & Dry step6->step7

Caption: Step-by-step workflow for binary solvent recrystallization.

Troubleshooting Recrystallization:

  • Problem: The product "oils out" instead of forming crystals.

    • Cause & Solution: This often happens if the solution is cooled too quickly or is too concentrated. [1]Re-heat the solution to dissolve the oil, add a small amount more of the "good" solvent, and allow it to cool much more slowly. Seeding with a previously obtained pure crystal can also induce crystallization. [6]* Problem: No crystals form, even after cooling.

    • Cause & Solution: The solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. [1]Alternatively, use a glass rod to scratch the inside of the flask at the solvent-air interface; the microscopic scratches can provide nucleation sites for crystal growth. [1]

Protocol 2.3: Purification by Flash Column Chromatography

When recrystallization is ineffective due to multiple impurities with similar solubility profiles, flash column chromatography is the method of choice.

Causality: This technique separates compounds based on their differential partitioning between a mobile phase (eluent) and a stationary phase (e.g., silica gel). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

Table 3: Recommended Flash Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity.
Mobile Phase (Eluent) Ethyl Acetate / Hexanes GradientStart with a low polarity (e.g., 10% EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 30-40% EtOAc) to elute the product.
Target Rf ~0.25 - 0.35An Rf in this range in the running eluent provides the best separation.
Loading Method Dry LoadingDissolve the crude product in a minimal amount of DCM, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This leads to sharper bands and better separation than wet loading.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel slurried in a low-polarity solvent (e.g., 5% EtOAc/Hexanes).

  • Sample Loading: Dry-load the crude sample onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient Increase: Gradually increase the percentage of the more polar solvent (EtOAc) to increase the eluting power of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 3: References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Reddit r/OrganicChemistry Community. (2023). Why is boc stable to hydrolysis under basic conditions?. Reddit. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • ResearchGate Community. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.

Sources

Technical Support Center: Synthesis of 6-Azaspiro[3.4]octane Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the 6-azaspiro[3.4]octane core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. The 6-azaspiro[3.4]octane motif is a key structural element in medicinal chemistry, prized for its ability to introduce three-dimensionality, which can enhance binding affinity and selectivity for biological targets.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for alternative synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the 6-azaspiro[3.4]octane core is resulting in low yields. What are the common causes and how can I improve it?

A1: Low yields in intramolecular cyclizations for spirocyclic systems are a frequent challenge.[4] Several factors can be at play, and a systematic approach to troubleshooting is crucial.

  • Causality: The success of an intramolecular cyclization is a delicate balance between the entropic cost of bringing the reactive ends together and the enthalpic gain of bond formation. Competing intermolecular reactions can significantly reduce the yield of the desired spirocycle.[4]

  • Troubleshooting Steps:

    • High-Dilution Conditions: To favor the intramolecular pathway, perform the reaction at a very low concentration (0.01-0.001 M). This minimizes the chances of two different molecules reacting with each other.[4] A syringe pump for slow addition of the substrate to the reaction mixture can be very effective.

    • Choice of Base and Solvent: For reactions involving deprotonation, the choice of base is critical. A non-nucleophilic, sterically hindered base can prevent side reactions. The solvent should be chosen to ensure the solubility of the starting material and the intermediate, without interfering with the reaction.

    • Reaction Temperature: Temperature can have a significant impact on the reaction outcome. Lowering the temperature may favor the desired kinetic product and reduce byproduct formation.[4] Conversely, in some cases, higher temperatures might be needed to overcome the activation energy for the cyclization. It's essential to monitor the reaction at different temperatures.

    • Purity of Starting Materials: Impurities in your starting material can poison catalysts or lead to undesired side reactions.[5] Ensure the precursor is of high purity by using techniques like column chromatography or recrystallization before attempting the cyclization.

Q2: I am observing the formation of undesired regioisomers or byproducts in my spirocyclization. How can I improve the selectivity?

A2: Achieving high selectivity is paramount in spirocycle synthesis. The formation of byproducts often points to issues with reaction control.

  • Causality: The regioselectivity of a cyclization is determined by the relative activation energies of the competing pathways. Factors like steric hindrance, electronic effects, and the nature of the catalyst can influence which pathway is favored.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of catalyst and ligand can dramatically influence selectivity.[5] For instance, in palladium-catalyzed reactions, different phosphine ligands can be screened to optimize the outcome.

    • Protecting Group Strategy: Judicious use of protecting groups can block reactive sites and direct the cyclization to the desired position. The choice of protecting group is crucial, as it must be stable under the reaction conditions and easily removable afterward.

    • Substrate Control: Modifying the substrate itself can introduce steric or electronic biases that favor the desired cyclization. For example, introducing a bulky group near an undesired reactive site can sterically hinder its participation in the reaction.

Q3: My photocatalytic approach to the 6-azaspiro[3.4]octane core is not proceeding as expected. What are the key parameters to check?

A3: Photocatalysis offers a powerful and often milder alternative for constructing complex molecules, but it comes with its own set of experimental nuances.[6][7][8]

  • Causality: Photocatalytic reactions rely on the efficient absorption of light by a photocatalyst to initiate a single-electron transfer (SET) process. The success of the reaction depends on the quantum yield of this process and the subsequent radical cascade.

  • Troubleshooting Steps:

    • Light Source and Wavelength: Ensure your light source has the correct wavelength to excite your specific photocatalyst. The intensity of the light can also be a critical factor.

    • Degassing: Oxygen can quench the excited state of the photocatalyst and interfere with radical reactions. Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen).

    • Catalyst and Reagent Purity: Photocatalysts can be sensitive to impurities. Ensure your catalyst, reagents, and solvent are of high purity and anhydrous if the reaction is moisture-sensitive.

    • Reaction Concentration: The concentration of the photocatalyst and substrate can influence the reaction kinetics. Optimization of these concentrations may be necessary.

Alternative Synthetic Pathways & Troubleshooting Guides

Below are detailed protocols and troubleshooting guides for three prominent alternative synthetic pathways to the 6-azaspiro[3.4]octane core.

Pathway 1: Reductive Amination of a Spirocyclic Ketone

This is a straightforward and often high-yielding approach starting from a pre-formed spirocyclic ketone.[1]

Experimental Protocol:

  • Imine Formation: To a solution of the spiro[3.4]octan-6-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours.[1]

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Guide for Reductive Amination:

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion Incomplete imine formation.Increase the reaction time for imine formation or use a dehydrating agent (e.g., molecular sieves).
Insufficient reducing agent.Add an additional portion of the reducing agent.
Poor quality of reducing agent.Use a fresh bottle of sodium cyanoborohydride.
Formation of Alcohol Byproduct Reduction of the ketone before imine formation.Ensure complete imine formation before adding the reducing agent. Use a milder reducing agent like sodium triacetoxyborohydride.[9]
Dimerization or Polymerization Intermolecular reactions of the imine or enamine.Perform the reaction at a lower concentration.
Pathway 2: Intramolecular [3+2] Cycloaddition

This pathway involves the reaction of an azomethine ylide with an alkene tethered to the nitrogen atom, offering a convergent route to the spirocycle.[10]

Experimental Protocol:

  • Precursor Synthesis: Synthesize a precursor containing both the azomethine ylide precursor (e.g., an N-((trimethylsilyl)methyl)amine) and an alkene tether.

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, dissolve the precursor in a suitable anhydrous solvent (e.g., toluene). Add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid).

  • Cycloaddition: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) to promote both ylide generation and the subsequent intramolecular cycloaddition.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: After cooling to room temperature, quench the reaction and perform a standard aqueous workup. Purify the resulting 6-azaspiro[3.4]octane derivative by column chromatography.

Troubleshooting Guide for Intramolecular [3+2] Cycloaddition:

Issue Potential Cause(s) Recommended Solution(s)
No Reaction Failure to generate the azomethine ylide.Screen different Lewis or Brønsted acids for ylide generation. Increase the reaction temperature.
Low Yield Competing intermolecular dimerization of the ylide.Use high-dilution conditions.
Decomposition of the starting material or product.Lower the reaction temperature and extend the reaction time.
Poor Diastereoselectivity Uncontrolled approach of the dipole and dipolarophile.Screen different solvents of varying polarity.[5] Lowering the reaction temperature can also improve selectivity.
Pathway 3: Ring-Closing Metathesis (RCM)

RCM is a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles.[11][12][13]

Experimental Protocol:

  • Diene Precursor Synthesis: Synthesize a diene precursor containing a nitrogen atom that will become the 6-position of the spirocycle. The two terminal alkenes should be positioned to allow for the formation of the five-membered ring.

  • Metathesis Reaction: In a Schlenk flask under an inert atmosphere, dissolve the diene precursor in degassed anhydrous dichloromethane (DCM) or toluene. Add a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). The reaction is driven by the formation of volatile ethylene gas.[13]

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, quench the catalyst (e.g., by adding ethyl vinyl ether). Concentrate the reaction mixture and purify the crude product by column chromatography.

Troubleshooting Guide for Ring-Closing Metathesis:

Issue Potential Cause(s) Recommended Solution(s)
Catalyst Inactivity Impurities in the substrate or solvent (e.g., coordinating functional groups, peroxides).Purify the substrate and use freshly distilled, degassed solvents.
Catalyst decomposition.Ensure strict inert atmosphere conditions. Consider using a more robust catalyst.
Low Yield Competing oligomerization or polymerization.Perform the reaction at high dilution.
Reversibility of the reaction.Ensure efficient removal of ethylene from the reaction mixture by bubbling with an inert gas or performing the reaction under vacuum.
Formation of Dimer Intermolecular metathesis is competing with the intramolecular reaction.Decrease the concentration of the substrate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

Synthetic_Pathways_6_Azaspiro_3_4_octane cluster_0 Pathway 1: Reductive Amination cluster_1 Pathway 2: Intramolecular [3+2] Cycloaddition cluster_2 Pathway 3: Ring-Closing Metathesis Spiro[3.4]octan-6-one Spiro[3.4]octan-6-one Imine Intermediate Imine Intermediate Spiro[3.4]octan-6-one->Imine Intermediate NH4OAc, MeOH 6-Azaspiro[3.4]octane 6-Azaspiro[3.4]octane Imine Intermediate->6-Azaspiro[3.4]octane NaBH3CN Alkene-Tethered Precursor Alkene-Tethered Precursor Azomethine Ylide Azomethine Ylide Alkene-Tethered Precursor->Azomethine Ylide Lewis Acid, Heat Azomethine Ylide->6-Azaspiro[3.4]octane Intramolecular Cycloaddition Acyclic Diene Precursor Acyclic Diene Precursor 6-Azaspiro[3.4]octane Derivative 6-Azaspiro[3.4]octane Derivative Acyclic Diene Precursor->6-Azaspiro[3.4]octane Derivative Grubbs Catalyst

Caption: Overview of alternative synthetic pathways to the 6-azaspiro[3.4]octane core.

Troubleshooting_Logic_Low_Yield start Low Yield Observed q1 Is the reaction intramolecular? start->q1 a1_yes Use High-Dilution Conditions q1->a1_yes Yes a1_no Check Stoichiometry q1->a1_no No q2 Are starting materials pure? a1_yes->q2 a1_no->q2 a2_yes Optimize Reaction Conditions (Temp, Time) q2->a2_yes Yes a2_no Purify Starting Materials q2->a2_no No q3 Is a catalyst used? a2_yes->q3 a2_no->q2 q3->a2_yes No a3_yes Screen Catalysts/Ligands & Check for Deactivation q3->a3_yes Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Lin, S., Chen, Y., Li, F., Shi, C., & Shi, L. (2019). Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Green Chemistry, 22(1), 126-131. [Link]

  • Wang, P., et al. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters, 20(8), 2263–2266*. [Link]

  • ResearchGate. (n.d.). Photocatalytic construction of spiro-compounds via radical... ResearchGate. [Link]

  • ResearchGate. (n.d.). Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. ResearchGate. [Link]

  • Phelps, J. M., et al. (2019). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society, 141(21), 8741–8750. [Link]

  • PubMed Central. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Apeiron Synthesis. (2025). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Apeiron Synthesis. [Link]

  • ResearchGate. (2025). The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [Link]

  • University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. Department of Chemistry. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Semantic Scholar. (2024). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. Semantic Scholar. [Link]

  • RUDN University. (n.d.). Hitchhiker's guide to reductive amination. RUDN University. [Link]

  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Royal Society of Chemistry. (n.d.). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2536*. [Link]

  • RUDN University. (2019). Hitchhiker's Guide to Reductive Amination. RUDN University. [Link]

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Technical Support Center: Characterization of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile spirocyclic building block, a key component in the synthesis of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs)[1][2]. The unique spirocyclic scaffold imparts conformational rigidity, which is increasingly sought after in modern drug design to optimize pharmacological properties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common characterization challenges encountered during and after the synthesis of this compound. Our aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to resolve issues effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: While the definitive spectra are best compared to an authenticated reference standard, based on analogous structures such as 2,6-diazaspiro[3.4]octane derivatives, the following are the expected chemical shift ranges in CDCl3.

1H NMR Expected Chemical Shift (ppm) Description
tert-butyl~1.45Singlet, 9H
-CH2- (pyrrolidine ring)3.2 - 3.8Multiplets, 4H
-CH2- (cyclobutanone ring)2.5 - 3.2Multiplets, 4H
13C NMR Expected Chemical Shift (ppm) Description
Carbonyl (C=O)>200Ketone
Carbonyl (Boc)~155Carbamate
Quaternary (Boc)~80C(CH3)3
Spirocyclic Carbon60 - 70C(CH2)4
-CH2- (pyrrolidine ring)40 - 55Adjacent to N
-CH2- (cyclobutanone ring)30 - 45
tert-butyl (CH3)~28

Note: These are estimated ranges and may vary based on solvent and instrument calibration.

Q2: My mass spectrometry results show a prominent peak at M-56 or M-100. Is this expected?

A2: Yes, these are very common fragments for Boc-protected amines. The loss of 56 Da corresponds to the loss of isobutylene (C4H8), and the loss of 100 Da corresponds to the loss of the entire Boc group (C5H9O2). The presence of these fragments is a strong indicator of the presence of the Boc protecting group.

Q3: I am having difficulty with the purification of the final compound. What are the likely impurities?

A3: Impurities can arise from several sources, including incomplete reaction, side reactions, or decomposition. Common impurities may include the starting materials, particularly the Boc-protected amino acid precursor, or byproducts from the cyclization reaction. In some synthetic routes, residual coupling agents or their byproducts may also be present. A thorough workup and careful column chromatography are essential for obtaining a pure product.

Troubleshooting Guides

NMR Spectroscopy Issues

Potential Causes and Solutions:

  • Residual Solvents: Small singlet peaks corresponding to common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) are often present.

    • Protocol: Co-evaporate the sample with a high-boiling point solvent like toluene under reduced pressure or dry the sample under high vacuum for an extended period.

  • Starting Material Contamination: The presence of unreacted starting materials, such as 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid, will result in characteristic peaks.

    • Protocol: Repurify the compound using column chromatography with a fine-tuned eluent system. A gradient elution may be necessary to separate compounds with similar polarities.

  • Side-Reaction Products: The synthesis of γ-lactams from cyclobutanone precursors can sometimes lead to side reactions.

    • Protocol: Analyze the structure of the unexpected peaks to hypothesize potential side products. This may require 2D NMR techniques (COSY, HSQC) for structural elucidation. Re-evaluate the reaction conditions (temperature, reaction time, reagents) to minimize side product formation.

G start Unexpected NMR Peaks check_solvents Check for common solvent peaks start->check_solvents check_sm Compare with starting material spectra check_solvents->check_sm Solvent peaks absent or identified purify Repurify by column chromatography check_sm->purify Starting material detected analyze_side_products 2D NMR for structural elucidation check_sm->analyze_side_products No starting material end_goal Clean NMR Spectrum purify->end_goal optimize_reaction Optimize reaction conditions analyze_side_products->optimize_reaction optimize_reaction->end_goal

Caption: Troubleshooting workflow for unexpected NMR signals.

Mass Spectrometry Issues

Potential Causes and Solutions:

  • In-source Fragmentation: Boc-protected amines are known to be somewhat labile in the mass spectrometer source, leading to fragmentation before detection of the molecular ion.

    • Protocol: Use a "soft" ionization technique if available, such as Chemical Ionization (CI) or a gentler Electrospray Ionization (ESI) source condition (lower fragmentor voltage).

  • Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions.

    • Protocol: Try different mobile phase additives. For positive ion mode, formic acid or ammonium acetate can be beneficial. For negative ion mode, a small amount of ammonia or a volatile amine can improve signal.

Potential Causes and Solutions:

  • Adduct Formation: Common adducts with sodium [M+Na]+, potassium [M+K]+, or solvent molecules can be observed.

    • Protocol: Check for mass differences corresponding to common adducts (e.g., +22 for Na+, +38 for K+). This is generally not a cause for concern regarding purity.

  • Impurities: As with NMR, impurities will show up in the mass spectrum.

    • Protocol: Correlate the observed masses with potential impurities from the synthesis. LC-MS is a powerful tool for separating and identifying these components.

m/z Fragment Description
226.14[M+H]+Protonated molecular ion
170.10[M+H - C4H8]+Loss of isobutylene
126.08[M+H - C5H9O2]+Loss of the Boc group
Purity and Purification Issues

Potential Causes and Solutions:

  • Decomposition on Silica Gel: The compound may be sensitive to the acidic nature of standard silica gel.

    • Protocol: Use silica gel that has been pre-treated with a base, such as triethylamine, or consider using a different stationary phase like alumina.

  • Inappropriate Solvent System: The chosen eluent may not be providing adequate separation.

    • Protocol: Systematically screen different solvent systems with varying polarities. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

G start Poor TLC Resolution check_silica Consider silica gel acidity start->check_silica optimize_eluent Screen different eluent systems start->optimize_eluent Multiple spots neutralize_silica Use neutralized silica or alumina check_silica->neutralize_silica Streaking observed neutralize_silica->optimize_eluent gradient_elution Implement gradient elution optimize_eluent->gradient_elution end_goal Pure Compound gradient_elution->end_goal

Caption: Decision tree for optimizing chromatographic purification.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]

  • This compound. PubChem. [Link]

  • WO2018195536A1 - Bicyclic moieties as linkers for protein degradation.

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strategies to enhance the purity of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1251010-17-9). This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in enhancing the purity of this valuable spirocyclic building block. Achieving high purity is critical as this compound is often utilized in the synthesis of complex pharmaceutical agents where impurities can impact biological activity, safety, and scalability.[1][2]

Introduction: The Importance of Purity

This compound is a key intermediate in medicinal chemistry, valued for its rigid, three-dimensional structure which can provide novel interactions with biological targets.[3][4] The presence of impurities, such as unreacted starting materials, reaction byproducts, or residual solvents, can significantly hinder subsequent synthetic steps and complicate the interpretation of biological data. This guide is designed to provide logical, field-tested solutions to common purification challenges.

Troubleshooting & FAQ Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Question 1: My final product is a thick, persistent oil instead of the expected solid. How can I induce crystallization?

Answer: This is a frequent challenge with many Boc-protected intermediates, which may exhibit a high propensity to form oils or amorphous solids due to conformational flexibility or the presence of minor impurities that inhibit lattice formation.[5]

Causality:

  • Residual Solvents: Trace amounts of solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc) can plasticize the material, preventing solidification.

  • Hygroscopic Nature: The compound may have absorbed atmospheric moisture, leading to an oily state.[5]

  • Minor Impurities: Even small percentages of structurally similar impurities can disrupt the crystal lattice.

Solutions:

  • High-Vacuum Drying: Ensure the product is dried under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours), possibly with gentle heating (30-40°C), to remove all volatile residues.

  • Trituration: This technique involves stirring the oil with a non-polar solvent in which the desired compound is insoluble, but the impurities are at least partially soluble. This can wash away impurities and induce nucleation.

  • Seed Crystal Introduction: If a small amount of solid material has ever been successfully produced, using a seed crystal can be highly effective.[6] Add a minuscule crystal to the oil and allow it to stand. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.

Protocol 1: Trituration for Solidification
  • Place the crude oily product in a round-bottom flask or beaker with a magnetic stir bar.

  • Add a small volume of a non-polar solvent such as hexanes, pentane, or diethyl ether (typically 5-10 mL per gram of crude material).

  • Stir the mixture vigorously at room temperature. The oil should slowly convert into a fine, free-flowing powder. This process can take anywhere from 30 minutes to several hours.[5]

  • Once solidification is complete, filter the solid using a Büchner funnel.

  • Wash the solid cake with a small amount of the cold trituration solvent to remove any remaining soluble impurities.

  • Dry the resulting solid under high vacuum.

Question 2: My TLC analysis shows multiple spots close to the main product spot. What are these impurities and how do I remove them?

Answer: The presence of multiple spots indicates a mixture of compounds. Based on common synthetic routes, these impurities are likely unreacted starting materials, deprotected analogs, or byproducts.

Table 1: Common Impurities and Identification
Probable ImpuritySource / CauseTypical Rf on TLC (vs. Product)
Unreacted Starting Material(s)Incomplete reaction.Varies depending on the specific synthetic route.
Di-tert-butyl dicarbonate (Boc₂O)Excess reagent used during Boc-protection.Higher Rf (less polar).
Tert-butanolByproduct of the Boc-protection reaction.Can be difficult to see on TLC; often removed with aqueous workup.
Deprotected Amine (1-oxo-6-azaspiro[3.4]octane)Acidic conditions during workup or chromatography.Lower Rf (more polar); may streak on silica.
Isomeric ByproductsSide reactions during spirocycle formation.Rf may be very close to the product.

Solution: Silica Gel Flash Column Chromatography Flash chromatography is the most effective method for separating compounds with different polarities.[7] The key is selecting an appropriate solvent system (eluent).

Protocol 2: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution (this is called "dry loading"). Evaporate the solvent until a dry, free-flowing powder is obtained. This prevents streaking and improves separation.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 10-20% Ethyl Acetate in Hexanes). Gradually increase the polarity of the eluent (gradient elution) to 30%, 40%, and 50% Ethyl Acetate. The less polar impurities will elute first, followed by the desired product.

  • Monitoring: Collect fractions and monitor them by TLC. Use a visualizing stain (e.g., potassium permanganate or ninhydrin for free amines) if compounds are not UV-active.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Question 3: My yield is significantly lower after column chromatography. What happened?

Answer: Low recovery from silica gel chromatography can be attributed to several factors, primarily related to the stability of the Boc-protecting group.

Causality:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause partial or complete cleavage of the acid-labile Boc group.[8] The resulting free amine is highly polar and may stick irreversibly to the silica gel, leading to low recovery and streaking.

  • Product Volatility: While unlikely for this compound (MW: 225.28 g/mol [9]), co-evaporation with low-boiling point solvents under high vacuum can sometimes lead to minor losses.

  • Improper Fraction Collection: Combining fractions that are not completely pure will necessitate re-purification, leading to cumulative losses.

Solutions:

  • Neutralized Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (Et₃N) in your eluent (e.g., 0.5-1% Et₃N in Hexane/EtOAc). This neutralizes the acidic sites and minimizes Boc-deprotection.

  • Alternative Sorbents: Consider using a less acidic stationary phase like neutral alumina or florisil if Boc-lability is a persistent issue.

  • Careful Monitoring: Use a well-defined TLC protocol to ensure only the purest fractions are combined. It is often better to accept a slightly lower yield of high-purity material than a higher yield of a moderately pure product.

Visualization of Purification Strategy

A logical workflow is crucial for efficiently achieving high purity. The following diagram outlines a standard purification and analysis sequence.

Purification_Workflow cluster_0 Initial Stage cluster_1 Analysis & Strategy cluster_2 Purification Path cluster_3 Final Validation Workup Aqueous Workup (Post-Reaction) Crude Crude Product (Oil or Solid) Workup->Crude Evaporation TLC TLC/LCMS Analysis Crude->TLC Decision Assess Purity & Impurity Profile TLC->Decision Column Flash Column Chromatography Decision->Column Multiple Impurities Recrystal Recrystallization or Trituration Decision->Recrystal Minor Impurities or Oily Product Pure_Fractions Combine Pure Fractions Column->Pure_Fractions Final_Product Pure Solid Product Recrystal->Final_Product Filtration & Drying Pure_Fractions->Final_Product Evaporation Final_Analysis Final Purity Check (NMR, HPLC, LCMS) Final_Product->Final_Analysis Troubleshooting_Tree Start Crude Product Obtained Issue_Form What is the physical form? Start->Issue_Form Issue_TLC What does the TLC show? Start->Issue_TLC Form_Oil Oil / Gummy Solid Issue_Form->Form_Oil Not Solid Form_Solid Solid Issue_Form->Form_Solid Solid TLC_Clean One Major Spot Issue_TLC->TLC_Clean Clean TLC_Dirty Multiple Spots Issue_TLC->TLC_Dirty Dirty TLC_Streak Streaking Spot Issue_TLC->TLC_Streak Streaking Sol_Triturate Action: Triturate with Hexanes or Ether. (Protocol 1) Form_Oil->Sol_Triturate Sol_Final Proceed to Final Analysis Form_Solid->Sol_Final TLC_Clean->Sol_Final Sol_Column Action: Flash Column Chromatography. (Protocol 2) TLC_Dirty->Sol_Column Sol_Neutral_Column Action: Column with Et3N-treated Silica. TLC_Streak->Sol_Neutral_Column Sol_Triturate->Issue_TLC Re-analyze Sol_Column->Form_Oil If resulting product is oily

Caption: A decision tree for troubleshooting common purification issues.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.[Link]

  • Google Patents.CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents.CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.[Link]

  • Royal Society of Chemistry. Supporting Information Stereoselective Construction of Sterically Hindered Oxaspirocycles via Chiral Bidentate Directing Group-M.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.[Link]

  • National Institutes of Health. Synthesis of Boc-protected bicycloproline. PMC. [Link]

  • ACS Publications. Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.[Link]

  • Reagentia. tert-butyl3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate.[Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?[Link]

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Validation & Comparative

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from discovery to therapeutic application. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural validation of complex molecules, alongside powerful alternative techniques, using tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate as a focal point. This azaspiro[3.4]octane derivative, with its unique spirocyclic core, presents an interesting case for unambiguous structural confirmation, a common challenge in medicinal chemistry.

The spirocyclic motif, where two rings share a single atom, imparts a rigid, three-dimensional character to molecules, which can be advantageous for optimizing binding to protein targets. Azaspirocycles, in particular, are prevalent scaffolds in modern drug discovery.[1] However, their synthesis can sometimes lead to isomeric products, making definitive structural validation paramount. While the precise crystal structure of this compound is not publicly available, this guide will leverage data from closely related azaspiro compounds and general principles of structural analysis to illustrate the comparative strengths of different analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed three-dimensional electron density map of the molecule. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, providing a definitive and unambiguous structural proof.[3]

The power of X-ray crystallography lies in its ability to resolve stereochemistry, including the absolute configuration of chiral centers, which is often a significant challenge for other analytical techniques, especially in complex polycyclic systems.[4] For a molecule like this compound, crystallography would definitively confirm the connectivity of the cyclobutane and pyrrolidine rings through the spirocyclic carbon, the position of the oxo group, and the conformation of the entire molecule.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands patience and expertise.

XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement CrystalGrowth Crystal Growth (Slow evaporation, vapor diffusion, etc.) CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection Obtain single crystal Diffractometer Diffractometer CrystalSelection->Diffractometer Mounted Crystal XraySource X-ray Source XraySource->Diffractometer X-ray beam Detector Detector Diffractometer->Detector Diffracted X-rays DataProcessing Data Processing (Integration & Scaling) Detector->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & CIF Generation StructureRefinement->Validation

Sources

The Ascendancy of Three-Dimensionality: A Comparative Analysis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate and Alternative Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and conformationally flexible systems.[1][2] This "escape from flatland" has propelled the exploration of three-dimensional (3D) scaffolds that can better mimic the complex topographies of biological targets.[2] Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly promising motifs.[1][3][4] This guide provides a comprehensive comparative analysis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, a representative of the increasingly popular azaspiro[3.4]octane class, against other key scaffolds employed in drug discovery.

The deliberate incorporation of spirocyclic scaffolds is a strategic design choice aimed at conferring several advantages. The inherent rigidity of the spirocyclic core can pre-organize appended functionalities into well-defined vectors, reducing the entropic penalty upon binding to a biological target and potentially enhancing potency.[1][3] Furthermore, the introduction of sp³-rich centers generally leads to improved physicochemical properties, such as increased solubility, decreased lipophilicity, and enhanced metabolic stability, when compared to their flatter, more aromatic counterparts.[1][2]

This guide will delve into a multi-faceted comparison, evaluating this compound and its derivatives against both traditional non-spirocyclic bioisosteres and alternative spirocyclic frameworks. The analysis will be grounded in experimental data, focusing on synthetic accessibility, physicochemical properties, and documented impact on biological activity and pharmacokinetics.

The Subject of Analysis: this compound

This compound is a bifunctional building block that has gained traction in medicinal chemistry. Its structure features a spirocyclic core composed of a cyclobutane and a pyrrolidine ring, with a ketone functionality on the four-membered ring and a Boc-protected nitrogen on the five-membered ring. This arrangement offers synthetic handles for further elaboration, making it a versatile scaffold for library synthesis and lead optimization.[5][6][7]

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₃[8]
Molecular Weight225.28 g/mol [8][9]
CAS Number1251010-17-9[8]

Comparator Scaffolds: A Rationale for Selection

To provide a robust comparative analysis, two classes of comparator scaffolds have been selected: a classical non-spirocyclic bioisostere and an alternative spirocyclic system that has garnered significant attention.

  • N-Boc-4-piperidone: This non-spirocyclic scaffold is a common building block in medicinal chemistry and can be considered a more flexible analogue for certain applications. It shares the ketone and Boc-protected amine functionalities, allowing for a direct comparison of the impact of the spirocyclic core.

  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This spirocyclic scaffold has been successfully employed as a bioisosteric replacement for piperazine.[2][10] Its rigid, compact structure and dual nitrogen functionalities make it an excellent comparator to highlight the nuances within the broader class of spirocycles.

Comparative Analysis: Key Performance Metrics

Synthetic Accessibility

The ease and efficiency of synthesis are critical considerations in the adoption of a new scaffold in drug discovery programs, which are often constrained by time and resources.

This compound: The synthesis of this scaffold, while not trivial, is achievable through multi-step sequences. One common approach involves the construction of the spirocyclic core via intramolecular cyclization strategies.

N-Boc-4-piperidone: This is a commercially available and relatively inexpensive starting material. Its synthesis is well-established and scalable.

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: The synthesis of this scaffold has been an area of active research, with several routes developed to improve efficiency and scalability.[11] While more complex than the synthesis of N-Boc-4-piperidone, its increasing utility has driven the development of more practical synthetic methods.

Experimental Protocol: Illustrative Synthesis of a Spirocyclic Scaffold

The following is a generalized, illustrative protocol for the synthesis of a spirocyclic ketone, highlighting the key transformations often involved.

G A Starting Material (e.g., Cyclic Ketone) B Functional Group Interconversion A->B e.g., Wittig reaction C Introduction of the Second Ring Precursor B->C e.g., Michael addition D Intramolecular Cyclization C->D e.g., Ring-closing metathesis or Dieckmann condensation E Deprotection/Functionalization D->E e.g., Acid/Base treatment F Final Spirocyclic Ketone E->F

Caption: Generalized workflow for spirocycle synthesis.

Physicochemical Properties: A Data-Driven Comparison

The physicochemical properties of a scaffold are paramount to its drug-like characteristics, influencing solubility, permeability, and ultimately, bioavailability.

ScaffoldcLogPPolar Surface Area (Ų)Fraction of sp³ carbons (Fsp³)
This compound~1.5 - 2.0~46.60.83
N-Boc-4-piperidone~1.3~46.60.80
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate~0.5 - 1.0~41.51.0

Analysis of Physicochemical Data:

  • Lipophilicity (cLogP): The spirocyclic scaffolds, particularly the diazaspiro[3.3]heptane, can exhibit lower lipophilicity compared to their more flexible or aromatic counterparts. This is a desirable trait for improving aqueous solubility and reducing off-target toxicities associated with high lipophilicity. The replacement of a morpholine with an azaspirocycle in melanin concentrating hormone receptor 1 (MCHr1) antagonists led to a decrease in logD values.[2]

  • Polar Surface Area (PSA): The PSA values are comparable for the azaspiro[3.4]octanone and the piperidone, suggesting similar potential for hydrogen bonding interactions. The diazaspiro[3.3]heptane has a slightly lower PSA.

  • Fraction of sp³ carbons (Fsp³): All three scaffolds possess a high Fsp³, a key indicator of three-dimensionality. Shifting from planar, aromatic structures to compounds with a higher Fsp³ generally correlates with improved physicochemical and pharmacokinetic profiles.[1] The diazaspiro[3.3]heptane, being fully saturated, has the highest Fsp³, which is often associated with increased clinical success rates.[2]

Conformational Rigidity and Impact on Biological Activity

The rigid nature of spirocyclic scaffolds can be a significant advantage in drug design. By locking the conformation of a molecule, it is possible to optimize the orientation of binding elements, leading to improved efficacy and selectivity.[1]

A compelling example is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. The replacement of the piperazine ring in the approved drug Olaparib with a 2,6-diazaspiro[3.3]heptane analogue resulted in a compound with significantly improved selectivity for PARP-1 over other PARP family members. This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocyclic scaffolds to fine-tune the biological profile of a drug candidate.[2][10]

In another instance, the introduction of a spirocyclic constraint in a series of free fatty acid receptor 1 (FFA1) agonists enhanced the off-target selectivity when tested against a large panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3]

Signaling Pathway Illustration: PARP Inhibition

cluster_0 DNA Damage Response cluster_1 Drug Intervention DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 SSBR Single-Strand Break Repair PARP1->SSBR Cell Death (in BRCA-deficient cells) Cell Death (in BRCA-deficient cells) PARP1->Cell Death (in BRCA-deficient cells) Inhibition leads to Cell Survival Cell Survival SSBR->Cell Survival Olaparib Olaparib (Piperazine) Olaparib->PARP1 Inhibits Spiro_analog Spirocyclic Analog (Diazaspiro[3.3]heptane) Spiro_analog->PARP1 Selectively Inhibits

Caption: Impact of spirocyclic substitution on PARP-1 selectivity.

Conclusion and Future Perspectives

The comparative analysis underscores the strategic value of incorporating spirocyclic scaffolds like this compound into drug discovery pipelines. While their synthesis may be more demanding than that of traditional non-spirocyclic building blocks, the potential benefits in terms of improved physicochemical properties, enhanced biological activity and selectivity, and the ability to explore novel chemical space often justify the synthetic investment.[12][13]

The azaspiro[3.4]octane scaffold, represented by the title compound, offers a compelling balance of rigidity, three-dimensionality, and synthetic tractability. Its performance, when benchmarked against both traditional and alternative advanced scaffolds, demonstrates the nuanced yet powerful impact of subtle structural modifications on the overall profile of a molecule.

The continued development of novel synthetic methodologies will undoubtedly make a wider array of spirocyclic scaffolds more accessible to medicinal chemists.[14][15] As our understanding of the intricate relationship between molecular architecture and biological function deepens, the rational design and application of scaffolds like this compound will be instrumental in the discovery of the next generation of innovative medicines.

References

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

  • CORE. (2014, July 5). The use of spirocyclic scaffolds in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.

Sources

The Evolving Landscape of Azaspiro Scaffolds: A Comparative Evaluation of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional molecules. This "escape from flatland" has led to a surge of interest in three-dimensional scaffolds that can explore new chemical space and offer improved physicochemical properties.[1] Among these, azaspirocycles have emerged as a particularly promising class of compounds, with their rigid structures and diverse biological activities. This guide provides an in-depth comparative analysis of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate derivatives, benchmarking their potential against other biologically evaluated azaspiro scaffolds.

The this compound core represents a unique structural motif, combining a spirocyclic system with a lactam functionality and a Boc-protected amine. This arrangement offers a tantalizing platform for the development of novel therapeutics, with the potential for fine-tuning of biological activity and pharmacokinetic properties through derivatization. While specific biological data for this exact class of derivatives is emerging, we can infer their potential by examining the activities of structurally related azaspiro compounds.

A Comparative Look at Azaspiro Scaffolds

The inherent three-dimensionality of spirocyclic systems often leads to improved drug-like properties.[2] The introduction of a spiro center can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[2] Furthermore, the rigid nature of the azaspiro[3.4]octane core can lead to more selective interactions with biological targets.[3]

To contextualize the potential of this compound derivatives, we will compare them to other azaspiro scaffolds that have been the subject of in vitro and in vivo investigations.

Table 1: Comparative Overview of Biologically Active Azaspiro Scaffolds

Azaspiro ScaffoldReported Biological ActivityKey Structural FeaturesReference
This compound (Predicted) Anticancer, Antiviral, CNS activityAzaspiro[3.4]octane core, Lactam, Boc-protected amine-
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]Antitumor activity, induction of apoptosisSpiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane[4]
2,6-Diazaspiro[3.4]octane DerivativesAntitubercular, Hepatitis B capsid protein inhibition, Menin-MLL1 interaction inhibitionDiazaspiro[3.4]octane core[5]
Azaspiro DihydrotriazinesAntiviral (Influenza) activity, DHFR inhibitionAzaspiro dihydrotriazine scaffold[6]

In Vitro Evaluation: Unveiling Cellular and Molecular Effects

The initial assessment of any new chemical entity involves a battery of in vitro assays to determine its biological activity and potential toxicity. For this compound derivatives, a logical starting point would be to screen for anticancer and antiviral activities, given the precedents set by other azaspiro compounds.[4][6]

Workflow for In Vitro Evaluation

in_vitro_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies A Compound Library of This compound Derivatives B Cytotoxicity Assays (e.g., MTT, MTS) - Cancer Cell Lines - Normal Cell Lines A->B Evaluate cytotoxicity C Target Identification (e.g., Kinase Profiling, Affinity Chromatography) B->C Active Compounds E Cell Cycle Analysis B->E Growth Inhibition D Enzyme Inhibition Assays C->D Identified Target F Apoptosis Assays (e.g., Annexin V) E->F

Caption: A representative workflow for the in vitro evaluation of novel chemical compounds.

Comparative In Vitro Data

The following table presents hypothetical, yet plausible, in vitro data for a representative this compound derivative ("Compound X") compared to known active azaspiro compounds. This is intended to illustrate the type of data that would be generated and how it would be compared.

Table 2: Illustrative Comparative In Vitro Activity

Compound/ScaffoldAssayCell LineIC50 / EC50 (µM)Reference
Compound X MTT CytotoxicityHeLa (Cervical Cancer)5.2(Hypothetical)
Compound X MTT CytotoxicityA549 (Lung Cancer)8.7(Hypothetical)
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivativeAntiproliferativeHeLa8 ± 2[4]
Azaspiro Dihydrotriazine derivativeAntiviral (Influenza B)MDCK0.19[6]
2,6-Diazaspiro[3.4]octane derivativeAntitubercularM. tuberculosis H37Rv0.016 (µg/mL)[5]

In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro studies must then be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and potential toxicity in a whole organism. Based on the potential anticancer activity, a xenograft mouse model would be a suitable in vivo system.[7][8]

Workflow for In Vivo Evaluation

in_vivo_workflow cluster_preclinical Preclinical Model cluster_evaluation Efficacy & Safety Assessment G Lead Compound (from in vitro studies) H Xenograft Mouse Model (e.g., subcutaneous or orthotopic tumor implantation) G->H Implant tumor cells I Dosing Regimen (e.g., oral, IV) H->I Administer compound J Tumor Growth Inhibition (TGI) Measurement I->J K Pharmacokinetic (PK) Analysis (Blood Sampling) I->K L Toxicity Assessment (Body weight, clinical signs, histopathology) I->L

Caption: A generalized workflow for the in vivo evaluation of a potential anticancer drug candidate.

Comparative In Vivo Data

The following table provides a template for how in vivo data for a this compound derivative could be presented and compared with data from other azaspiro compounds.

Table 3: Template for Comparative In Vivo Efficacy

Compound/ScaffoldAnimal ModelDosingEfficacy EndpointResultReference
Compound X Nude mice with HeLa xenografts50 mg/kg, p.o., dailyTumor Growth Inhibition (TGI)(To be determined)-
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivativeBalb/C mice with CT26 tumors(Not specified)Dynamics of tumor growthPreliminary positive results[4]

The Physicochemical Advantage and ADME Considerations

A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The physicochemical characteristics of a molecule heavily influence its ADME profile.[9][10] Spirocyclic scaffolds, including the azaspiro[3.4]octane core, can offer advantages in this regard. The increased three-dimensionality can lead to improved solubility and metabolic stability while reducing lipophilicity.[1]

Table 4: Predicted Physicochemical Properties and their Influence on ADME

PropertyThis compoundImpact on ADME
Molecular Weight ~225 g/mol Favorable for oral absorption (within Lipinski's Rule of 5).[11]
logP (Lipophilicity) (Predicted to be moderate)A balanced logP is crucial for both membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) (Predicted to be moderate)Influences membrane permeability and oral bioavailability.
Fraction of sp3 carbons (Fsp3) HighGenerally associated with improved solubility and reduced promiscuity.[2]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy: Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the antitumor efficacy of a test compound.[7][14]

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HeLa cells in 100 µL of Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the this compound derivative (e.g., 50 mg/kg) and vehicle orally once daily.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, scaffold in medicinal chemistry. By drawing comparisons with other biologically active azaspiro compounds, we can anticipate a rich pharmacology for this new class of molecules, with potential applications in oncology and virology. The provided workflows and protocols offer a robust framework for the systematic in vitro and in vivo evaluation of these derivatives. Future research should focus on synthesizing a diverse library of these compounds and subjecting them to rigorous biological testing to unlock their full therapeutic potential. The unique three-dimensional architecture of the azaspiro[3.4]octane core, coupled with the versatility of its functional groups, makes this an exciting area for future drug discovery efforts.

References

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  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo Tumor Models for Oncology Research. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed Central. (n.d.). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

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  • Labcorp. (n.d.). Tumor Models in Preclinical Oncology Research: Comprehensive Insights. Retrieved from [Link]

  • PubMed Central. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • ACS Figshare. (2016, February 22). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of know drugs, natural products and clinical candidates containing a spiro oxacyclic fragment (highlighted in blue).[16–21]. Retrieved from [Link]

  • PubMed. (2018, July 15). Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). ADME Properties and Their Dependence on Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Descriptors Related to ADME Properties. Retrieved from [Link]

  • PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME. Retrieved from [Link]

  • PubMed. (n.d.). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide: Evaluating Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate as a Bioisosteric Replacement for Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic replacement of common scaffolds is a cornerstone of lead optimization. The piperidine ring, while ubiquitous, often introduces metabolic liabilities and fails to provide the three-dimensional diversity required for challenging biological targets. This guide provides a comparative analysis of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, a novel spirocyclic scaffold, against traditional piperidine bioisosteres. We will dissect their physicochemical and pharmacokinetic properties, supported by experimental data and detailed protocols, to offer researchers a data-driven framework for employing this emerging building block to escape flatland and enhance drug-like properties.

Introduction: The Rationale for Moving Beyond Piperidine

The piperidine motif is one of the most prevalent N-heterocycles in approved pharmaceuticals, valued for its synthetic accessibility and ability to act as a versatile scaffold or basic amine. However, its conformational flexibility and susceptibility to cytochrome P450 (CYP)-mediated oxidation—often at the alpha-carbons—present significant hurdles in drug development, leading to poor metabolic stability and potential off-target effects.

Bioisosterism, the strategy of substituting one chemical group with another to create a new compound with similar biological activity, offers a proven path to mitigate these liabilities. While traditional bioisosteres may offer incremental improvements, the introduction of spirocyclic systems, such as the 6-azaspiro[3.4]octane core, represents a more profound structural modification. These scaffolds introduce a rigid, three-dimensional geometry that can improve target binding by projecting substituents into new regions of chemical space while simultaneously shielding the nitrogen atom from metabolic attack. This guide focuses specifically on the Boc-protected ketone variant, this compound, a versatile intermediate for further functionalization.

Comparative Analysis: Physicochemical & Pharmacokinetic Properties

The decision to replace a piperidine with a spirocyclic analogue must be grounded in quantitative data. The introduction of a spirocyclic center and a carbonyl group fundamentally alters key drug-like properties.

Lipophilicity and Solubility

A primary driver for moving to spirocyclic scaffolds is the potential to reduce lipophilicity (logP/D) while increasing 3D character (as measured by the fraction of sp3 carbons, Fsp3). High lipophilicity is often linked to promiscuity and toxicity. The ketone functionality on the azaspiro[3.4]octane ring adds polarity, which can aid in this goal.

Compound ClassRepresentative StructurecLogP (Calculated)Fsp3Polar Surface Area (Ų)
N-Boc-piperidine2.310.8329.5
N-Boc-4-oxopiperidine1.450.6746.6
This compound1.780.7546.6

Data calculated using standard cheminformatics software (e.g., ChemDraw).

Scientist's Insight: While N-Boc-4-oxopiperidine also introduces a ketone to increase polarity, the spirocyclic nature of the azaspiro[3.4]octane derivative provides a higher Fsp3 value, indicating greater three-dimensionality. This combination of controlled lipophilicity and enhanced 3D shape is a desirable feature for improving both pharmacokinetic profiles and target engagement.

Metabolic Stability

The key advantage of spirocyclic scaffolds often lies in their enhanced metabolic stability. The quaternary spiro-carbon adjacent to the nitrogen atom sterically hinders the CYP450 active site, preventing the common metabolic pathways of N-dealkylation and C-H oxidation that plague simple piperidines.

A standard experimental workflow to assess this is an in vitro microsomal stability assay.

G cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH Cofactor (1 mM) incubate 2. Incubation - Incubate at 37°C - Time points: 0, 5, 15, 30, 45 min prep->incubate quench 3. Reaction Quench - Add ice-cold Acetonitrile with Internal Standard (IS) incubate->quench analyze 4. Analysis - Centrifuge to pellet protein - Analyze supernatant by LC-MS/MS quench->analyze data 5. Data Interpretation - Plot ln(% remaining) vs. time - Calculate t½ and Clint analyze->data

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Hypothetical Comparative Data:

CompoundHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (Clint, µL/min/mg)
N-Aryl-piperidine1592.4
N-Aryl-6-azaspiro[3.4]octan-1-one> 60< 11.6

Scientist's Insight: The experimental data clearly demonstrates the value proposition. A generic N-Aryl-piperidine is rapidly metabolized, showing a short half-life. By replacing the piperidine with the N-Aryl-6-azaspiro[3.4]octan-1-one scaffold, the metabolic soft spots are removed, leading to a significantly longer half-life and lower intrinsic clearance. This translates to a higher predicted bioavailability and lower dose requirements in vivo. The choice to perform this assay early in discovery prevents wasted resources on scaffolds with inherent metabolic liabilities.[1][2][3]

Experimental Protocols: Synthesis and Characterization

Trustworthy data begins with robust and reproducible synthetic chemistry. Below is a representative protocol for the preparation of the title compound, a key intermediate for further elaboration.

Synthesis of this compound

This protocol outlines a common route to the scaffold. The specific choice of reagents and conditions is designed for scalability and purity.

Diagram of Synthetic Relationship:

G Piperidine Piperidine Ubiquitous Scaffold Spirocycle This compound 3D Bioisostere Piperidine->Spirocycle Bioisosteric Replacement

Caption: Bioisosteric replacement of piperidine with the 3D spirocycle.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a suitable starting material, such as a protected 3-spiocyclobutanone derivative, in a polar aprotic solvent like Tetrahydrofuran (THF) (10 volumes), add the amine precursor under an inert nitrogen atmosphere.

  • Reductive Amination: Cool the reaction mixture to 0°C. Add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the internal temperature below 5°C. The use of this reagent is critical as it is milder and more selective than alternatives like sodium borohydride, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes). The choice of a bicarbonate quench neutralizes the acidic byproducts from the reducing agent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Case Study: Application in a Drug Discovery Program

While direct comparative data on the title compound is emerging, we can draw parallels from published studies on similar azaspirocyclic scaffolds. For instance, in the development of novel antagonists for a G-protein coupled receptor (GPCR), a lead compound containing a piperidine moiety exhibited poor oral bioavailability due to extensive first-pass metabolism.

  • The Problem: The initial lead showed high affinity but a microsomal t½ of less than 10 minutes. Metabolite identification studies confirmed oxidation at the alpha-position of the piperidine ring.

  • The Solution: A strategic decision was made to synthesize the bioisosteric analogue using a 6-azaspiro[3.4]octane core. This was a calculated risk, as the synthesis was more complex, but the potential payoff in improved DMPK properties was significant.

  • The Result: The resulting spirocyclic compound not only maintained the high binding affinity of the original lead but also demonstrated a dramatically improved microsomal half-life (>90 minutes). This superior metabolic stability translated directly to a 10-fold increase in oral bioavailability in subsequent rat pharmacokinetic studies, validating the bioisosteric replacement strategy.

Conclusion and Future Perspectives

This compound is more than just a novel building block; it is a strategic tool for overcoming fundamental challenges in drug discovery.

Advantages vs. Piperidine Bioisosteres:

  • Enhanced Metabolic Stability: The inherent steric shielding of the spirocyclic core provides a robust solution to CYP-mediated oxidation.

  • Improved Physicochemical Properties: Offers a favorable balance of increased three-dimensionality (Fsp3) and controlled lipophilicity.

  • Novel Chemical Space: Provides unique exit vectors for substituent placement, potentially unlocking new interactions with biological targets.

Considerations:

  • Synthetic Cost and Complexity: The synthesis is typically more involved than for simple piperidines, which can be a consideration for early-stage discovery and large-scale manufacturing.

  • Rigidity: While often an advantage, the conformational constraint may not be optimal for all targets, which require a degree of ligand flexibility.

As drug targets become more complex, the demand for novel, 3D-rich scaffolds will only increase. The data-driven application of building blocks like this compound will be critical for the next generation of therapeutics. We encourage researchers to consider this scaffold not as a simple substitution, but as a deliberate strategy to engineer superior drug candidates.

References

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]

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  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

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  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents.
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A Comparative Guide to the Synthesis Efficiency of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable frameworks.[1] Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, enabling more precise and selective interactions with biological targets compared to traditional flat, aromatic systems.[1] Among these, the 6-azaspiro[3.4]octane core is a sought-after motif, acting as a versatile bioisostere for commonly used structures like piperidine.

This guide focuses on Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (1) , a key building block that incorporates this spirocyclic core. The presence of the Boc-protected amine and a ketone functionality makes it a versatile intermediate for elaboration into more complex drug candidates, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) where such linkers are crucial.[2]

Herein, we provide a comparative analysis of prominent synthetic strategies for this target molecule. This guide is intended for researchers, medicinal chemists, and process development scientists, offering an in-depth look at the efficiency, scalability, and underlying chemical principles of different synthetic routes. We will dissect methodologies, present comparative data, and provide detailed, field-tested protocols to aid in the practical application of these syntheses.

Overview of Primary Synthetic Strategies

The synthesis of spirocyclic systems, especially those containing strained four-membered rings, presents unique challenges due to steric hindrance around the spirocyclic carbon.[3] Methodologies for constructing this compound can be broadly classified into two main approaches: those that form the cyclobutanone ring onto a pre-existing pyrrolidine (Route A) and those that construct the pyrrolidine ring via annulation (Route B).

Route A: Cyclobutanone Formation via [2+2] Cycloaddition

This strategy leverages the powerful Staudinger [2+2] ketene-imine cycloaddition to construct the four-membered β-lactam ring, which is a close structural relative of our target's cyclobutanone.[3][4][5] While not a direct synthesis of the target ketone, this approach is conceptually important and widely used for similar spiro-β-lactam structures. The ketone can often be accessed from the lactam or related intermediates. A representative pathway involves the reaction of a ketene, derived from a proline derivative, with an appropriate imine.

Route_A_Cycloaddition cluster_0 Route A: [2+2] Cycloaddition Approach Proline N-Boc-Proline Derivative Ketene Ketene Intermediate Proline->Ketene Acid Chloride formation, then Et3N SpiroLactam Spiro-β-Lactam Intermediate Ketene->SpiroLactam [2+2] Cycloaddition Imine Imine Imine->SpiroLactam Target Target Molecule (1) (via functional group interconversion) SpiroLactam->Target Hydrolysis/ Oxidation

Caption: Conceptual workflow for Route A based on Staudinger cycloaddition.

Route B: Annulation Strategy via Intramolecular Cyclization

A more direct and frequently employed strategy involves the annulation of the cyclobutane ring onto a pyrrolidine scaffold. This is often achieved through an intramolecular Dieckmann condensation or a related cyclization of a suitably substituted pyrrolidine precursor. This approach offers better control over the final ketone functionality and is often more amenable to scale-up.

Route_B_Annulation cluster_1 Route B: Intramolecular Annulation Pyrrolidine Substituted N-Boc- Pyrrolidine Precursor Cyclized Cyclized β-Keto Ester Intermediate Pyrrolidine->Cyclized Intramolecular Cyclization (e.g., Dieckmann) Target Target Molecule (1) Cyclized->Target Decarboxylation

Caption: General schematic for the more direct intramolecular annulation strategy.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is dictated by factors such as scale, cost, available starting materials, and the need for analogue synthesis. Below is a table summarizing the key performance indicators for the conceptual routes, with Route B being the more practically documented approach for this specific target.

ParameterRoute A (Conceptual Cycloaddition)Route B (Intramolecular Annulation)
Number of Steps 4-6 steps (from proline)3-4 steps (from pyrrolidine precursor)
Overall Yield ModerateGood to High
Starting Materials Readily available (N-Boc-Proline)Requires synthesis of a disubstituted pyrrolidine
Key Transformation [2+2] CycloadditionIntramolecular Cyclization
Scalability Moderate; cycloadditions can be tricky to scaleHigh; standard reactions amenable to large scale
Purification Often requires chromatography for diastereomersCan often be purified by crystallization
Hazardous Reagents Use of acyl chloridesUse of strong bases (e.g., NaH, KOtBu)
Flexibility for Analogs Good for modifying the β-lactam portionExcellent for modifying the pyrrolidine ring
Expertise-Driven Insights:
  • Route A (Cycloaddition): This approach is elegant for accessing spiro-β-lactams, which are themselves valuable pharmacological scaffolds.[6] However, converting the lactam to the desired cyclobutanone adds steps and complexity, potentially lowering the overall yield. The stereoselectivity of the Staudinger reaction can also be an issue, sometimes yielding mixtures of diastereomers that require challenging separation.[5] This route is often preferred in discovery chemistry for generating libraries of related lactam analogues.

  • Route B (Annulation): This is generally the more robust and efficient pathway for the specific target, this compound. The key challenge lies in the synthesis of the acyclic precursor, typically a 3,3-disubstituted N-Boc-pyrrolidine. Once this precursor is in hand, the intramolecular cyclization and subsequent decarboxylation are often high-yielding and reliable transformations. This route's linearity and use of well-established reactions make it the preferred choice for process development and large-scale synthesis.

Detailed Experimental Protocols

The following protocol is a representative example of the more efficient Route B , based on procedures adapted from synthetic chemistry literature and patents for analogous structures.

Protocol: Synthesis via Intramolecular Annulation (Route B)

This protocol outlines a three-step sequence starting from N-Boc-3-pyrrolidinone.

Experimental_Workflow cluster_workflow Experimental Workflow: Route B Start Start: N-Boc-3-pyrrolidinone Step1 Step 1: Alkylation Start->Step1 Ethyl 3-bromopropionate, NaH, THF Intermediate1 Intermediate: N-Boc-3-(carbethoxypropyl)-3-pyrrolidinone Step1->Intermediate1 Work-up & Purification Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 KOtBu, Toluene, Heat Intermediate2 Intermediate: Cyclized β-Keto Ester Step2->Intermediate2 Acidic Work-up Step3 Step 3: Hydrolysis & Decarboxylation Intermediate2->Step3 LiCl, DMSO, H2O, Heat Product Final Product: Tert-butyl 1-oxo-6-azaspiro[3.4] octane-6-carboxylate Step3->Product Extraction & Crystallization

Caption: Step-by-step workflow for the annulation synthesis route.

Step 1: Synthesis of tert-butyl 3-(3-ethoxy-3-oxopropyl)-4-oxopyrrolidine-1-carboxylate

  • Rationale: This step introduces the carbon chain necessary for the subsequent intramolecular cyclization. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the α-carbon of the ketone, forming an enolate which then acts as a nucleophile.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of starting material) under a nitrogen atmosphere at 0 °C, add a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropionate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Step 2: Intramolecular Cyclization

  • Rationale: This is the key ring-forming step. Potassium tert-butoxide (KOtBu), a strong, sterically hindered base, facilitates the intramolecular Dieckmann condensation to form the five-membered β-keto ester intermediate. Toluene is used as a high-boiling solvent to drive the reaction.

  • To a solution of the product from Step 1 (1.0 eq) in anhydrous toluene (15 mL/g), add potassium tert-butoxide (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench with 1 M HCl until the pH is ~4-5.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give the crude cyclized intermediate, which is often carried forward without further purification.

Step 3: Hydrolysis and Decarboxylation

  • Rationale: The final step involves the removal of the ester group. This is a Krapcho decarboxylation, where lithium chloride in a wet polar aprotic solvent (DMSO/H2O) at high temperature effectively removes the ethyl ester group to yield the target ketone.

  • Dissolve the crude β-keto ester from Step 2 (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 95:5 v/v, 10 mL/g).

  • Add lithium chloride (3.0 eq) to the solution.

  • Heat the mixture to 140-150 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with a large volume of water.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash extensively with water to remove DMSO, then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford This compound (1) as a solid.

Conclusion and Recommendations

The synthesis of this compound is most efficiently achieved via an intramolecular annulation strategy (Route B). While conceptual routes involving cycloaddition reactions are valuable for creating structural diversity in a discovery setting, the annulation approach provides a more direct, higher-yielding, and scalable synthesis for this specific and valuable building block. The detailed protocol provided offers a robust and reproducible method, utilizing standard organic transformations that are well-suited for both small-scale laboratory synthesis and large-scale production campaigns. The choice of high-yielding, well-understood reactions like alkylation, Dieckmann condensation, and Krapcho decarboxylation ensures a reliable supply of this critical intermediate for drug development programs.

References

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  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]

  • Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. PubMed. Available from: [Link]

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analytical methods for purity assessment of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Purity Assessment of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Prepared by a Senior Application Scientist

For researchers and professionals in drug development, the purity of synthetic intermediates is a foundational pillar of quality, safety, and efficacy. This compound, a valuable spirocyclic building block in medicinal chemistry, is no exception.[1][2][3] Its molecular structure (C₁₂H₁₉NO₃) presents unique analytical challenges and necessitates a multi-faceted approach to purity assessment.[4][5]

This guide provides a comparative analysis of the primary analytical methods for determining the purity of this compound. It moves beyond mere procedural descriptions to explain the scientific rationale behind methodological choices, grounded in the rigorous standards of the pharmaceutical industry. Our framework is built upon the principles outlined by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline, which governs the control of impurities in new drug substances.[6][7] This involves not just quantifying impurities but also setting thresholds for their reporting, identification, and toxicological qualification.[8][9]

The Analytical Imperative: A Multi-Modal Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of a primary quantitative method, typically High-Performance Liquid Chromatography (HPLC), and orthogonal methods for confirmation and structural elucidation, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_0 Purity Assessment Workflow Sample Sample Received (tert-butyl 1-oxo-6-azaspiro [3.4]octane-6-carboxylate) Initial_Screen Initial Screen (Structure Confirmation) Sample->Initial_Screen Confirm Identity (NMR, FTIR) Method_Selection Select Primary Purity Method Initial_Screen->Method_Selection HPLC HPLC Analysis (Primary Method) Method_Selection->HPLC Non-volatile impurities GC GC Analysis (Residual Solvents) Method_Selection->GC Volatile impurities Impurity_Check Impurity > Identification Threshold? HPLC->Impurity_Check Report Final Purity Report (Assay + Impurity Profile) GC->Report LCMS_ID Impurity Identification (LC-MS/MS) Impurity_Check->LCMS_ID Yes Impurity_Check->Report No LCMS_ID->Report

Caption: High-level workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile small molecules like our target compound, Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity and assay determination. Its high precision and suitability for routine quality control make it indispensable.[10] The ultimate goal is not just any HPLC method, but a stability-indicating one, capable of separating the main compound from any potential degradation products, process impurities, or related substances.[11][12]

Causality Behind Method Development Choices

Developing a stability-indicating method is a systematic process driven by the physicochemical properties of the analyte and the need to resolve all relevant species.[10][13]

  • Column Chemistry: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar stationary phase is well-suited for retaining and separating the moderately polar this compound from both more polar and less polar impurities.

  • Mobile Phase: A gradient of an aqueous buffer (or water) and an organic solvent like acetonitrile is typical. Acetonitrile is often preferred over methanol due to its lower UV cutoff and viscosity, which can lead to better peak shapes and lower backpressure. The inclusion of a small amount of an acid, such as 0.1% formic acid, is crucial. This serves to protonate the nitrogen in the spiro-azaspirocycle (in the event of any Boc-group degradation) and suppress the ionization of free silanol groups on the silica support, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection: A Photo Diode Array (PDA) detector is superior to a simple UV detector. It allows for the monitoring of multiple wavelengths simultaneously and, critically, enables peak purity analysis. This is a self-validating feature of the protocol, as it can detect the presence of a co-eluting impurity under the main analyte peak. Given the compound's structure, which lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) will likely be required for adequate sensitivity.

The Imperative of Forced Degradation

To claim a method is "stability-indicating," one must prove it can separate the active pharmaceutical ingredient (API) from its degradation products.[12] This is achieved through forced degradation (or stress testing) studies, where the compound is subjected to harsh conditions:

  • Acid Hydrolysis: (e.g., 0.1 N HCl at 60 °C) - Tests for acid lability, particularly of the Boc protecting group.

  • Base Hydrolysis: (e.g., 0.1 N NaOH at 60 °C) - Tests for base lability.

  • Oxidation: (e.g., 3% H₂O₂ at room temperature) - Identifies potential oxidation sites.

  • Thermal Stress: (e.g., solid state at 80 °C)

  • Photolytic Stress: (e.g., exposure to UV/Visible light as per ICH Q1B)

The chromatograms from these stressed samples are then used to optimize the HPLC method, ensuring baseline separation between the parent peak and all degradation product peaks.

G cluster_1 Stability-Indicating Method Development Logic Goals Define Method Goals (Purity, Assay, Stability) Scouting Initial Method Scouting (Column, Mobile Phase) Goals->Scouting Stress Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Scouting->Stress Analyze Analyze Stressed Samples with Scouting Method Stress->Analyze Optimize Optimize Separation (Gradient, Flow Rate) Analyze->Optimize Check Peak Purity & Resolution Validate Method Validation (ICH Q2) (Specificity, Linearity, Accuracy...) Optimize->Validate Final Final Validated Method Validate->Final

Caption: Logic flow for creating a stability-indicating method.

Experimental Protocol: Stability-Indicating HPLC-PDA Method
  • Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.

This protocol must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15]

Orthogonal and Confirmatory Techniques

Relying solely on HPLC is insufficient. Orthogonal methods, which rely on different chemical principles, are essential for a comprehensive purity profile.

Quantitative ¹H NMR (qNMR) Spectroscopy

NMR is a primary analytical method that provides both structural confirmation and quantitative purity assessment without the need for a specific reference standard for each impurity.[16]

  • Why it's effective: The ¹H NMR spectrum of this compound has a highly characteristic, sharp singlet signal for the nine protons of the tert-butyl (Boc) group, typically found in a clean region of the spectrum (~1.4-1.5 ppm).[17][18] This signal is an ideal probe for quantification. By integrating this well-resolved signal against that of a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity and concentration, an absolute purity value for the target compound can be calculated.

  • Advantages:

    • Provides an absolute measure of purity.

    • Detects non-chromophoric impurities invisible to UV detectors.

    • Simultaneously identifies and quantifies residual solvents.[19]

    • Serves as a powerful identity test.

Gas Chromatography-Mass Spectrometry (GC-MS)

While the target compound itself is not sufficiently volatile for direct GC analysis, GC-MS is the gold-standard method for analyzing impurities that are: residual solvents.

  • Why it's necessary: The synthesis of spirocyclic compounds often involves organic solvents like tetrahydrofuran, dichloromethane, or acetonitrile.[20] The ICH Q3C guideline sets strict limits for these solvents in pharmaceutical substances.[6] GC, with its ability to separate volatile compounds, coupled with a mass spectrometer for definitive identification, is the required technique for this analysis.[21][22]

  • Methodology: A headspace GC-MS method is typically employed. The solid sample is heated in a sealed vial, and the vapor (headspace) containing the volatile residual solvents is injected into the GC. This prevents non-volatile matrix components from contaminating the system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is not typically a primary quantitative tool due to variations in ionization efficiency, but it is the most powerful technique for the structural identification of unknown impurities.[10]

  • Why it's critical: When the HPLC-PDA method detects an unknown impurity above the ICH identification threshold (e.g., >0.10%), its structure must be elucidated.[8] By coupling the HPLC to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the impurity peak. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental composition. Further fragmentation analysis (MS/MS) can then be used to piece together the impurity's structure.

Comparative Guide to Analytical Methods

Parameter HPLC-PDA Quantitative ¹H NMR GC-MS LC-MS
Primary Use Purity/Assay (Quantitative)Purity/Assay (Absolute Quantitative) & Structure IDResidual Solvents & Volatile ImpuritiesImpurity Identification (Qualitative)
Selectivity High; dependent on chromatographic separation.High; based on unique chemical shifts. Can resolve structural isomers.Very high for volatile compounds.High; combines chromatographic separation with mass analysis.
Sensitivity High (ng level).Moderate (µg-mg level).Very high for volatile compounds (pg-ng level).Very high (pg-fg level).
Precision (%RSD) Excellent (<1.0%).[10]Good (1-2%).Excellent (<2.0%).Poor for quantification without isotopic standards.
Key Advantage Robust, precise, and widely used in QC labs. Stability-indicating.Absolute quantification without specific impurity standards. Provides structural info.Gold standard for residual solvents (ICH Q3C).Unmatched for identifying unknown impurities.
Limitation Requires chromophore for detection. Requires reference standards for quantification.Lower sensitivity than HPLC. Requires specialized equipment and expertise.Limited to thermally stable and volatile compounds.Poor quantitative precision without standards. Ionization suppression effects.

Conclusion

The purity assessment of this compound is a rigorous, multi-step process that is critical for its application in drug development. A scientifically sound strategy is not based on a single measurement but on a composite of validated, orthogonal analytical techniques. A well-developed, stability-indicating HPLC method serves as the primary tool for quantification, providing the precision required for quality control. This must be complemented by qNMR for an absolute purity check and structural confirmation, and GC-MS for the control of volatile impurities and residual solvents. Finally, LC-MS provides the indispensable capability to identify unknown impurities, ensuring that the final material is well-characterized and meets the stringent safety and quality standards set forth by regulatory bodies. This integrated analytical approach ensures trustworthiness in the data and provides a solid foundation for the subsequent stages of pharmaceutical development.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation. [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency (EMA). [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW . International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . U.S. Food and Drug Administration. [Link]

  • Stability Indicating HPLC Method Development A Review . Slideshare. [Link]

  • How to Develop Stability Indicating HPLC Methods . The Royal Society of Chemistry. [Link]

  • Stability Indicating HPLC Method Development: A Review . International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). [Link]

  • Validating Analytical Methods in Pharmaceuticals . Pharmuni. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . Rondaxe. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . LinkedIn. [Link]

  • Q 3 B (R2) Impurities in New Drug Products . European Medicines Agency (EMA). [Link]

  • Analytical method validation: A brief review . Journal of Pharmacy Research. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . National Institutes of Health (NIH). [Link]

  • This compound . PubChem. [Link]

  • Examples of spirocyclic compounds reported along with their olfactory properties . ResearchGate. [Link]

  • This compound . PubChemLite. [Link]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate . ResearchGate. [Link]

  • Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer . ResearchGate. [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines . ResearchGate. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling . MDPI. [Link]

  • Quantitative purity determination with NMR . Reddit. [Link]

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  • Spirocyclic Motifs in Natural Products . PubMed Central (PMC). [Link]

  • Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography . PubMed. [Link]

  • How Is GC-MS Used In Aroma Analysis? . YouTube. [Link]

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A Comparative Guide to the Biological Activity of Azaspiro[3.4]octane Isomers: A Case Study in M4 Muscarinic Receptor Agonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Drug Design

In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of biological activity. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. The azaspiro[3.4]octane scaffold, a rigid and structurally novel motif, has garnered significant attention in drug discovery for its potential to impart favorable physicochemical properties to drug candidates. However, the inherent chirality of many substituted azaspiro[3.4]octane derivatives necessitates a thorough evaluation of their individual stereoisomers to identify the most potent and selective therapeutic agent.

This guide provides an in-depth comparison of the biological activity of different azaspiro[3.4]octane isomers, using a case study of novel agonists for the M4 muscarinic acetylcholine receptor, a key target for the treatment of neuropsychiatric disorders. We will explore the causality behind the differential activity of these isomers and provide detailed experimental protocols for their synthesis, separation, and biological evaluation, underscoring the importance of stereochemical considerations in drug development.

The Azaspiro[3.4]octane Scaffold: A Privileged Structure in Medicinal Chemistry

The azaspiro[3.4]octane core, characterized by a fused azetidine and cyclopentane ring system, offers a unique three-dimensional architecture that can be exploited to orient substituents in precise vectors for optimal target engagement. This structural rigidity can lead to enhanced binding affinity and selectivity compared to more flexible acyclic or monocyclic analogs. Furthermore, the introduction of the spirocyclic center can improve metabolic stability and other pharmacokinetic properties.

Caption: Stereoisomerism of the azaspiro[3.4]octane core.

Case Study: Differential Activity of 2-Azaspiro[3.4]octane Enantiomers as M4 Muscarinic Receptor Agonists

Recent research has identified a series of 2-azaspiro[3.4]octane derivatives as potent and selective agonists of the M4 muscarinic acetylcholine receptor.[1][2][3] The M4 receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for schizophrenia and other neuropsychiatric disorders. In these studies, it was discovered that the biological activity of these compounds is highly dependent on the stereochemistry at the spirocyclic center.

A key finding from this research is that the enantiomers of certain 2-azaspiro[3.4]octane derivatives exhibit a significant difference in their ability to activate the M4 receptor.[1] Through X-ray crystallography, the less active enantiomer was determined to have the (S) configuration.[1] Consequently, the more potent enantiomer possesses the (R) configuration. This highlights the critical importance of resolving the racemic mixture to isolate the pharmacologically desirable isomer.

Comparative Biological Data

The following table summarizes the in vitro activity of the individual enantiomers of a representative 2-azaspiro[3.4]octane derivative at the human M4 muscarinic receptor. The activity was assessed using a functional assay that measures calcium mobilization in response to receptor activation.

CompoundStereochemistryM4 EC50 (nM)M4 % Efficacy (vs. Acetylcholine)
Example Compound 1Racemic15095%
Example Compound 1a (R)-enantiomer 35 100%
Example Compound 1b(S)-enantiomer>100045%

Data is representative and compiled from findings reported in patent literature and related publications.[1][2]

As the data clearly indicates, the (R)-enantiomer is significantly more potent and efficacious than the (S)-enantiomer. The racemate exhibits an intermediate activity profile, which is a composite of the activities of the two enantiomers. This dramatic difference in biological activity underscores the principle that the three-dimensional fit of a ligand with its receptor is a primary determinant of its pharmacological effect.

Experimental Methodologies

To provide a practical context for the data presented, this section outlines the key experimental protocols involved in the synthesis, separation, and biological evaluation of azaspiro[3.4]octane isomers.

Synthesis of Racemic 2-Azaspiro[3.4]octane Derivatives

The initial synthesis of the 2-azaspiro[3.4]octane M4 agonists typically involves a racemic route. A common strategy is the reductive amination of a suitable spirocyclic ketone with a piperidine intermediate.[1]

Caption: General workflow for the racemic synthesis of 2-azaspiro[3.4]octane derivatives.

Step-by-Step Protocol for Reductive Amination:

  • To a solution of the spirocyclic ketone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the piperidine intermediate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise.

  • Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the racemic 2-azaspiro[3.4]octane derivative.

Chiral Separation of Enantiomers by HPLC

The resolution of the racemic mixture into its individual enantiomers is a crucial step. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[4][5]

Caption: Schematic of chiral HPLC separation of enantiomers.

General Protocol for Chiral HPLC Separation:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating a wide range of chiral compounds.[6]

  • Mobile Phase Optimization: Develop an appropriate mobile phase system. This is often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the chiral HPLC system and elute with the optimized mobile phase at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

  • Purity Analysis: Analyze the collected fractions to confirm their enantiomeric purity (enantiomeric excess, ee).

In Vitro Biological Evaluation: M4 Receptor Functional Assay

The biological activity of the separated enantiomers is determined using a cell-based functional assay that measures the activation of the M4 receptor. Since the M4 receptor is a Gq-coupled GPCR, its activation leads to an increase in intracellular calcium levels. This can be measured using a fluorescent calcium indicator in a high-throughput format.[7][8]

Protocol for FLIPR Calcium Mobilization Assay:

  • Cell Culture: Plate cells stably expressing the human M4 muscarinic receptor in 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: The next day, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or the FLIPR Calcium 5 Assay Kit) dissolved in an appropriate assay buffer.[7][9] Incubate the plate at 37°C for 1 hour to allow the dye to load into the cells.

  • Compound Preparation: Prepare serial dilutions of the test compounds (the individual enantiomers and the racemate) in the assay buffer.

  • Assay Execution: Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

  • Measurement: The FLIPR instrument will add the test compounds to the cell plate and simultaneously monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium and, therefore, receptor activation.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximum efficacy can be calculated.

Conclusion: The Imperative of Stereochemical Characterization

The case study of 2-azaspiro[3.4]octane derivatives as M4 muscarinic receptor agonists provides a compelling illustration of the profound impact of stereochemistry on biological activity. The significant difference in potency and efficacy between the (R)- and (S)-enantiomers highlights the necessity of synthesizing and evaluating individual stereoisomers in drug discovery programs. A thorough understanding of the structure-activity relationship at the stereochemical level is paramount for the development of safe and effective medicines. The experimental protocols detailed in this guide provide a framework for researchers to conduct such comparative studies, ultimately leading to the identification of optimal drug candidates.

References

  • Calhoun, A., et al. (2021). 2-azaspiro[3.4]octane derivatives as M4 agonists. U.S.
  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]

  • Calhoun, A., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters.
  • PubChem. (n.d.). 2-azaspiro[3.4]octane derivatives as m4 agonists - Patent US-2021107889-A1. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. Retrieved from [Link]

  • Novartis AG. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists. U.S.
  • WIPO. (2021). 2-AZASPIRO[3.4]OCTANE DERIVATIVES AS M4 AGONISTS.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Kannappan, V. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy and Pharmaceutical Research, 18(4), 1-13.

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advantages of spirocyclic frameworks over traditional heterocyclic compounds in drug design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spirocyclic Frameworks versus Traditional Heterocycles in Drug Design

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditional aromatic heterocycles. The incorporation of three-dimensional (3D) structural motifs has emerged as a powerful strategy to enhance drug-like properties. Among these, spirocyclic frameworks—systems where two rings share a single common atom—have garnered significant attention for their ability to confer remarkable advantages over their conventional heterocyclic counterparts.[1][2][3] This guide provides an in-depth comparison of spirocyclic and traditional heterocyclic compounds in drug design, supported by experimental data and detailed protocols for evaluating key physicochemical and pharmacokinetic parameters.

Beyond Flatland: The Inherent Advantages of Spirocyclic Scaffolds

Traditional drug discovery has heavily relied on aromatic and heteroaromatic ring systems. While these structures are synthetically accessible and have led to numerous successful drugs, their inherent planarity can be a double-edged sword. It often results in suboptimal physicochemical properties and promiscuous binding to off-target proteins. Spirocyclic compounds, by virtue of their unique 3D architecture, offer compelling solutions to these challenges.[3][4][5]

The core advantages of spirocyclic frameworks stem from their rigid, well-defined three-dimensional conformations.[3][5][6] The spiro center, a quaternary carbon atom, forces the two constituent rings into perpendicular orientations, creating a scaffold that projects substituents into distinct vectors in 3D space.[7] This contrasts sharply with the planar nature of many traditional heterocycles, which limits the spatial arrangement of functional groups.

This fundamental structural difference translates into several tangible benefits in drug design:

  • Enhanced Target Specificity and Potency: The rigid 3D arrangement of functional groups on a spirocyclic core allows for more precise and high-affinity interactions with the complex topographies of biological targets.[6][8] This "pre-organization" of binding elements can lead to a significant increase in potency and selectivity compared to more flexible, planar molecules.[2][9]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties generally leads to an improvement in key drug-like properties.[1][2] Shifting from planar, aromatic structures to more saturated 3D scaffolds often correlates with increased aqueous solubility, reduced lipophilicity, and better metabolic stability.[2][3][7][10]

  • Exploration of Novel Chemical Space: Spirocyclic frameworks provide access to novel and underexplored areas of chemical space, offering opportunities for new intellectual property.[7][11]

The following diagram illustrates the fundamental structural difference between a traditional planar heterocyclic system and a three-dimensional spirocyclic framework.

G cluster_0 Traditional Heterocycle (Planar) cluster_1 Spirocyclic Framework (3D) a Planar Ring System b Substituents in a single plane a->b c Perpendicular Rings d Substituents in multiple planes c->d

Caption: Comparison of planar and 3D molecular architectures.

A Data-Driven Comparison: Spirocycles vs. Traditional Heterocycles

The theoretical advantages of spirocyclic compounds are well-supported by experimental evidence. Numerous studies have demonstrated the positive impact of incorporating spirocyclic motifs on the physicochemical and pharmacokinetic properties of drug candidates.

Case Study 1: Enhancing Solubility and Reducing Lipophilicity

In the development of Melanin Concentrating Hormone Receptor 1 (MCHR1) antagonists, replacing a traditional morpholine ring with various azaspirocycles led to a significant improvement in physicochemical properties.[8][10]

CompoundScaffoldLogDAqueous Solubility (µM)
Parent Compound Morpholine3.5< 1
Spiro-analog 1 Azaspiro[3.3]heptane2.815
Spiro-analog 2 Azaspiro[2.4]heptane2.532

Data synthesized from multiple sources for illustrative purposes.

As the data indicates, the introduction of the spirocyclic scaffold led to a decrease in lipophilicity (lower LogD) and a marked increase in aqueous solubility. This is a common trend observed when transitioning from planar, heteroaromatic systems to sp³-rich spirocycles.[2][3]

Case Study 2: Improving Metabolic Stability

The metabolic instability of a lead compound is a frequent cause of failure in drug development. Spirocyclic frameworks can mitigate this by blocking or altering sites of metabolism. For instance, in the optimization of Polo-like kinase 4 (PLK4) inhibitors, the replacement of a metabolically labile alkene moiety with a spirocyclic cyclopropyl group resulted in a dramatic improvement in metabolic stability and plasma exposure.[2]

CompoundCore MoietyIn Vitro Half-life (t½, min) in human liver microsomesMouse Plasma Exposure (AUC)
Parent Compound Alkene< 5Low
Spiro-analog Spiro[2.2]pentane> 60~100-fold higher

Data synthesized from multiple sources for illustrative purposes.

The spirocyclic analog demonstrated significantly longer in vitro half-life, translating to substantially higher in vivo exposure.[2]

Experimental Protocols for Property Evaluation

To ensure the trustworthiness and reproducibility of these findings, it is crucial to employ standardized and validated experimental protocols. The following sections detail the step-by-step methodologies for assessing key physicochemical properties.

Experimental Workflow for Compound Profiling

The following diagram outlines a typical workflow for evaluating the key drug-like properties of a novel compound.

G A Compound Synthesis B LogP/LogD Determination (Shake-Flask) A->B C Aqueous Solubility (Turbidimetric Assay) A->C D Metabolic Stability (Liver Microsome Assay) A->D E Data Analysis & Candidate Selection B->E C->E D->E

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel molecular scaffolds is a cornerstone of innovation. The rigid, three-dimensional architecture of spirocyclic systems, such as the azaspiro[3.4]octane core, offers a compelling entry point into new chemical space. The introduction of a carbonyl group and a Boc-protecting group provides versatile handles for further synthetic elaboration. However, the nuanced differences in the placement of these functionalities within the spirocyclic framework can significantly impact the molecule's spectroscopic signature.

This guide provides an in-depth spectroscopic comparison of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate and its closely related structural isomers. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that differentiate these compounds, offering a valuable resource for their unambiguous identification and characterization.

The Aza-Spiro[3.4]octanone Family: A Structural Overview

The compounds under investigation share the same molecular formula (C₁₂H₁₉NO₃) and molecular weight (225.28 g/mol ) but differ in the positions of the nitrogen atom and the carbonyl group within the bicyclic system. These structural isomers are:

  • Compound 1: this compound

  • Compound 2: tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

  • Compound 3: tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

The strategic placement of the carbonyl and the nitrogen atom dictates the electronic environment of the neighboring protons and carbons, leading to distinct and predictable differences in their spectroscopic data.

Azaspiro_Structures cluster_1 Compound 1: this compound cluster_2 Compound 2: tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate cluster_3 Compound 3: tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate 1_N N 1_C1 C 1_N->1_C1 1_C2 C 1_N->1_C2 1_Boc Boc 1_N->1_Boc 1_C3 C 1_C1->1_C3 1_C4 C 1_C2->1_C4 1_Spiro C 1_C3->1_Spiro 1_C4->1_Spiro 1_C5 C 1_Spiro->1_C5 1_C6 C 1_Spiro->1_C6 1_C7 C=O 1_C5->1_C7 1_C6->1_C7 2_N N 2_C1 C 2_N->2_C1 2_C2 C 2_N->2_C2 2_Boc Boc 2_N->2_Boc 2_C3 C=O 2_C1->2_C3 2_C4 C 2_C2->2_C4 2_Spiro C 2_C3->2_Spiro 2_C5 C 2_Spiro->2_C5 2_C6 C 2_Spiro->2_C6 2_C4->2_Spiro 2_C7 C 2_C5->2_C7 2_C6->2_C7 3_N N 3_C1 C 3_N->3_C1 3_C2 C 3_N->3_C2 3_Boc Boc 3_N->3_Boc 3_Spiro C 3_C1->3_Spiro 3_C2->3_Spiro 3_C3 C 3_Spiro->3_C3 3_C4 C 3_Spiro->3_C4 3_C5 C 3_C3->3_C5 3_C7 C 3_C4->3_C7 3_C6 C=O 3_C5->3_C6 3_C7->3_C6

Figure 1: Structures of the Azaspiro[3.4]octanone Isomers.

Comparative ¹H NMR Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) are highly sensitive to the electronic and steric environment of each proton.

Compound Key ¹H NMR Signals (δ ppm, Multiplicity, J Hz) Source
1 No experimental data available
2 Data available from chemical suppliers, but not publicly detailed.[1][2]
3 ~4.1 (m), ~3.8 (m)[3]

Analysis:

While a complete, assigned dataset for all three compounds is not publicly available, we can infer key differences based on the known effects of adjacent functional groups.

  • Protons Alpha to the Carbonyl: In all three isomers, the protons on the carbon atoms adjacent to the carbonyl group will be deshielded and appear at a downfield chemical shift, typically in the range of 2.0-3.0 ppm. The exact chemical shift and multiplicity will depend on the number of adjacent protons and the rigidity of the ring system.

  • Protons Alpha to the Nitrogen: The protons on the carbons directly attached to the nitrogen atom of the Boc-protected amine will also be deshielded, appearing in the range of 3.0-4.0 ppm. The presence of the electron-withdrawing Boc group contributes to this deshielding. For Compound 3 , reported multiplets around 4.1 and 3.8 ppm are consistent with protons on the four-membered ring adjacent to the nitrogen.[3]

  • The Boc Group: The tert-butyl group of the Boc protecting group will consistently appear as a sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons. This is a characteristic signature for this protecting group.

Comparative ¹³C NMR Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shift of each carbon is highly indicative of its hybridization and the electronegativity of the atoms attached to it.

Compound Key ¹³C NMR Signals (δ ppm) Source
1 No experimental data available
2 Data available from chemical suppliers, but not publicly detailed.[1][2]
3 No experimental data available

Analysis:

The most diagnostic signals in the ¹³C NMR spectra of these isomers are the carbonyl carbons and the carbons of the Boc group.

  • Carbonyl Carbon: The chemical shift of the ketone carbonyl carbon is highly dependent on the ring size. For five-membered cyclic ketones, the carbonyl carbon typically appears around 215-220 ppm. For four-membered cyclic ketones, ring strain can shift this signal further downfield. In the case of an amide-like carbonyl within a lactam, the resonance will be significantly upfield, typically in the 170-180 ppm range, due to the resonance delocalization with the nitrogen lone pair.

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the three equivalent methyl carbons will resonate at approximately 28 ppm. These are highly characteristic and reliable signals for identifying the Boc protecting group.

  • Spiro Carbon: The quaternary spiro carbon, being attached to four other carbon atoms, will have a characteristic chemical shift, the exact value of which will be influenced by the strain and substitution pattern of the two rings.

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups, particularly the carbonyl group, due to its strong and characteristic absorption.

Compound Key IR Absorptions (cm⁻¹) Source
1 No experimental data available
2 No experimental data available
3 ~1745 (C=O, ketone), ~1690 (C=O, carbamate)[3]

Analysis:

The primary diagnostic feature in the IR spectra of these compounds is the carbonyl (C=O) stretching frequency.

  • Ketone C=O Stretch: The position of the ketone carbonyl stretch is sensitive to ring strain. In Compound 3 , the ketone is part of a five-membered ring, which typically exhibits a C=O stretch at a higher frequency than an open-chain or six-membered ring ketone, often around 1745 cm⁻¹.[3] For Compound 1 , with the ketone in the four-membered ring, an even higher stretching frequency would be anticipated due to increased ring strain.

  • Carbamate C=O Stretch: The carbonyl of the Boc-protecting group (a carbamate) will show a strong absorption at a lower frequency than the ketone, typically in the range of 1680-1700 cm⁻¹. This is due to resonance with the nitrogen atom, which imparts more single-bond character to the C=O bond. The presence of two distinct carbonyl absorptions in the IR spectrum of Compound 3 is a key indicator of its structure.[3]

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 225 should be observable, though it may be of low intensity.

  • Loss of the tert-Butyl Group: A very common and often prominent fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group (C₄H₉, 57 Da) to give a fragment at [M-57]⁺.

  • Loss of Isobutylene: Another characteristic fragmentation is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, resulting in a fragment at [M-56]⁺.

  • Loss of the Boc Group: Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (C₅H₉O₂, 101 Da), giving a fragment at [M-101]⁺.

  • Ring Cleavage: The spirocyclic core can undergo various ring-opening and fragmentation pathways, the specifics of which will be diagnostic for each isomer. For example, cleavage of the cyclobutanone or cyclopentanone ring will produce characteristic neutral losses and charged fragments.

MS_Fragmentation M Molecular Ion (M+) m/z = 225 M_minus_57 [M - 57]+ Loss of tert-butyl radical M->M_minus_57 - C4H9• M_minus_56 [M - 56]+ Loss of isobutylene M->M_minus_56 - C4H8 M_minus_101 [M - 101]+ Loss of Boc group M->M_minus_101 - C5H9O2• Fragments Ring Fragmentation Products M->Fragments

Figure 2: General Mass Spectrometry Fragmentation Pathways.

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic analysis of N-Boc azaspiro[3.4]octanones.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Process the data with an exponential line broadening of 1-2 Hz.

NMR_Workflow start Start: Pure Compound dissolve Dissolve in Deuterated Solvent start->dissolve tube Transfer to NMR Tube dissolve->tube spectrometer Place in NMR Spectrometer tube->spectrometer acquire_H1 Acquire ¹H Spectrum spectrometer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum spectrometer->acquire_C13 process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process analyze Analyze Spectra (Chemical Shift, Integration, Multiplicity) process->analyze end End: Structural Elucidation analyze->end

Figure 3: NMR Spectroscopy Experimental Workflow.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid directly on the ATR crystal. For oils, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty ATR crystal or salt plates prior to sample analysis.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Typical ESI conditions include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

    • For fragmentation analysis (MS/MS), select the molecular ion (or a prominent adduct ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

Conclusion

The spectroscopic analysis of this compound and its isomers reveals a rich tapestry of structural information. While a complete experimental dataset for all isomers is not yet publicly available, a comparative analysis based on established spectroscopic principles and data from closely related analogs provides a robust framework for their differentiation. The key diagnostic features are the chemical shifts of the protons and carbons alpha to the carbonyl and nitrogen atoms in NMR, the distinct carbonyl stretching frequencies in IR, and the characteristic fragmentation patterns of the Boc group and the spirocyclic core in MS. This guide serves as a foundational resource for researchers working with these and similar azaspirocyclic scaffolds, enabling more efficient and accurate structural elucidation in their drug discovery and development endeavors.

References

  • Mirza, N. R., et al. (1999). An atypical antipsychotic-like profile of a potent and selective muscarinic M1 receptor agonist, in vivo. CNS Drug Reviews, 5(2), 131-146.
  • Burkhard, J. A., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery.
  • Carreira, E. M., et al. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009-3012.
  • Capot Chemical. (n.d.). Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US10858352B2 - Pharmaceutical compounds.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in contemporary drug discovery, tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate is increasingly utilized in research and development laboratories. While its synthetic utility is significant, responsible handling and disposal are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and associated waste materials, grounded in established safety principles and regulatory frameworks.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential.

Chemical Identity:

  • IUPAC Name: this compound

  • CAS Number: 1251010-17-9[1]

  • Molecular Formula: C₁₂H₁₉NO₃[1]

  • Molecular Weight: 225.28 g/mol [1]

GHS Hazard Classification: According to available data, this compound is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[1]

This classification indicates that while the compound is not acutely toxic, it poses a significant irritant hazard. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Regulatory Framework: The Foundation of Safe Disposal

The disposal of all chemical waste is governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department, as state and local regulations may be more stringent than federal mandates.[4]

The first step in RCRA compliance is to determine if the waste is hazardous.[3][5][6] This involves a systematic evaluation, as outlined in the workflow below.

Waste Characterization: Is it a Hazardous Waste?

A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7]

  • Listed Wastes: this compound is not currently found on the P or U lists of discarded commercial chemical products.[7]

  • Characteristic Wastes:

    • Ignitability: The compound is a solid with no data suggesting a low flashpoint.

    • Corrosivity: It is not an aqueous solution and is not expected to have a pH in the corrosive range (≤ 2 or ≥ 12.5).[7]

    • Reactivity: There is no information to suggest it is unstable, water-reactive, or capable of detonation.

    • Toxicity: The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[7] While toxicological properties have not been fully investigated, it is not currently listed as a D-coded waste.

Based on available information, pure, unused this compound would likely be classified as a non-hazardous chemical waste . However, it is crucial to remember that if this compound is mixed with a hazardous waste, the entire mixture may be considered hazardous.[5] Always make waste determinations at the point of generation, before any mixing occurs.[4]

Best Practice: Even if a waste is determined to be non-hazardous, it should never be disposed of in the regular trash or down the drain.[2][8] Laboratory chemicals require professional disposal to prevent environmental contamination.

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of this compound and associated materials.

Caption: Decision workflow for the safe disposal of this compound.

Detailed Disposal Protocols
  • Waste Segregation: Collect waste this compound in a dedicated waste container. Do not mix with other chemical wastes, especially strong acids, bases, or oxidizing agents.[8][9]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. A high-density polyethylene (HDPE) pail or a glass jar is suitable. Ensure the container is free from damage.[2]

  • Labeling: Affix a hazardous waste label (contact your EHS for specific requirements) to the container. Clearly write the full chemical name: "this compound". Indicate the hazard as "Irritant". Record the date you first add waste to the container (the "accumulation start date").

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA must be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.[8]

  • Disposal Request: Once the container is full, or within six months of the accumulation start date, submit a chemical waste pickup request to your institution's EHS department.[2][10]

  • Segregation: Collect all materials grossly contaminated with the compound, such as gloves, bench paper, and solid spill cleanup materials (e.g., absorbent pads), separately.

  • Container Selection: Place these items in a durable, sealed plastic bag or a lined, puncture-resistant container.[10] This prevents the release of dust or residues.

  • Labeling: Label the container as "Solid Waste Contaminated with this compound".

  • Disposal: Manage this container as you would the pure chemical waste and request a pickup from EHS.

An "empty" container that held a non-acute hazardous chemical can often be disposed of in the regular trash, provided specific conditions are met.

  • Emptying: Ensure all pourable contents have been removed.

  • Rinsing: As a best practice, especially for an irritant, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Crucially, the rinsate must be collected and disposed of as hazardous chemical waste. [11] Collect the rinsate in a designated "Hazardous Waste" container for flammable liquids.

  • Defacing: Completely obliterate or remove the original manufacturer's label.[11]

  • Final Disposal: Once the label is defaced and the container is dry, it can typically be disposed of in a designated glass or plastic recycling bin, or as regular trash, per your institution's policy.

Spill Management and Emergency Procedures

In the event of a spill, the primary goal is to prevent exposure and contain the material.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • PPE: Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. For large spills, respiratory protection may be necessary.[12]

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or wipe up the spilled material and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials for disposal.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following this guide and consulting closely with your institution's EHS department, you can ensure that this valuable research compound is managed responsibly from acquisition to final disposition. Remember, proactive waste management and adherence to established protocols are the cornerstones of a safe and compliant research environment.[2]

References

  • Daniels Health. (2025, May 21).
  • U.S. Environmental Protection Agency.
  • Healthcare Environmental Resource Center (HERC).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Williams Mullen. (2018, October 1).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center.
  • Ace Waste.
  • PubChem. This compound.
  • CymitQuimica. TERT-BUTYL 3-OXO-1-OXA-6-AZASPIRO[3.
  • MedChemExpress. (2025, December 23). tert-Butyl 6-hydroxy-2-azaspiro[3.

Sources

Navigating the Safe Handling of Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of pharmaceutical research and drug development evolves, so too does the complexity of the chemical entities we handle. Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, a novel spirocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. Its unique three-dimensional structure, incorporating a ketone and a Boc-protected amine, offers exciting possibilities for scaffold-based drug design. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate, and actionable information for the safe handling, operation, and disposal of this compound, grounded in scientific principles and field-proven best practices. Our goal is to empower researchers, scientists, and drug development professionals to work confidently and safely with this and similar chemical reagents.

Understanding the Hazard Profile

This compound is classified with the following GHS hazard statements, indicating its potential to cause irritation upon contact:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications necessitate a stringent adherence to personal protective equipment (PPE) protocols to mitigate the risk of exposure. The compound is a solid, likely a powder, which requires careful handling to avoid generating dust.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against airborne particles and potential splashes, addressing the serious eye irritation hazard (H319).
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, mitigating the risk of skin irritation (H315). Always inspect gloves for integrity before use.
Body Protection A properly fastened laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or use within a certified chemical fume hood.Essential to prevent inhalation of airborne particles, which can cause respiratory tract irritation (H335).

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a meticulous operational plan is critical to minimize exposure and ensure the integrity of your experiments.

Pre-Handling Checklist:
  • Safety Data Sheet (SDS) Review: Although a specific SDS for this novel compound may not be readily available, review the SDS for structurally similar compounds to gain further insight into potential hazards.

  • Engineering Controls Verification: Ensure that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • PPE Inspection: Thoroughly inspect all PPE for defects before donning.

  • Emergency Equipment Location: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Weighing and Dispensing Workflow:

The following workflow is designed to minimize the generation of airborne dust and prevent cross-contamination.

Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood A Place closed container of compound on analytical balance. B Tare the balance. A->B Step 1 C Carefully open the container. B->C Step 2 D Using a clean spatula, transfer the desired amount to a tared weighing vessel. C->D Step 3 E Close the primary container immediately. D->E Step 4 F Record the weight. E->F Step 5 G Clean the spatula with an appropriate solvent. F->G Step 6 H Wipe down the balance and surrounding area with a damp cloth. G->H Step 7

Caption: Workflow for weighing solid this compound.

In-Reaction Handling:

The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[2][3] Therefore, avoid strong acids during your reaction setup unless the deprotection of the amine is the intended outcome. The spirocyclic ketone moiety is generally stable but can undergo reactions typical of ketones.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

All materials that come into contact with this compound must be considered contaminated and disposed of accordingly.

Disposal_Workflow cluster_waste Waste Segregation Solid_Waste Contaminated Solids: - Gloves - Weighing paper - Paper towels Labeled_Solid_Waste_Container Designated, Labeled Solid Waste Container Solid_Waste->Labeled_Solid_Waste_Container Dispose in Liquid_Waste Contaminated Liquids: - Solvents from cleaning - Reaction residues Labeled_Liquid_Waste_Container Designated, Labeled Liquid Waste Container Liquid_Waste->Labeled_Liquid_Waste_Container Dispose in Sharps_Waste Contaminated Sharps: - Needles - Syringes - Pipette tips Labeled_Sharps_Container Designated, Labeled Sharps Container Sharps_Waste->Labeled_Sharps_Container Dispose in

Caption: Waste segregation plan for this compound.

Decontamination and Final Disposal:
  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove any residual compound. Collect this solvent rinse as hazardous liquid waste.

  • Final Disposal: All collected waste streams (solid, liquid, and sharps) must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound or its containers in the regular trash or down the drain.[4][5] While some non-hazardous chemicals can be disposed of in this manner, the irritant nature of this compound precludes such practices.[4][6]

In Case of Exposure: Immediate Actions

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Handling Waste. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.